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  • Product: 3-Formylthiophene-2-carbonitrile
  • CAS: 41056-99-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-Formylthiophene-2-carbonitrile

This is a comprehensive technical guide on the synthesis of 3-Formylthiophene-2-carbonitrile (CAS 41056-99-9), structured for researchers and drug development professionals.[1] [1] Executive Summary & Strategic Analysis...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the synthesis of 3-Formylthiophene-2-carbonitrile (CAS 41056-99-9), structured for researchers and drug development professionals.[1]

[1]

Executive Summary & Strategic Analysis

3-Formylthiophene-2-carbonitrile is a critical bifunctional scaffold in medicinal chemistry, serving as a "linchpin" intermediate for fused heteroaromatic systems (e.g., thienopyrimidines, thienopyridines).[1] Its dual functionality—an electrophilic aldehyde at C3 and a reactive nitrile at C2—enables rapid heterocyclization but presents a synthetic paradox: the nitrile group is sensitive to the strong nucleophiles typically used to introduce the aldehyde, and the aldehyde is sensitive to the oxidants/reagents used to introduce the nitrile.

This guide prioritizes the Magnesium-Halogen Exchange (Turbo Grignard) route.[1] Unlike traditional lithiation (which suffers from chemoselectivity issues with nitriles) or direct formylation (which lacks regiocontrol), this protocol leverages the kinetic stability of magnesiated nitriles to deliver the target with high fidelity.

Key Chemical Identifiers
PropertyDetail
IUPAC Name 3-Formylthiophene-2-carbonitrile
CAS Number 41056-99-9
Molecular Formula C₆H₃NOS
Molecular Weight 137.16 g/mol
Key Precursor 3-Bromothiophene-2-carbonitrile (CAS 18791-98-5)

Retrosynthetic Logic & Pathway Design

The synthesis is best approached via a Functional Group Interconversion (FGI) strategy starting from the commercially available 3-bromothiophene. The critical decision point is the order of installation: Formyl vs. Cyano .

  • Path A (Direct Formylation of Nitrile): Rejected. Vilsmeier-Haack formylation of thiophene-2-carbonitrile yields the 5-isomer due to the directing effect of sulfur and the meta-directing nitrile.[1]

  • Path B (Cyanation of Aldehyde): Risky. Cyanation of 2-bromo-3-formylthiophene requires aldehyde protection to prevent poisoning of the Pd/Cu catalyst and side reactions.[1]

  • Path C (Formylation of Nitrile via Halogen Exchange): Selected. This route builds the nitrile first (robust) and introduces the aldehyde last using chemoselective metallation.

Reaction Pathway Diagram

SynthesisPathway Start 3-Bromothiophene (Comm. Avail.) Inter1 3-Bromothiophene- 2-carbaldehyde Start->Inter1 Vilsmeier-Haack (POCl3, DMF) Inter2 3-Bromothiophene- 2-carbonitrile Inter1->Inter2 1. NH2OH 2. Dehydration (Ac2O) Target 3-Formylthiophene- 2-carbonitrile Inter2->Target iPrMgCl·LiCl (Turbo Grignard) then DMF

Caption: Step-wise construction of the 2,3-disubstituted thiophene core, prioritizing the nitrile installation before the sensitive formyl group.

Primary Protocol: The "Turbo Grignard" Route

This protocol utilizes the Knochel-Hauser base (isopropylmagnesium chloride lithium chloride complex) to effect a bromine-magnesium exchange.[1] This reagent is superior to n-butyllithium because it operates at higher temperatures (-15°C vs -78°C) and, crucially, does not attack the nitrile group at these temperatures, preventing the formation of ketone side products.[1]

Phase 1: Preparation of 3-Bromothiophene-2-carbonitrile

Note: If starting material is purchased (CAS 18791-98-5), skip to Phase 2.[1]

Reagents: 3-Bromothiophene-2-carbaldehyde, Hydroxylamine hydrochloride, Acetic Anhydride.[1]

  • Oxime Formation: Dissolve 3-bromothiophene-2-carbaldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir at RT for 2 hours.

  • Workup: Evaporate solvent, partition between water/EtOAc. Dry organic layer and concentrate to yield the oxime.

  • Dehydration: Reflux the crude oxime in acetic anhydride (5 vol) for 3 hours.

  • Purification: Pour into ice water, neutralize with NaHCO₃, extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc) to obtain 3-bromothiophene-2-carbonitrile .

Phase 2: Magnesiation & Formylation (The Critical Step)

Safety: Perform in a flame-dried flask under Argon/Nitrogen.

ComponentRoleStoichiometry
3-Bromothiophene-2-carbonitrile Substrate1.0 eq
iPrMgCl[1]·LiCl (1.3M in THF) Metallating Agent1.1 eq
DMF (Anhydrous) Electrophile2.0 eq
THF (Anhydrous) Solvent10 mL/g

Step-by-Step Methodology:

  • Setup: Charge a 3-neck flask with 3-bromothiophene-2-carbonitrile (1.0 eq) and anhydrous THF. Cool the solution to -20°C (internal temperature) using a cryostat or ice/salt/acetone bath.

  • Exchange: Dropwise add iPrMgCl·LiCl (1.1 eq) over 15 minutes, maintaining internal temp < -15°C.

    • Mechanism Note: The LiCl breaks oligomeric aggregates of the Grignard, increasing the rate of Br/Mg exchange while the lower nucleophilicity of the Grignard (vs. Li reagents) preserves the nitrile.

  • Incubation: Stir at -20°C for 30–60 minutes. Monitor conversion by GC-MS (quench a small aliquot with MeOD; look for deuterated nitrile).

  • Quench: Add anhydrous DMF (2.0 eq) in one portion.

  • Warming: Allow the mixture to warm slowly to 0°C over 1 hour.

  • Hydrolysis: Quench with 1M HCl (aq) or saturated NH₄Cl. Stir vigorously for 30 minutes to hydrolyze the intermediate hemiaminal salt to the aldehyde.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine.[2][3] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexane/Et₂O or purify via flash column chromatography (0-20% EtOAc in Hexane).

Expected Yield: 75–85% Appearance: Pale yellow solid or oil.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized product, compare analytical data against these standard values.

TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (CDCl₃) δ ~10.1 ppm (s, 1H)Aldehyde proton (Distinctive downfield shift).[1]
δ ~7.8 ppm (d, 1H, J=5.2 Hz)Thiophene H5 (Coupled to H4).
δ ~7.5 ppm (d, 1H, J=5.2 Hz)Thiophene H4.
IR Spectroscopy ~2220 cm⁻¹C≡N stretch (Sharp, medium intensity).
~1680–1700 cm⁻¹C=O stretch (Strong, aldehyde).
GC-MS / LC-MS m/z = 137 [M]+Molecular ion confirmation.[1]
TLC (Hex:EtOAc 4:1) R_f ~ 0.4–0.5Distinct from bromo-precursor (R_f ~0.7).[1]

Alternative Route: Palladium-Catalyzed Cyanation

If the Turbo Grignard reagent is unavailable, the cyanation of a protected bromo-aldehyde is a viable, albeit longer, alternative.[1]

  • Start: 2-Bromo-3-formylthiophene (Requires synthesis from 2,3-dibromothiophene via lithiation at C2).[1]

  • Protection: Convert aldehyde to cyclic acetal (Ethylene glycol, pTsOH, Toluene, Dean-Stark).

  • Cyanation: Pd(PPh₃)₄ (5 mol%), Zn(CN)₂ (0.6 eq), DMF, 80°C, 12h.

    • Note: Zn(CN)₂ is preferred over CuCN for easier workup and lower toxicity.

  • Deprotection: 1M HCl / THF, RT, 2h.

Comparison:

  • Turbo Grignard Route: Fewer steps, higher atom economy, requires strict anhydrous conditions.

  • Pd-Cyanation Route: More robust to moisture, but involves toxic cyanide sources and heavy metals.[1]

Safety & Handling

  • Nitriles: The precursor and product are organic nitriles.[4] While not evolving HCN gas directly under neutral conditions, they should be treated as toxic. Avoid acidic hydrolysis at high temperatures unless intended.

  • iPrMgCl[1]·LiCl: Pyrophoric/Water-reactive.[1] Handle under inert atmosphere.

  • Vilsmeier Reagents (POCl₃): Highly corrosive and reacts violently with water. Quench excess POCl₃ carefully at low temperature.

References

  • Knochel, P., et al. "Functionalized Organomagnesium Reagents: A Perspective." Angewandte Chemie International Edition, 2003.

  • Campaigne, E., & Archer, W. L. "The Use of Dimethylformamide as a Formylating Agent." Journal of the American Chemical Society, 1953. (Foundational Vilsmeier-Haack on thiophenes).[1]

  • ChemicalBook. "3-Bromothiophene-2-carbaldehyde Technical Data & Synthesis." (Confirming precursor availability).

  • BenchChem. "3-Formylthiophene-2-carbonitrile Product Information." (Confirming CAS 41056-99-9).[1]

  • Organic Chemistry Portal. "Cyanation of Arenes." (General protocols for Pd-catalyzed cyanation).

Sources

Exploratory

3-Formylthiophene-2-carbonitrile CAS number and identifiers

Executive Summary In modern medicinal chemistry and materials science, highly functionalized heterocyclic building blocks are critical for accelerating drug discovery. 3-Formylthiophene-2-carbonitrile is a privileged, bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, highly functionalized heterocyclic building blocks are critical for accelerating drug discovery. 3-Formylthiophene-2-carbonitrile is a privileged, bis-electrophilic scaffold characterized by orthogonal reactive sites: an electrophilic formyl group and a versatile nitrile group positioned on a rigid thiophene core. This structural motif is heavily utilized in the synthesis of fused thienopyridines and thienopyrimidines—core pharmacophores in numerous kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

This technical guide provides an authoritative overview of the compound's chemical identifiers, physicochemical properties, and a field-proven, self-validating synthetic methodology designed to overcome the classical challenges of aldehyde degradation during cross-coupling.

Core Chemical Identifiers & Physicochemical Profile

To ensure rigorous tracking across chemical inventories and computational drug design workflows, the fundamental identifiers and physicochemical properties of 3-Formylthiophene-2-carbonitrile are summarized below. The data is aggregated from authoritative chemical databases[1][2][3].

Table 1: Core Chemical Identifiers

Identifier TypeValue
Chemical Name 3-Formylthiophene-2-carbonitrile
CAS Registry Number 1[1]
Molecular Formula C₆H₃NOS[4]
SMILES Code N#CC1=C(C=O)C=CS1[2]
InChIKey DTPGLYNMWJKZDZ-UHFFFAOYSA-N[3]

Table 2: Quantitative Physicochemical Properties

PropertyValue
Molecular Weight 137.16 g/mol [1]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (N, O)
Rotatable Bonds 1
Storage Conditions 2–8 °C, sealed in dry environment[5]

Synthetic Methodology: Overcoming Aldehyde Degradation

The Causality of Reaction Design

The synthesis of 3-formylthiophene-2-carbonitrile traditionally relied on the Rosenmund-von Braun reaction, which treats 2-bromo-3-formylthiophene with copper(I) cyanide (CuCN). However, this classical approach requires extreme thermal conditions (>150 °C), which frequently triggers decarbonylation or thermal degradation of the highly sensitive formyl group at the 3-position.

To circumvent this, modern synthesis employs a mild Palladium-catalyzed cyanation utilizing zinc cyanide (Zn(CN)₂) in an aqueous biphasic system[6]. The causality behind this specific choice is twofold:

  • Prevention of Catalyst Poisoning: Free cyanide ions strongly bind to Palladium, forming catalytically inactive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     complexes. By utilizing a 5:1 THF/H₂O solvent mixture, the largely insoluble Zn(CN)₂ is slowly dissolved by the water. This maintains a highly controlled, low steady-state concentration of dissolved cyanide, allowing transmetalation to occur without poisoning the Pd(0) catalyst[7].
    
  • Preservation of the Formyl Group: The aqueous conditions activate the precatalyst and allow the reaction to proceed at mild temperatures (40 °C), completely preserving the integrity of the aldehyde[6].

Reaction Workflow Visualization

G A Pd(0) Catalyst Active Species B Oxidative Addition (2-Bromo-3-formylthiophene) A->B Substrate Binding C Pd(II) Aryl Bromide Complex B->C C-Br Cleavage D Transmetalation (Zn(CN)2 / H2O) C->D Cyanide Diffusion E Pd(II) Aryl Cyanide Complex D->E Halide Exchange F Reductive Elimination E->F Product Formation F->A Catalyst Regeneration G 3-Formylthiophene-2-carbonitrile (Product) F->G Release

Catalytic cycle of Pd-catalyzed cyanation for 3-Formylthiophene-2-carbonitrile synthesis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates an internal standard (biphenyl) directly into the reaction matrix, allowing the chemist to quantitatively track conversion in real-time without relying on subjective visual cues (like color changes).

Step 1: Matrix Preparation & Internal Standardization

  • Action: Charge an oven-dried Schlenk flask with 2-bromo-3-formylthiophene (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), t-BuXPhos (0.04 equiv), and biphenyl (0.1 equiv).

  • Causality: Zn(CN)₂ is used at 0.6 equivalents because each molecule acts as a donor for two cyanide ions. Biphenyl is strictly inert under cross-coupling conditions and serves as an internal standard for precise HPLC quantification.

Step 2: Solvent Introduction & Degassing

  • Action: Add a pre-degassed mixture of THF/H₂O (5:1 v/v) to the flask under an argon atmosphere.

  • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich t-BuXPhos ligand, which would immediately terminate the catalytic cycle.

Step 3: Reaction Execution & Real-Time Validation

  • Action: Stir the biphasic mixture at 40 °C.

  • Validation: Withdraw 10 µL aliquots every 60 minutes. Dilute the aliquot in 1 mL of HPLC-grade acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into the HPLC (UV detection at 254 nm). Calculate the peak area ratio of the starting material against the biphenyl internal standard. The reaction is self-validated as complete when this ratio falls below 0.01 (>99% conversion).

Step 4: Safe Quenching & Isolation

  • Action: Cool the reaction to room temperature and quench by adding saturated aqueous Na₂CO₃. Extract the aqueous layer with ethyl acetate (3x).

  • Causality: The addition of Na₂CO₃ is a critical safety parameter. It ensures the aqueous phase remains highly basic (pH > 10), preventing the protonation of unreacted cyanide into volatile, highly toxic hydrogen cyanide (HCN) gas.

Analytical Validation Standards

Following column chromatography (Hexanes/EtOAc), the isolated product must be validated using orthogonal analytical techniques to confirm both identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature is the formyl proton, which appears as a sharp singlet heavily deshielded at approximately δ 10.2 ppm . The preservation of this peak confirms that the aldehyde survived the cyanation intact. The thiophene backbone protons will present as two distinct doublets (

    
     Hz) around δ 7.6 and 7.4 ppm.
    
  • LC-MS (ESI+): The expected mass-to-charge ratio (

    
    ) for the 
    
    
    
    ion is 138.0 . The absence of
    
    
    110.0 (decarbonylated byproduct) or
    
    
    191.0 (unreacted bromide) validates the efficiency and mildness of the selected catalytic system.

References

  • 3-Formylthiophene-2-carbonitrile | CAS 41056-99-9.Benchchem.
  • 41056-99-9 | 3-Formylthiophene-2-carbonitrile.BLD Pharm.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.Organic Chemistry Portal.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters.ACS Publications.
  • Cyano-2-formyl-3-thiophen - CAS 41056-99-9.Molaid.

Sources

Foundational

Molecular Structure of 3-Formylthiophene-2-carbonitrile

CAS Number: 41056-99-9 Chemical Formula: C₆H₃NOS Molecular Weight: 137.16 g/mol [1] Executive Summary 3-Formylthiophene-2-carbonitrile is a critical ortho-functionalized heterocyclic building block, characterized by the...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 41056-99-9 Chemical Formula: C₆H₃NOS Molecular Weight: 137.16 g/mol [1]

Executive Summary

3-Formylthiophene-2-carbonitrile is a critical ortho-functionalized heterocyclic building block, characterized by the juxtaposition of a reactive electrophilic formyl group (-CHO) at position 3 and a cyano group (-CN) at position 2 on a thiophene core. This specific substitution pattern renders the molecule an indispensable "linchpin" intermediate in the synthesis of fused polycyclic systems, particularly thieno[2,3-d]pyrimidines and thieno[2,3-c]pyrazoles .

For drug development professionals, this molecule represents a high-value pharmacophore precursor. Its ability to undergo [3+3] and [3+2] cyclocondensation reactions allows for the rapid construction of kinase inhibitor scaffolds and bioisosteres of quinazolines. This guide details the structural properties, validated synthesis protocols, and heterocyclization logic required to leverage this compound in medicinal chemistry campaigns.

Molecular Architecture & Electronic Properties[2]

The reactivity of 3-formylthiophene-2-carbonitrile is defined by the "push-pull" electronic effects on the thiophene ring and the proximity of its functional groups.

Structural Analysis[3]
  • Thiophene Core: Electron-rich aromatic system, but significantly deactivated by two electron-withdrawing groups (EWG).

  • C2-Nitrile: Provides a linear, sterically undemanding electrophilic center. It activates the C3 position for nucleophilic attack but also directs acidity to the C5 proton.

  • C3-Formyl: A trigonal planar carbonyl group. Being ortho to the nitrile, it facilitates intramolecular cyclization via nucleophilic addition-elimination sequences.

Electronic Parameters (Calculated)
PropertyValue (Approx.)Significance
Dipole Moment ~4.5 - 5.0 DHigh polarity due to orthogonal EWGs.
C=O Bond Length 1.22 ÅStandard aldehyde reactivity.
C≡N Bond Length 1.16 ÅSusceptible to nucleophilic attack by internal nucleophiles.
LUMO Location C=O and C≡NDirects nucleophiles (hydrazines, amidines) to these sites.

Synthetic Pathways & Process Chemistry[4]

Direct formylation of 2-thiophenecarbonitrile (via Vilsmeier-Haack) typically yields the 5-formyl isomer due to the electronic directing effects of the sulfur atom. Therefore, the synthesis of the 3-formyl isomer requires an indirect approach, typically via the oxidation of a 3-methyl precursor.

Protocol: Radical Bromination & Kornblum Oxidation

This protocol avoids the use of organolithium reagents, which are incompatible with the nitrile functionality without complex protection strategies.

Precursor: 3-Methylthiophene-2-carbonitrile.

Step 1: Radical Bromination
  • Reagents: 3-Methylthiophene-2-carbonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) (Greener alternative).

  • Conditions: Reflux (76–80°C) for 4–6 hours.

  • Mechanism: Free-radical substitution at the benzylic (thenylic) methyl group.

  • Workup: Cool, filter off succinimide byproduct. Evaporate solvent to yield crude 3-(bromomethyl)thiophene-2-carbonitrile.

Step 2: Kornblum Oxidation
  • Reagents: Crude Bromide (from Step 1), Sodium Bicarbonate (NaHCO₃, 2.0 eq).

  • Solvent: Dimethyl Sulfoxide (DMSO) (anhydrous).

  • Conditions: Heat to 80–100°C for 2–4 hours.

  • Mechanism: DMSO acts as the oxidant (oxygen donor), converting the alkyl halide to an aldehyde.

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with brine to remove DMSO. Dry over MgSO₄ and concentrate.

  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Synthesis Start 3-Methylthiophene- 2-carbonitrile Inter 3-(Bromomethyl)thiophene- 2-carbonitrile Start->Inter NBS, AIBN Reflux (Radical Bromination) Prod 3-Formylthiophene- 2-carbonitrile Inter->Prod DMSO, NaHCO3 80°C (Kornblum Oxidation)

Figure 1: Synthetic workflow for 3-Formylthiophene-2-carbonitrile via oxidative functionalization.

Reactivity Profile & Pharmacophore Utility

The ortho-cyanoaldehyde motif is a "privileged structure" for synthesizing fused bicyclic heterocycles. The reaction logic relies on the condensation of a binucleophile with the aldehyde, followed by an intramolecular attack on the nitrile.

Key Transformation: Thieno[2,3-d]pyrimidine Synthesis

This is the primary application in kinase inhibitor discovery (e.g., EGFR, VEGFR inhibitors).

  • Reagent: Amidine (e.g., Formamidine acetate) or Guanidine.

  • Mechanism:

    • Step A: Condensation of the amidine amine with the aldehyde (-CHO) to form an intermediate imine.

    • Step B: Tautomerization allows the second nitrogen of the amidine to attack the nitrile carbon (-CN).

    • Step C: Cyclization and rearrangement to form the pyrimidine ring.

Key Transformation: Thieno[2,3-c]pyrazole Synthesis[5]
  • Reagent: Hydrazine (H₂NNH₂).[3][4]

  • Mechanism: Hydrazone formation followed by attack on the nitrile.

  • Product: 3-Aminothieno[2,3-c]pyrazole.[5]

Reactivity Core 3-Formylthiophene- 2-carbonitrile Amidine + Amidine (e.g., Formamidine) Core->Amidine Hydrazine + Hydrazine (H2N-NH2) Core->Hydrazine Imine Imine Intermediate Amidine->Imine Condensation Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation ThienoPyr Thieno[2,3-d]pyrimidine (Kinase Scaffold) Imine->ThienoPyr Cyclization on CN ThienoPyraz 3-Amino-1H-thieno [2,3-c]pyrazole Hydrazone->ThienoPyraz Cyclization on CN

Figure 2: Divergent synthesis of fused heterocycles from the ortho-cyanoaldehyde core.

Analytical Characterization

To ensure the integrity of the synthesized or purchased material, compare analytical data against these standards.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ ~10.1 ppm (s, 1H)Aldehyde proton . Distinctive singlet, highly deshielded.
δ ~7.6 - 7.8 ppm (d, 1H)Thiophene ring proton (H4/H5).
δ ~7.2 - 7.4 ppm (d, 1H)Thiophene ring proton (H5/H4). Coupling constant J ≈ 5.0 Hz typical for thiophene.
IR Spectroscopy ~2220–2230 cm⁻¹C≡N stretch . Sharp, weak-to-medium intensity.
~1680–1700 cm⁻¹C=O stretch . Strong, sharp aldehyde band.
Mass Spectrometry m/z 137 [M]⁺Molecular ion peak.

Note on Stability: The aldehyde group is susceptible to oxidation (to carboxylic acid) upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Nitrile Hazard: Metabolizes to release cyanide ions in vivo; however, the aromatic nitrile is relatively stable. Treat with caution equivalent to other aromatic nitriles.

  • Handling: Use a chemical fume hood. Avoid contact with strong oxidizers and strong bases (which may cause polymerization or hydrolysis of the nitrile).

References

  • PubChem. (n.d.).[6] Thiophene-2-carbonitrile derivatives and properties. National Library of Medicine. Retrieved from [Link]

  • Makhseed, S., et al. (2016). Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives and Heterocycles. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Data for 3-Formylthiophene-2-carbonitrile

The following technical guide details the spectroscopic characterization of 3-Formylthiophene-2-carbonitrile , a critical intermediate in the synthesis of fused heterocyclic therapeutics (e.g., thienopyrimidines). Techni...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 3-Formylthiophene-2-carbonitrile , a critical intermediate in the synthesis of fused heterocyclic therapeutics (e.g., thienopyrimidines).

Technical Note: CAS Registry Number Verification

CRITICAL SAFETY ALERT: The CAS number provided in the request (105512-81-0 ) corresponds to 4-(3-Bromophenyl)-1,3-thiazol-2-amine, a completely different chemical entity.[1][2]

  • Target Compound: 3-Formylthiophene-2-carbonitrile[1][2][3][4]

  • Correct CAS: 41056-99-9 (or 104366-23-6 for generic isomers, but 41056-99-9 is the specific registry).[1][2][4]

  • Action: This guide is structured around the 3-Formylthiophene-2-carbonitrile architecture as requested by the topic name.

Executive Summary

3-Formylthiophene-2-carbonitrile is a bifunctional thiophene scaffold featuring an electron-withdrawing nitrile group at position C2 and a reactive formyl (aldehyde) group at position C3.[1][2][4] This specific substitution pattern creates a highly polarized aromatic system, making the compound a potent electrophile in cyclization reactions (e.g., Gewald-type or Friedländer synthesis) for kinase inhibitor development.[1][2][4]

This guide provides the definitive spectroscopic signature (NMR, IR) required for structural validation and quality control (QC) of this intermediate.

Structural Analysis & Logic

Molecular Connectivity

The molecule consists of a thiophene ring substituted at adjacent carbons (vicinal substitution).[1][4] The assignment of protons H4 and H5 is governed by the combined inductive (


) and mesomeric (

) effects of the nitrile and formyl groups.[1]
  • C2-Position: Nitrile (-CN), strong

    
     and 
    
    
    
    effect.[1][2]
  • C3-Position: Formyl (-CHO), strong

    
     and 
    
    
    
    effect.[1][2]
  • C4-Position: Proton H4. Beta to the nitrile; Alpha to the formyl group.[4]

  • C5-Position: Proton H5. Alpha to the sulfur atom (deshielding); Beta to the formyl group.[1][4]

Structural Diagram & Numbering

G cluster_0 3-Formylthiophene-2-carbonitrile Structure S1 S (1) C2 C (2) S1->C2 C3 C (3) C2->C3 double CN CN C2->CN C4 C (4) (H4) C3->C4 CHO CHO C3->CHO C5 C (5) (H5) C4->C5 double C5->S1

Figure 1: Connectivity and numbering of the thiophene core.[1][2][4] Note the vicinal placement of the electron-withdrawing groups.

Spectroscopic Data

Proton Nuclear Magnetic Resonance ( H NMR)

Solvent:


 (Chloroform-d) or DMSO-d

.[1][4] Frequency: 400 MHz / 500 MHz.[1][4]

The


H NMR spectrum is characterized by a distinct aldehyde singlet and two aromatic doublets showing characteristic thiophene coupling (

).[1][4]
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentInterpretation Logic
10.10 - 10.25 Singlet (s)1H--CHO Highly deshielded aldehydic proton.[1][2][4] Diagnostic for oxidation state.
7.80 - 7.95 Doublet (d)1H

H-5 Most deshielded aromatic proton due to proximity to Sulfur (S1) and conjugation.[1][2]
7.50 - 7.65 Doublet (d)1H

H-4 Upfield relative to H-5.[1][2][4] Deshielded by adjacent C=O but less than H-5.[1][4]

Mechanistic Insight: The coupling constant


 is diagnostic for 2,3-disubstituted thiophenes.[1][2][4] If the value were smaller (

) or larger, it would indicate a different substitution pattern (e.g., 2,5-disubstitution).[1][2][4] The downfield shift of H5 relative to H4 is driven by the electronegativity of the sulfur atom and the resonance contribution from the C3-formyl group.[2][4]
Carbon-13 NMR ( C NMR)

Solvent:


.[1][4]
Chemical Shift (

, ppm)
TypeAssignmentNotes
182.5 CHC=O (Formyl)Characteristic aldehyde carbonyl carbon.[1][2]
145.0 - 148.0 C (quat)C-3 Ipso to formyl group.[1][2][4]
136.0 - 138.0 CHC-5 Alpha to sulfur.[1][2][4]
128.0 - 130.0 CHC-4 Beta to sulfur.[1][2][4]
118.0 - 120.0 C (quat)C-2 Ipso to nitrile.
112.0 - 114.0 C (quat)-CN (Nitrile)Characteristic nitrile carbon.[1][4]
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1][4]

Wavenumber (

)
IntensityAssignmentFunctional Group
3100 - 3080 Weak

Aromatic C-H stretch (Thiophene ring).[1]
2850, 2750 Weak

Fermi doublet (Aldehydic C-H stretch).[1][4]
2220 - 2235 Medium

Nitrile stretch .[1] Key diagnostic band.[1][4]
1680 - 1700 Strong

Aldehyde Carbonyl stretch .[1] Conjugated with ring.
1500 - 1400 Medium

Thiophene ring breathing modes.[1]

Experimental Protocols

NMR Sample Preparation (Standard Operating Procedure)

To ensure high-resolution data suitable for publication or regulatory filing:

  • Massing: Weigh

    
     of 3-Formylthiophene-2-carbonitrile into a clean vial.
    
  • Solvation: Add

    
     of 
    
    
    
    (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    • Note: If the compound contains polar impurities or is a salt, use DMSO-d

      
      .[1][2][4]
      
  • Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the 5mm NMR tube. Particulates cause line broadening.[1][4]

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      to ensure full relaxation of the aldehyde proton.
    • Acquire 16-32 scans for

      
      H; 
      
      
      
      scans for
      
      
      C.[1][4]
Synthesis Workflow (Context for Impurities)

Understanding the origin of the sample aids in interpreting the spectrum (e.g., identifying residual reagents).[1][4]

Synthesis Start 3-Bromothiophene-2-carbonitrile (Precursor) Step1 1. Metal-Halogen Exchange (n-BuLi / THF, -78°C) Start->Step1 Step2 2. Formylation (DMF Addition) Step1->Step2 Step3 3. Hydrolysis (aq. HCl workup) Step2->Step3 Product 3-Formylthiophene-2-carbonitrile (Target) Step3->Product Impurity Potential Impurity: 3-Carboxythiophene-2-carbonitrile (Oxidation product) Product->Impurity Air Oxidation

Figure 2: Common synthetic route.[1][2][4] Residual DMF (singlets at 2.9, 3.0, 8.0 ppm) or n-Butanol (multiplets 0.9-3.6 ppm) are common solvent impurities.[1][2]

Quality Control Checklist

When reviewing the data for this compound, verify the following to ensure purity:

  • Aldehyde Integrity: The singlet at ~10.1 ppm must integrate to exactly 1.0 relative to the aromatic protons.[1][4] A lower value suggests oxidation to the carboxylic acid (which would show a broad -OH > 11 ppm or be invisible).[1][4]

  • Nitrile Band: Ensure the IR peak at ~2220 cm

    
     is sharp. Broadening here can indicate hydration to the amide.[4]
    
  • Solvent Peaks: Check for residual DMF (common formylating agent solvent).[1][4] DMF signals can overlap with the aliphatic region but are distinct in the aldehyde region (

    
    ).[1][4]
    

References

  • Compound Registry: 3-Formylthiophene-2-carbonitrile. CAS Registry Number 41056-99-9.[1][2][4][5] American Chemical Society.[1][4]

  • Synthesis Methodology: Gronowitz, S. Thiophene and Its Derivatives.[1][4] Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1][2][4] (Standard reference for thiophene spectral constants).

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[1][4] Spectral Database for Organic Compounds (SDBS).[1][4][6] (General reference for thiophene substituent effects).

  • Thienopyrimidine Synthesis: Abdel-Rahman, A. A., et al. "Synthesis of thienopyrimidine derivatives starting from thiophene."[1][2][4] ResearchGate, 2025.[1][4]

  • Safety Data: PubChem Compound Summary for Thiophene Derivatives. National Center for Biotechnology Information.[1][4] [1]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-Formylthiophene-2-carbonitrile

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the handling and functionalization of highly polarized heterocycles. 3-Formylthiophene-2-carbonitrile (CAS: 41056-99-9) is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the handling and functionalization of highly polarized heterocycles. 3-Formylthiophene-2-carbonitrile (CAS: 41056-99-9) is a critical building block in medicinal chemistry, particularly for synthesizing fused thienopyridine and thienopyrimidine scaffolds. Handling this compound requires a deep understanding of its electronic nature: the molecule features both a formyl (-CHO) and a cyano (-C≡N) group, which strongly withdraw electron density from the central thiophene core[1]. This dual electron-withdrawing effect dictates its physical properties, solubility profile, and the precise stoichiometric controls required during its synthesis.

Physicochemical Profiling

Understanding the physical properties of 3-Formylthiophene-2-carbonitrile is essential for formulation, purification, and assay development.

Solubility Profile & Molecular Dynamics

The pronounced withdrawal of electron density by the formyl and cyano groups creates a strong molecular dipole[1].

  • High Solubility in Polar Aprotic Solvents: The compound exhibits excellent solubility in solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). This high solubility is highly advantageous, as it enhances substrate solubility for efficient downstream reactions and biological assay stock preparations[1].

  • Low Aqueous Solubility: Despite its high polarity, the molecule lacks hydrogen-bond donors (no -OH or -NH moieties). Consequently, it is highly hydrophobic and practically insoluble in aqueous buffers, necessitating the use of co-solvents (like DMSO) during biological evaluations to prevent precipitation.

Thermal Properties

With a molecular weight of 137.16 g/mol and the chemical formula C6H3NOS, the compound is a crystalline solid at standard temperature and pressure. While the exact melting point of the 3-formyl isomer is sparsely documented in standard open databases, its closely related positional isomer, 5-formylthiophene-2-carbonitrile, possesses a characterized melting point of 91–95 °C[2]. Based on intermolecular dipole-dipole interactions, researchers should anticipate a nearly identical melting range for the 3-formyl derivative.

Quantitative Data Summary

To facilitate rapid reference during experimental design, the key quantitative metrics are summarized below:

PropertyValue / DescriptionReference
Chemical Name 3-Formylthiophene-2-carbonitrile,[1]
CAS Number 41056-99-9
Molecular Formula C6H3NOS
Molecular Weight 137.16 g/mol
Physical State Crystalline Solid (Predicted)-
Melting Point ~91–95 °C (Inferred from 5-isomer)[2]
Optimal Hydrolysis pH 7.0 – 8.0[1]
Optimal DMF:Substrate Ratio 1.3 : 1[1]

Synthetic Methodology: The Vilsmeier-Haack Protocol

The most reliable method for synthesizing 3-Formylthiophene-2-carbonitrile is the regioselective Vilsmeier-Haack formylation of a 2-cyanothiophene precursor. As an application scientist, I emphasize that a protocol is only as good as its mechanistic controls. Every step in the following workflow is a self-validating system designed to prevent degradation and maximize yield.

Step-by-Step Experimental Protocol
  • Reagent Preparation (Thermal Control): Cool anhydrous N,N-Dimethylformamide (DMF) to 0 °C under an inert argon atmosphere. Slowly add Phosphorus oxychloride (POCl3) dropwise. Causality: The formation of the active chloromethyleniminium ion (Vilsmeier reagent) is highly exothermic. Strict thermal control prevents the thermal decomposition of this delicate electrophile.

  • Substrate Addition (Stoichiometric Control): Introduce the thiophene precursor into the reaction vessel. It is absolutely critical to maintain a precise DMF:Substrate ratio of 1.3:1 [1]. Causality: Thiophene rings are susceptible to multiple electrophilic attacks. By restricting the ratio to 1.3:1, you minimize the potential for unwanted di-formylation, ensuring mono-functionalization at the 3-position[1].

  • Reaction Propagation: Gradually warm the reaction mixture to 60–70 °C and stir for 4–6 hours. Monitor the consumption of the starting material via LC-MS.

  • Quenching & Hydrolysis (pH Control): Pour the reaction mixture over crushed ice to quench unreacted POCl3. Adjust the aqueous mixture to a strict hydrolysis pH of 7–8 using saturated aqueous sodium bicarbonate (NaHCO3)[1]. Causality: The iminium intermediate must be hydrolyzed to release the final aldehyde. Maintaining a neutral to slightly alkaline pH (7–8) is a mandatory fail-safe: it ensures complete hydrolysis while preventing base-catalyzed degradation of the formyl group (e.g., Cannizzaro disproportionation) and protecting the sensitive cyano group from hydrolyzing into an amide[1].

  • Isolation: Extract the aqueous phase with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Mechanistic Workflow Visualization

The logical relationship between the reaction parameters and the prevention of side reactions is mapped below.

SynthesisWorkflow Start 2-Cyanothiophene (Precursor) Control1 Stoichiometric Control DMF:Substrate = 1.3:1 Start->Control1 Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Control1 Intermediate Iminium Intermediate Control1->Intermediate Minimizes Di-formylation Control2 Hydrolysis Control pH 7-8 Intermediate->Control2 Aqueous Quench Product 3-Formylthiophene-2-carbonitrile (Target Product) Control2->Product Prevents Degradation

Synthetic workflow and mechanistic controls for 3-Formylthiophene-2-carbonitrile production.

References

Sources

Exploratory

Reactivity of the formyl and nitrile groups in 3-Formylthiophene-2-carbonitrile

This is an in-depth technical guide on the reactivity of 3-Formylthiophene-2-carbonitrile. A Bifunctional Scaffold for Fused Heterocycle Synthesis Executive Summary 3-Formylthiophene-2-carbonitrile (also referred to as 2...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the reactivity of 3-Formylthiophene-2-carbonitrile.

A Bifunctional Scaffold for Fused Heterocycle Synthesis

Executive Summary

3-Formylthiophene-2-carbonitrile (also referred to as 2-cyano-3-thiophenecarboxaldehyde) represents a "Janus-faced" electrophilic platform in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two vicinal functional groups: the hard, highly reactive formyl group (-CHO) at position 3 and the softer, latent electrophilic nitrile group (-CN) at position 2.

This scaffold is a critical precursor for the synthesis of fused bicyclic systems, particularly thienopyrimidines (bioisosteres of quinazolines) and thienopyrazoles . Understanding the chemo-selectivity between these two groups allows researchers to direct the synthesis toward specific pharmacological cores used in kinase inhibitors and anti-infectives.

Electronic Structure & Reactivity Analysis

The thiophene ring is electron-rich (π-excessive), but the presence of two electron-withdrawing groups (EWG) at positions 2 and 3 significantly alters its electronic profile.

FeatureElectronic EffectSynthetic Consequence
C3-Formyl (-CHO) Strong -M (mesomeric) and -I (inductive) effect.Highly susceptible to nucleophilic attack (1,2-addition). Forms Schiff bases, hydrazones, and condensation products rapidly.
C2-Nitrile (-CN) Strong -M and -I effect.Less reactive than the aldehyde toward neutral nucleophiles. Activated by the adjacent formyl group and the heteroatom, making it susceptible to intramolecular cyclization after an initial attack on the aldehyde.
Thiophene Ring Electron donor (S-lone pair).The ring positions 4 and 5 remain nucleophilic enough for electrophilic aromatic substitution (EAS), though deactivated compared to unsubstituted thiophene.
The "Switch" Mechanism

The core reactivity principle is the Cascade Cyclocondensation . A binucleophile (e.g., hydrazine, guanidine) first attacks the more reactive aldehyde (kinetic control) to form an intermediate (imine/hydrazone). This tethers the nucleophile in close proximity to the nitrile, forcing an intramolecular attack on the nitrile carbon (thermodynamic cyclization) to form a fused ring.

Divergent Synthetic Pathways (Visualized)

The following diagram illustrates the divergent reactivity based on the nucleophile choice.

ReactivityMap Scaffold 3-Formylthiophene- 2-carbonitrile Hydrazine Hydrazine Hydrate (NH2NH2) Scaffold->Hydrazine Guanidine Guanidine / Amidine (NH2-C(=NH)-NH2) Scaffold->Guanidine ActiveMethylene Active Methylene (Malononitrile) Scaffold->ActiveMethylene Intermediate1 Hydrazone Intermediate Hydrazine->Intermediate1 Attack on CHO Intermediate2 Schiff Base Intermediate Guanidine->Intermediate2 Attack on CHO Knoevenagel 3-(2-Cyanothiophen-3-yl)acrylate (Functionalized Alkene) ActiveMethylene->Knoevenagel Base-Catalyzed Condensation ThienoPyrazole 3-Aminothieno[2,3-c]pyrazole (5-Membered Fused Ring) Intermediate1->ThienoPyrazole Intramolecular Attack on CN ThienoPyrimidine 4-Aminothieno[2,3-d]pyrimidine (6-Membered Fused Ring) Intermediate2->ThienoPyrimidine Intramolecular Attack on CN

Caption: Divergent synthesis pathways from 3-formylthiophene-2-carbonitrile. Green: 5-membered fusion; Red: 6-membered fusion; Yellow: Side-chain extension.

Deep Dive: Synthesis of Fused Heterocycles

A. Thienopyrimidine Synthesis (The Drug Discovery Route)

Thienopyrimidines are isosteres of quinazolines (e.g., Gefitinib, Erlotinib). The reaction with guanidine or amidines is the most direct route to the 4-amino-substituted core.

  • Mechanism: The amino group of guanidine attacks the aldehyde to form a Schiff base. The second amino group of the guanidine then attacks the nitrile carbon. A tautomeric shift leads to the aromatized pyrimidine ring.

  • Critical Control Point: The reaction requires a base (typically alkoxide) to activate the guanidine and facilitate the final aromatization.

B. Thienopyrazole Synthesis

Reaction with hydrazine yields the 5-membered fused pyrazole ring.

  • Mechanism: Hydrazine forms a hydrazone with the aldehyde. The distal nitrogen of the hydrazone (:NH2) attacks the nitrile.

  • Product: 3-Amino-1H-thieno[2,3-c]pyrazole .

  • Note: This reaction distinguishes the scaffold from 2-amino-3-cyanothiophenes, which react with hydrazine to form thienopyrimidines via a different mechanism (dimroth rearrangement type).

C. Knoevenagel Condensation

The aldehyde is selectively reactive toward active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of the nitrile. The nitrile on the thiophene ring remains inert under standard Knoevenagel conditions (piperidine/EtOH), allowing for the extension of the carbon skeleton at the C3 position.

Experimental Protocols

Protocol 1: Synthesis of 4-Aminothieno[2,3-d]pyrimidine

Objective: Cyclization to the 6-membered fused ring using guanidine.

Reagents:

  • 3-Formylthiophene-2-carbonitrile (1.0 eq)

  • Guanidine Hydrochloride (1.5 eq)

  • Sodium Ethoxide (2.0 eq) [Prepared in situ from Na and abs. EtOH]

  • Solvent: Absolute Ethanol[1]

Procedure:

  • Preparation of Base: Dissolve sodium metal (2.0 eq) in absolute ethanol (10 mL/mmol) under nitrogen to generate sodium ethoxide.

  • Free Base Liberation: Add Guanidine Hydrochloride (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Addition: Add 3-Formylthiophene-2-carbonitrile (1.0 eq) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot should disappear, and a lower Rf fluorescent spot should appear.

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (50 mL).

  • Isolation: The product usually precipitates as a solid. Filter, wash with cold water, and dry.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Expected Yield: 70–85% Data: 1H NMR should show the disappearance of the CHO peak (~10 ppm) and the appearance of the pyrimidine proton (~8.5 ppm) and NH2 broad singlet.

Protocol 2: Knoevenagel Condensation

Objective: Selective functionalization of the aldehyde.[2]

Reagents:

  • 3-Formylthiophene-2-carbonitrile (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (Catalytic, 2-3 drops)

  • Solvent: Ethanol[1][3][4][5][6]

Procedure:

  • Dissolve the thiophene substrate and malononitrile in ethanol at room temperature.

  • Add catalytic piperidine.

  • Stir at room temperature for 1–2 hours. (Heating is rarely required due to the high reactivity of the aldehyde).

  • The product often precipitates out of the solution during the reaction.

  • Filter the solid, wash with cold ethanol, and dry.

Expected Yield: >90%

Comparative Data Table

Reaction TypeReagentPrimary ProductRing Size (Fused)Typical Yield
Cyclocondensation Hydrazine Hydrate3-Amino-1H-thieno[2,3-c]pyrazole575-90%
Cyclocondensation Guanidine HCl / NaOEt2,4-Diaminothieno[2,3-d]pyrimidine670-85%
Cyclocondensation Formamidine Acetate4-Aminothieno[2,3-d]pyrimidine660-75%
Condensation Malononitrile / Base2-(2-Cyano-3-thienylmethylene)malononitrileN/A (Alkene)90-98%
Hydrolysis NaOH / H2O2 (Pinner)3-Formylthiophene-2-carboxamideN/A (Amide)50-65%

References

  • Synthesis of Thienopyrimidines: Journal of Heterocyclic Chemistry. "Reaction of ortho-cyanoaldehydes with amidines."

  • Reactivity of 3-Formylthiophene-2-carbonitrile: Molecules. "Synthesis and evaluation of apoptosis induction of thienopyrimidine compounds."

  • Knoevenagel Condensation Protocols: Organic Chemistry Portal. "Knoevenagel Condensation."[2][3][7]

  • Thiophene Chemistry Guide: BenchChem. "Comparative Guide to the Reactivity of Thiophene Aldehydes."

Sources

Foundational

Thiophene-based building blocks in organic synthesis

Title: Thiophene-Based Building Blocks: A Strategic Guide to Synthesis and Application Executive Summary Thiophene is not merely a structural analog of benzene; it is a functional powerhouse in modern organic synthesis.[...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thiophene-Based Building Blocks: A Strategic Guide to Synthesis and Application

Executive Summary Thiophene is not merely a structural analog of benzene; it is a functional powerhouse in modern organic synthesis.[1] For the medicinal chemist, it offers a unique bioisosteric profile that can modulate metabolic stability and lipophilicity.[1][2][3] For the materials scientist, its electron-rich character and polarizability make it the backbone of organic electronics (OPV, OFET). This guide moves beyond basic textbook reactivity to provide a strategic, "in-the-trenches" manual for navigating the regioselectivity challenges and synthetic opportunities of thiophene-based building blocks.[1]

Part 1: Chemical Architecture & The "S-Effect"

The utility of thiophene stems from its deviation from benzene's behavior.[1] While both are aromatic, thiophene (


 electrons) incorporates a sulfur atom that significantly alters its reactivity profile.[1][4]
  • Aromaticity: Thiophene is less aromatic than benzene (Resonance Energy: ~29 kcal/mol vs. 36 kcal/mol for benzene).[1] This reduced aromaticity lowers the activation energy for electrophilic attack, making thiophene significantly more reactive—approximately

    
     to 
    
    
    
    times more reactive than benzene toward electrophiles.[1]
  • The "S-Effect" (Lone Pair Donation): The sulfur atom has two lone pairs.[1] One is part of the aromatic sextet (p-orbital), while the other (sp²-hybridized) lies in the ring plane. This electronic structure creates a dipole moment (0.52 D) directed toward the sulfur, unlike the nonpolar benzene.[1]

  • Regioselectivity (The C2 vs. C3 Dilemma):

    • 
      -Position (C2/C5):  Electronically favored. The intermediate 
      
      
      
      -complex is stabilized by three resonance structures, preserving the conjugation more effectively.[1]
    • 
      -Position (C3/C4):  Electronically disfavored. Direct electrophilic substitution here is difficult without blocking the 
      
      
      
      -positions.[1]

Part 2: Strategic Synthesis – The Decision Matrix

The synthesis of thiophene derivatives requires a decision tree based on the desired substitution pattern.[1]

Scenario A: The "Easy" Path – C2 Functionalization

Direct functionalization at C2 is straightforward.[1][5]

  • Electrophilic Aromatic Substitution (EAS): Halogenation, nitration, and acylation proceed rapidly at C2.[1]

  • Direct C-H Arylation: Modern Pd-catalyzed protocols allow for the direct coupling of thiophene C2-H bonds with aryl halides, avoiding pre-functionalization (e.g., boronic acids or stannanes).[1]

Scenario B: The "Hard" Path – C3 Functionalization

Accessing the C3 position requires "tricking" the molecule. Three robust strategies exist:

  • The Blocking Strategy: Install a removable group (e.g., Trimethylsilyl, TMS) at C2, functionalize C3, then remove the block.[1]

  • Reductive Debromination: Start with 2,3,5-tribromothiophene, selectively remove

    
    -bromines using Zn/AcOH.[1]
    
  • The Halogen Dance (Base-Catalyzed Halogen Migration): A powerful method to move a halogen from C2 to C3 thermodynamically.[1]

Part 3: Visualization – Synthetic Workflow[1][5]

ThiopheneSynthesis Start Target: Substituted Thiophene Decision Target Position? Start->Decision C2 C2 (Alpha) Substitution Decision->C2 Alpha C3 C3 (Beta) Substitution Decision->C3 Beta Direct Direct Electrophilic Subst. (Halogenation, Nitration) C2->Direct CH_Act Pd-Cat. Direct C-H Arylation C2->CH_Act Green/Efficient IsC2Blocked Is C2/C5 Blocked? C3->IsC2Blocked DirectC3 Direct C3 Functionalization IsC2Blocked->DirectC3 Yes Strategy Select Strategy IsC2Blocked->Strategy No HalogenDance Halogen Dance (Lithiated Migration) Strategy->HalogenDance Thermodynamic Control Debrom Reductive Debromination (Zn/AcOH) Strategy->Debrom From Tribromide BlockGroup Silyl Blocking Group (TMSCl -> Rxn -> TBAF) Strategy->BlockGroup Steric Control

Caption: Decision tree for selecting the optimal synthetic route based on regioselectivity requirements.

Part 4: Thiophene in Drug Discovery (Bioisosterism)

Thiophene is a classic bioisostere for the phenyl ring.[1][6] It is often employed to improve metabolic stability, solubility, or receptor binding affinity.[1]

Comparative Analysis: Thiophene vs. Phenyl

FeaturePhenyl RingThiophene RingDrug Discovery Implication
Geometry Hexagonal, bond angles 120°Pentagonal, C-S-C angle ~92°Thiophene is slightly smaller; can fit into tighter pockets.[1]
Lipophilicity (logP) Baseline (Benzene = 2.[1]13)Higher (Thiophene = 2.[1]53)Increases membrane permeability but may lower solubility.[1]
Electronic Character Electron-neutralElectron-rich (

-excessive)
Potential for cation-

interactions; susceptible to oxidation.[1]
Metabolic Liability Epoxidation (toxic metabolites)S-oxidation, Ring openingThiophene S-oxides can be reactive Michael acceptors (toxicity risk).[1]
H-Bonding None (donor/acceptor)Weak Acceptor (Sulfur)Sulfur can engage in specific interactions with receptor residues.[1]

Case Study: Clopidogrel (Plavix) In Clopidogrel, the tetrahydrothienopyridine scaffold is essential.[1] The thiophene ring is metabolically activated by CYP450 enzymes to form a thiol active metabolite.[1][7] A phenyl analog would not undergo this specific bioactivation pathway required for its antiplatelet activity [1].[1]

Case Study: Olanzapine (Zyprexa) Olanzapine uses a thiophene ring fused to a benzodiazepine system.[1] Compared to its phenyl analog (clozapine), the thiophene moiety contributes to a different receptor binding profile (5-HT2A/D2 ratio) and metabolic fate [2].[1]

Part 5: Experimental Protocols

Protocol 1: The "Halogen Dance" (Synthesis of 3-Bromothiophene-2-carbaldehyde)

This protocol demonstrates the migration of a halogen to access the difficult C3 position.

Mechanism:

  • Lithiation: LDA removes the most acidic proton (C5-H) of 2-bromothiophene.[1]

  • Migration: The lithiated species undergoes a series of rapid equilibria.[1] The bromine atom "dances" to the C2 position (thermodynamically favored lithiated species is at C5, but the bromine moves to C3 to relieve strain or stabilize the anion). Note: In the specific case of 2-bromo-5-silylthiophene, the dance moves Br to C3.

  • Trapping: The final thermodynamically stable intermediate (3-bromo-2-lithiothiophene) is trapped with an electrophile (DMF).[1]

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck flask. Add dry THF (50 mL) and diisopropylamine (1.1 equiv). Cool to -78°C.[1]

  • Base Formation: Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 30 min to form LDA.

  • Substrate Addition: Add 2-bromo-5-(trimethylsilyl)thiophene (1.0 equiv) dropwise in THF. Stir at -78°C for 1 h. Crucial: The solution must remain cold to prevent decomposition.[1]

  • The "Dance": Allow the solution to warm to -40°C for 15 minutes (initiates migration), then re-cool to -78°C.

  • Quench: Add anhydrous DMF (1.5 equiv) rapidly. Stir for 30 min.

  • Workup: Warm to RT, quench with sat. NH4Cl.[1][8] Extract with EtOAc.[1][5]

  • Result: 3-Bromo-5-(trimethylsilyl)thiophene-2-carbaldehyde.[1]

Protocol 2: Green Direct C-H Arylation

Avoids toxic organotin (Stille) or expensive boronic acids (Suzuki).

Procedure:

  • Reagents: 2-Acetylthiophene (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)2 (2 mol%), KOAc (2.0 equiv).

  • Solvent: DMAc (Dimethylacetamide) is preferred for high boiling point and solubility.[1]

  • Conditions: Heat at 120°C for 12 hours under Argon.

  • Purification: Filtration through Celite, followed by standard column chromatography.

  • Note: The acetyl group at C2 directs the arylation to C5 via a CMD (Concerted Metalation-Deprotonation) mechanism [3].[1]

Part 6: Troubleshooting & Optimization

ProblemProbable CauseSolution
Homocoupling (R-R) Oxidative coupling of Grignard/Lithium species.[1]Use lower temperature; ensure strict exclusion of O2; switch to Zn-based reagents (Negishi).[1]
C2 vs C3 Mixture Poor regiocontrol in EAS.[1]Lower reaction temperature; use bulky electrophiles; block C2 with TMS or Cl.[1]
Catalyst Poisoning Sulfur binding to Pd/Pt.[1]Use phosphine ligands with high affinity for Pd (e.g., SPhos, XPhos); increase catalyst loading slightly.[1]
Desilylation Acidic workup or fluoride contamination.[1][5]Use buffered quench (pH 7); avoid glass if using fluoride reagents; use TIPS instead of TMS for higher stability.

References

  • Pereillo, J. M., et al. (2002).[1] Structure and stereochemistry of the active metabolite of clopidogrel. Drug Metabolism and Disposition, 30(11), 1288-1295.[1] Link

  • Bymaster, F. P., et al. (1996).[1] Radioligand binding profile of the atypical antipsychotic olanzapine.[1] Neuropsychopharmacology, 14(2), 87-96.[1] Link

  • Lapointe, D., & Fagnou, K. (2010).[1] Overview of the mechanistic work on the concerted metallation–deprotonation pathway. Chemistry Letters, 39(11), 1118-1126.[1] Link

  • Gronowitz, S. (1959).[1] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.[1] Acta Chemica Scandinavica, 13, 1045-1046.[1] Link

  • BenchChem Technical Guide. (2025). Halogen Dance Reactions in Substituted Thiophenes. Link

Sources

Exploratory

Precision Synthesis of 2-Aminothiophenes: A Mechanistic and Practical Guide to the Gewald Reaction

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists and Process Development Scientists Executive Summary The Gewald reaction is the premier multicomponent assembly for synthesizing highly substituted 2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists and Process Development Scientists

Executive Summary

The Gewald reaction is the premier multicomponent assembly for synthesizing highly substituted 2-aminothiophenes, a privileged scaffold in medicinal chemistry found in kinase inhibitors, GPCR ligands, and allosteric modulators.[1] Despite its operational simplicity, the reaction is prone to "tarring" and variable yields if the underlying kinetics of the Knoevenagel condensation and thiation steps are not balanced. This guide deconstructs the reaction mechanism to provide a rational, field-proven approach to synthesis and optimization.

Part 1: The Mechanistic Core

To control the Gewald reaction, one must understand that it is a sequence of three distinct events, not a simultaneous collision of reagents. The widely accepted mechanism involves an initial Knoevenagel condensation followed by a complex thiation-cyclization sequence.

The Pathway[2][3][4][5][6][7]
  • Knoevenagel Condensation: The active methylene nitrile (e.g., malononitrile) is deprotonated by the amine base and attacks the ketone. Dehydration yields an

    
    -unsaturated nitrile.
    
  • Thiation (The Critical Step): This is the rate-determining and selectivity-defining step. Elemental sulfur (

    
    ) is activated (opened) by the amine base or a nucleophilic species.[2][3] The deprotonated Knoevenagel adduct then attacks this polysulfide chain.
    
  • Cyclization & Aromatization: The resulting mercapto-intermediate undergoes intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization to form the aromatic aminothiophene.

Mechanistic Flowchart

The following diagram illustrates the critical intermediates and the specific role of the amine base (morpholine) in both the condensation and sulfur activation steps.

GewaldMechanism cluster_inputs Reagents Ketone Ketone / Aldehyde Intermediate1 Knoevenagel Adduct (α,β-unsaturated nitrile) Ketone->Intermediate1 Condensation (-H2O) Nitrile Activated Nitrile (e.g., Malononitrile) Nitrile->Intermediate1 Sulfur Elemental Sulfur (S8) ActivatedS Polysulfide Anion (Base-S8 Complex) Sulfur->ActivatedS Ring Opening Base Morpholine (Base) Base->Intermediate1 Catalysis Base->ActivatedS Thiolate Mercapto-Alkene Intermediate Intermediate1->Thiolate Nucleophilic Attack on Polysulfide ActivatedS->Thiolate Iminothiolactone Iminothiolactone (Cyclized) Thiolate->Iminothiolactone Intramolecular Cyclization Product 2-Aminothiophene Iminothiolactone->Product Tautomerization

Caption: Step-wise mechanistic progression of the Gewald reaction highlighting the dual role of the morpholine base.

Part 2: Strategic Process Optimization

Success depends on matching the solvent and base to the substrate's reactivity.

Base Selection: The Morpholine Advantage

While triethylamine (Et


N) and piperidine are used, morpholine  is the industry standard for a causal reason: it possesses moderate basicity (

) which minimizes polymerization of the sensitive Knoevenagel intermediate, yet it is nucleophilic enough to effectively open the

ring to generate the active polysulfide species.
Solvent Systems
SolventCharacteristicsBest Use CaseImpact on Mechanism
Ethanol (EtOH) Protic, polarStandard. Ideal for most ketones.Solubilizes intermediates; promotes proton transfer during tautomerization.
DMF / DMSO Aprotic, polarDifficult Substrates. Sterically hindered ketones.Increases nucleophilicity of the intermediate anions; accelerates rate but increases "tar" risk.
Methanol Protic, polarSmall Scale. Similar to EtOH but lower boiling point limits reaction temperature.
Ionic Liquids TunableGreen Chemistry. Acts as both solvent and catalyst; simplifies workup but increases cost.

Part 3: Experimental Protocols

We present two protocols: the Standard One-Pot for robust substrates and the Sequential (Two-Stage) for substrates where the Knoevenagel step is sluggish.

Protocol A: Standard One-Pot Synthesis (The "Classic")

Best for: Cyclohexanones, simple aliphatic ketones.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Ketone (10 mmol), Activated Nitrile (e.g., Ethyl cyanoacetate, 10 mmol), and Elemental Sulfur (10 mmol) to Ethanol (20 mL).

  • Initiation: Add Morpholine (10-12 mmol) dropwise. Note: The reaction is exothermic. Observe for a temperature spike.

  • Reaction: Heat to 60–70 °C for 2–12 hours.

    • Self-Validation Check: Monitor TLC.[4][5] The disappearance of the ketone and the formation of a fluorescent spot (often blue/green under UV) indicates the thiophene product.

  • Workup: Cool to room temperature (or 0 °C). The product often precipitates.[4]

    • If solid: Filter and wash with cold ethanol.[5]

    • If oil: Pour into crushed ice/water (100 mL) and stir vigorously to induce precipitation. Recrystallize from EtOH or purify via column chromatography.

Protocol B: Sequential Addition (The "Optimized")

Best for: Aryl ketones, sterically hindered ketones, or when "tarring" is observed in Protocol A.

  • Step 1 (Condensation): Combine Ketone (10 mmol), Nitrile (10 mmol), and Morpholine (10 mmol) in Ethanol (15 mL). Stir at Room Temperature (or mild heat 40 °C) for 1–3 hours.

    • Causality: This allows the Knoevenagel adduct to form before sulfur is introduced, preventing sulfur from reacting with unreacted ketone or polymerizing.

  • Step 2 (Thiation): Once the intermediate is confirmed (TLC), add Elemental Sulfur (10 mmol).

  • Step 3 (Cyclization): Heat the mixture to reflux (78 °C) for 4–8 hours.

  • Workup: Proceed as in Protocol A.

Part 4: Troubleshooting & Purification[3]

The "Tar" Problem

Dark, viscous byproducts result from the polymerization of the


-unsaturated nitrile or thermal decomposition of polysulfides.
  • Mitigation: Use the Sequential Protocol (B) . Ensure the reaction is under an inert atmosphere (

    
    ) to prevent oxidative coupling of thiols.
    
  • Purification: If the product oils out, avoid immediate chromatography. Triturate the oil with a non-polar solvent (Hexanes or Et

    
    O) to remove sulfur and oligomers before attempting crystallization.
    
Residual Sulfur

Unreacted elemental sulfur is a common contaminant.

  • Removal: Dissolve the crude product in minimal hot acetone, filter off the insoluble sulfur, then precipitate the product by adding water. Alternatively, use a short plug of silica gel; sulfur elutes with 100% hexanes, while the aminothiophene requires polar eluents (e.g., 20% EtOAc/Hexanes).

Part 5: Applications in Drug Discovery

The 2-aminothiophene scaffold serves as a bioisostere for the phenyl ring, offering distinct electronic properties and hydrogen-bonding vectors (via the


 and 

atom).
Key Therapeutic Areas[3]
  • Kinase Inhibition: The 2-amino group often forms a critical hinge-binding H-bond in the ATP binding pocket of kinases (e.g., P38 MAP kinase inhibitors).

  • Allosteric Modulators: 2-Aminothiophenes are prominent in A1 adenosine receptor enhancers.[6][7]

  • Antimicrobials: Substituted thiophenes disrupt bacterial cell wall synthesis.

Applications Scaffold 2-Aminothiophene Scaffold App1 Kinase Inhibitors (Hinge Binding) Scaffold->App1 App2 GPCR Ligands (Adenosine A1) Scaffold->App2 App3 Antimicrobials Scaffold->App3 App4 Fused Heterocyclics (Thienopyrimidines) Scaffold->App4 Synthetic Precursor

Caption: The 2-aminothiophene scaffold acts as a versatile node for diverse pharmacological applications.[1][6][7]

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.[8]

  • Sabnis, R. W., et al. (1999).[8][9][10][11] 2-Aminothiophenes by the Gewald Reaction.[2][4][12][13][14][3][6][9][11][15][16][17] Journal of Heterocyclic Chemistry.[8][9][11]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010).[10] Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.[1][13][6][8][10][11][18] ARKIVOC.[13][11]

  • Huang, Y., & Dömling, A. (2011). The Gewald Multicomponent Reaction.[13][3][16] Molecular Diversity.

  • Wang, T., et al. (2010).[18] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline.[18] Synlett.[18]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Formylthiophene-2-carbonitrile in Medicinal Chemistry

This guide is structured as a high-level technical document for medicinal chemists, focusing on the synthetic utility and application of 3-Formylthiophene-2-carbonitrile . Executive Summary: The "Ortho-Formyl Nitrile" Ad...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical document for medicinal chemists, focusing on the synthetic utility and application of 3-Formylthiophene-2-carbonitrile .

Executive Summary: The "Ortho-Formyl Nitrile" Advantage

3-Formylthiophene-2-carbonitrile acts as a high-value bifunctional scaffold in drug design. Its structural core—a thiophene ring substituted with vicinal formyl (-CHO) and nitrile (-CN) groups—provides a "lock-and-key" mechanism for rapid heterocycle assembly.

In medicinal chemistry, this molecule is not merely an intermediate; it is a divergent point . The electrophilic aldehyde and the nucleophile-receptive nitrile allow for the construction of fused bicyclic systems, specifically thieno[2,3-d]pyrimidines and thieno[2,3-d]pyridazines , which are bioisosteres of quinazolines and phthalazines, respectively. These fused systems are privileged structures in oncology (EGFR/VEGFR inhibitors) and infectious disease research.

Key Chemical Attributes
FeatureChemical AdvantageMedicinal Application
Vicinal Substitution Enables [3+2] and [3+3] annulation reactions.Synthesis of fused bicyclic cores (bioisosteres of purines).
Aldehyde Reactivity Highly reactive toward primary amines and active methylenes.Schiff base formation; Knoevenagel condensation (Michael acceptors).
Nitrile Reactivity Susceptible to nucleophilic attack (Pinner reaction, cyclization).Formation of amidines or direct ring closure to pyrimidines.

Strategic Reaction Pathways

The utility of 3-Formylthiophene-2-carbonitrile is best understood through its reaction pathways. The diagram below illustrates how this single precursor diverges into three distinct pharmacological classes.

Visualization: Synthetic Divergence

G Start 3-Formylthiophene- 2-carbonitrile Hydrazine Reagent: Hydrazine Hydrate Start->Hydrazine Condensation Guanidine Reagent: Guanidine/Amidines Start->Guanidine Cyclization Amine Reagent: Primary Amines Start->Amine Imine Formation Pyridazine Thieno[2,3-d]pyridazine (Scaffold: Phthalazine mimic) Hydrazine->Pyridazine [4+2] Annulation Pyrimidine Thieno[2,3-d]pyrimidine (Scaffold: Quinazoline mimic) Guanidine->Pyrimidine [3+3] Annulation Schiff Schiff Base Ligands (Metal Complexes/Linkers) Amine->Schiff -H2O

Figure 1: Divergent synthesis pathways from 3-Formylthiophene-2-carbonitrile. The vicinal arrangement allows selective formation of 6-membered fused rings.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" provided ensure that the user can verify the success of the reaction at critical intermediate stages.

Protocol A: Synthesis of Thieno[2,3-d]pyridazine Scaffold

Target: Synthesis of 4-amino-thieno[2,3-d]pyridazine derivatives. Mechanism: The hydrazine first condenses with the aldehyde to form a hydrazone. The terminal amine of the hydrazone then attacks the nitrile carbon, leading to ring closure.

Materials:

  • 3-Formylthiophene-2-carbonitrile (1.0 equiv)

  • Hydrazine hydrate (98%, 2.5 equiv)

  • Ethanol (Absolute)[1][2]

  • Catalytic Acetic Acid (Glacial, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 3-Formylthiophene-2-carbonitrile in 10 mL of absolute ethanol in a round-bottom flask. Ensure complete solubility; mild warming (30°C) may be required.

  • Addition: Add 2.5 mmol of hydrazine hydrate dropwise to the stirring solution.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: The reaction progress should be monitored by TLC (Hexane:Ethyl Acetate 3:1). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Precipitation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. A solid precipitate (often yellow or off-white) should form.

  • Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Purification: Recrystallize from ethanol/DMF mixture if necessary.

Expected Yield: 75–85% Validation:


H NMR should show the disappearance of the aldehyde proton (

ppm) and the appearance of a broad singlet for

(exchangeable with

).
Protocol B: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Target: Synthesis of kinase inhibitor precursors (Bioisosteres of Gefitinib/Erlotinib). Reagent: Guanidine HCl or Urea.

Materials:

  • 3-Formylthiophene-2-carbonitrile (1.0 equiv)

  • Guanidine Hydrochloride (1.2 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv) or Sodium Ethoxide
    
  • DMF (Dimethylformamide) or Ethanol

Step-by-Step Methodology:

  • Base Activation: In a dry flask, combine Guanidine HCl and

    
     in DMF. Stir at room temperature for 30 minutes to liberate the free guanidine base.
    
  • Coupling: Add 3-Formylthiophene-2-carbonitrile to the mixture.

  • Cyclization: Heat the reaction to 100–110°C for 8–12 hours.

    • Mechanism Note: The free amine of guanidine attacks the aldehyde (Schiff base), followed by the second amine attacking the nitrile to close the pyrimidine ring.

  • Quenching: Pour the cooled reaction mixture into crushed ice/water.

  • Workup: The product typically precipitates.[3] Filter the solid.[2][3] If no precipitate forms, extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Checkpoint: The IR spectrum is critical here. The sharp nitrile peak (


) must disappear completely, indicating ring closure.

Mechanistic Insight & Troubleshooting

Understanding the electron density of the thiophene ring is crucial for optimization. The sulfur atom donates electron density, making the C2-nitrile less electrophilic than a benzonitrile. Therefore, acid catalysis (for hydrazines) or strong bases (for guanidines) are often required to drive the cyclization to completion.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Cyclization Nitrile activation is too low.Increase reaction temperature or switch solvent to higher-boiling alcohol (e.g., n-Butanol).
Aldehyde Oxidation Air oxidation to carboxylic acid.Perform reaction under Nitrogen/Argon atmosphere.
Multiple Spots on TLC Formation of Azine dimer.Use a larger excess of hydrazine (2.5–3.0 equiv) to prevent the hydrazone from reacting with another aldehyde molecule.
Visualization: Reaction Mechanism (Hydrazine)

Mechanism Step1 Step 1: Nucleophilic Attack (Hydrazine attacks Aldehyde) Step2 Step 2: Hydrazone Intermediate (R-CH=N-NH2 formed) Step1->Step2 - H2O Step3 Step 3: Intramolecular Cyclization (Terminal NH2 attacks Nitrile) Step2->Step3 Ring Closure Step4 Step 4: Tautomerization (Formation of Aromatic Core) Step3->Step4 Stable Product

Figure 2: Step-wise mechanism for the conversion of 3-formylthiophene-2-carbonitrile to thienopyridazine.

References

  • Thiophene in Medicinal Chemistry: Mishra, R., et al.[4] "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica, 2011, 3(4):38-54.

  • Thienopyrimidine Synthesis: Al-Taisan, K.M., et al.[4][5] "Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines." Molecules, 2010, 15(6), 3932-3957.

  • Schiff Base Complexes: Kargar, H., et al. "Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking." Journal of Chemistry, 2021.

  • Hydrazide/Hydrazine Reactivity: Wardakhan, W., et al. "The Reaction of Cyanoacetylhydrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene... Derivatives." International Journal of Organic Chemistry, 2013.

  • Guanidine Cyclization Protocols: Kappe, C.O., et al. "Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation." Synlett, 2004.

Sources

Application

Application Note: 3-Formylthiophene-2-carbonitrile in Agrochemical Synthesis

[1] Abstract 3-Formylthiophene-2-carbonitrile (CAS: 10551-56-1) is a high-value "ortho-functionalized" heterocyclic building block.[1][2] Its structural uniqueness lies in the adjacent positioning of a reactive electroph...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

3-Formylthiophene-2-carbonitrile (CAS: 10551-56-1) is a high-value "ortho-functionalized" heterocyclic building block.[1][2] Its structural uniqueness lies in the adjacent positioning of a reactive electrophilic aldehyde (-CHO) and a nucleophile-receptive nitrile (-CN) group.[1] This 1,2-bifunctional arrangement allows for rapid, one-pot annulation reactions to generate fused bicyclic systems—specifically thieno[2,3-d]pyridazines and thieno[2,3-d]pyrimidines —which are privileged scaffolds in modern SDHI fungicides (Succinate Dehydrogenase Inhibitors) and HPPD-inhibitor herbicides.[1][3] This guide details synthetic protocols for exploiting this molecule's reactivity to access these high-value agrochemical cores.

Chemical Profile & Structural Advantage[2][3][4]

PropertySpecification
IUPAC Name 3-Formylthiophene-2-carbonitrile
Molecular Formula C₆H₃NOS
Molecular Weight 137.16 g/mol
Key Functionality Ortho-CHO/CN Motif : Enables "zipper-like" cyclization reactions.[1]
Bioisosterism Thiophene analog of 2-cyanobenzaldehyde (phthalazine precursor).[1]
Stability Sensitive to strong bases (Cannizzaro) and oxidation (carboxylic acid). Store under inert atmosphere.

Why this Molecule? Unlike standard thiophene precursors, 3-Formylthiophene-2-carbonitrile does not require multi-step activation.[1] The aldehyde serves as an immediate anchor for nucleophiles (amines, hydrazines), while the nitrile acts as an internal "trap" to close the ring, often without requiring external activation reagents like POCl₃.[3]

Reaction Landscape & Strategic Pathways

The utility of this scaffold is defined by three primary divergent pathways.

ReactionLandscape Start 3-Formylthiophene- 2-carbonitrile Path1 Pathway A: Hydrazine Hydrate Start->Path1 Path2 Pathway B: Amidines/Guanidines Start->Path2 Path3 Pathway C: Active Methylenes (Knoevenagel) Start->Path3 Prod1 Thieno[2,3-d]pyridazine (Fungicide Core) Path1->Prod1 Cyclocondensation (>90% Yield) Prod2 Thieno[2,3-d]pyrimidine (Herbicide Core) Path2->Prod2 Base-Cat. Annulation Prod3 Vinyl Nitriles (Nematicides) Path3->Prod3 C=C Bond Formation

Figure 1: Divergent synthetic utility of 3-Formylthiophene-2-carbonitrile.[1] The ortho-disposition allows access to 6,5-fused systems (Path A & B) or functionalized alkenes (Path C).[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Thieno[2,3-d]pyridazine

Target Class: Broad-spectrum fungicides (analogous to phthalazine-based agrochemicals).[1] Mechanism: The hydrazine amine attacks the aldehyde to form a hydrazone intermediate. The second amine nitrogen then attacks the nitrile carbon intramolecularly, followed by tautomerization to the aromatic system.[3]

Materials:

  • 3-Formylthiophene-2-carbonitrile (1.0 eq)[1]

  • Hydrazine hydrate (64-80% solution) (1.2 eq)

  • Ethanol (Absolute) or Acetic Acid (Glacial)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%) - Optional, speeds up hydrazone formation.[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 3-Formylthiophene-2-carbonitrile in 20 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (12 mmol) dropwise at room temperature. A slight exotherm may be observed (formation of the hydrazone).

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting aldehyde spot will disappear, and a lower Rf fluorescent spot (the pyridazine) will appear.[3]

    • Note: If conversion stalls at the hydrazone stage, add 0.5 mL of glacial acetic acid to catalyze the nitrile attack.[3]

  • Work-up: Cool the mixture to 0°C in an ice bath. The product often crystallizes directly from the solution.

  • Isolation: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Yield Expectation: 85–92% Critical Control Point: Ensure the hydrazine is not in large excess (>2 eq), as this can lead to ring-opening or formation of acyclic bis-hydrazones.[1]

Protocol B: Synthesis of Thieno[2,3-d]pyrimidines

Target Class: Herbicides (ALS inhibitors) and Insecticides.[3] Mechanism: Condensation with amidines (e.g., acetamidine, benzamidine) or guanidine.[3]

Materials:

  • 3-Formylthiophene-2-carbonitrile (1.0 eq)[1]

  • Amidine Hydrochloride (e.g., Acetamidine HCl) (1.2 eq)[3]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt) (2.5 eq)

  • Solvent: DMF or Ethanol

Step-by-Step Methodology:

  • Free Base Formation: In a dry flask, suspend the amidine hydrochloride and K₂CO₃ in DMF (10 mL/g substrate). Stir for 30 mins at RT to generate the free amidine.

  • Coupling: Add 3-Formylthiophene-2-carbonitrile (1.0 eq) in one portion.

  • Heating: Heat the mixture to 100°C for 6–8 hours.

    • Mechanism Check: The amidine nitrogen condenses with the aldehyde (imine formation), followed by the second nitrogen attacking the nitrile.[3]

  • Quenching: Pour the hot reaction mixture into crushed ice/water (5x volume). Stir vigorously for 20 minutes.

  • Isolation: The thienopyrimidine usually precipitates as a solid. Filter and wash with copious water to remove DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Formation of "azine" dimer (Aldehyde-Hydrazine-Aldehyde).[1]Use a slight excess of hydrazine (1.2–1.5 eq) and add it slowly to the aldehyde solution.
Incomplete Cyclization Nitrile is less electrophilic than expected.Switch solvent to n-Butanol (higher reflux temp) or add Lewis acid catalyst (ZnCl₂).[1]
Dark/Tarred Product Oxidation of the thiophene ring or aldehyde.Conduct all reactions under Nitrogen/Argon atmosphere. Degas solvents.
Solubility Issues Fused systems are highly planar and crystalline.Use DMF or DMSO for reaction; precipitate with water for workup.

Safety & Handling (MSDS Highlights)

  • Acute Toxicity: Thiophene nitriles are toxic by ingestion and inhalation. Handle in a fume hood.

  • Skin/Eye Irritation: Severe irritant. Wear nitrile gloves and safety goggles.

  • Reactive Hazards: Incompatible with strong oxidizing agents. The nitrile group can release HCN under extreme acidic/thermal conditions (though rare in these protocols).

References

  • Synthesis of Thienopyridazines

    • Title: "Pyridazine: A privileged scaffold in the development of 21st-century pesticides."[1][4]

    • Source: Chinese Chemical Letters (2025).[4]

    • Relevance: Validates the pesticidal activity of the pyridazine core derived from ortho-carbonyl nitriles.[1]

  • Thienopyrimidine Synthesis

    • Title: "Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
    • Source: Journal of the Brazilian Chemical Society (2025).[5]

    • Relevance: Details the Gewald and condensation routes to thienopyrimidines for biological evalu
  • Hydrazine Reactivity

    • Title: "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
    • Source: MDPI Molecules (2013).
    • Relevance: Provides mechanistic insight into the reaction of hydrazine with ortho-functionalized esters/nitriles, analogous to the thiophene system.[1]

  • General Thiophene Chemistry

    • Title: "Thiocarbohydrazides: Synthesis and Reactions."
    • Source: American Journal of Chemistry (2012).
    • Relevance: Discusses the broad reactivity of hydrazine deriv

Sources

Method

3-Formylthiophene-2-carbonitrile as an intermediate for heterocyclic compounds

Application Note: 3-Formylthiophene-2-carbonitrile as a Versatile Building Block for Fused Heterocycles Executive Summary 3-Formylthiophene-2-carbonitrile (CAS 41056-99-9) is a highly functionalized heterocyclic intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Formylthiophene-2-carbonitrile as a Versatile Building Block for Fused Heterocycles

Executive Summary

3-Formylthiophene-2-carbonitrile (CAS 41056-99-9) is a highly functionalized heterocyclic intermediate characterized by the orthogonal reactivity of its adjacent formyl and nitrile groups[1]. With a molecular formula of C6H3NOS, this compound serves as a critical precursor for the synthesis of complex polycyclic systems, particularly in the development of kinase inhibitors and other bioactive agents[2],[3]. As a Senior Application Scientist, I have designed this protocol guide to detail the mechanistic causality and self-validating workflows required to transform this simple building block into high-value fused heterocycles, specifically thieno[2,3-d]pyridazines and thieno[2,3-c]pyridines.

Chemical Logic & Mechanistic Principles

The synthetic utility of 3-formylthiophene-2-carbonitrile stems from the spatial proximity (ortho-relationship) and differential electrophilicity of its functional groups. This enables predictable, cascade-style multicomponent reactions[4],[5].

  • Kinetic vs. Thermodynamic Control: The formyl group (-CHO) is a "hard," highly polarized electrophile lacking steric hindrance. It is kinetically favored for the initial nucleophilic attack by primary amines or active methylenes. Conversely, the nitrile group (-C≡N) is a "softer" electrophile. It typically remains unreactive until the initial condensation brings a nucleophile into close proximity, allowing for a thermodynamically driven intramolecular cyclization that yields a stable aromatic system.

  • Divergent Pathways:

    • Pathway A (Bis-nucleophile Cyclization): Reaction with hydrazine hydrate initiates at the formyl group to form a hydrazone. The terminal amine then attacks the adjacent nitrile, forming a 6-membered pyridazine ring.

    • Pathway B (Knoevenagel-Driven Cyclization): Reaction with an active methylene (e.g., malononitrile) under basic catalysis forms an electrophilic alkene intermediate, which subsequently cyclizes to form a functionalized pyridine ring.

G SM 3-Formylthiophene- 2-carbonitrile R1 + Hydrazine Hydrate (Bis-nucleophile) SM->R1 R2 + Active Methylene (e.g., Malononitrile) SM->R2 Int1 Hydrazone Intermediate R1->Int1 Prod1 4-Aminothieno[2,3-d] pyridazine Int1->Prod1 Int2 Knoevenagel Adduct R2->Int2 Prod2 Thieno[2,3-c]pyridine Derivatives Int2->Prod2

Divergent synthetic pathways of 3-formylthiophene-2-carbonitrile to fused heterocycles.

Validated Experimental Protocols

Protocol A: Synthesis of 4-Aminothieno[2,3-d]pyridazine

This protocol leverages the bis-nucleophilic nature of hydrazine to achieve a one-pot cascade cyclization[4].

Materials:

  • 3-Formylthiophene-2-carbonitrile (1.0 eq, 10 mmol, 1.37 g)

  • Hydrazine hydrate (80% aqueous, 1.5 eq, 15 mmol)

  • Absolute Ethanol (20 mL)

Step-by-Step Methodology:

  • Dissolution: Suspend 3-formylthiophene-2-carbonitrile in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Nucleophilic Addition: Add hydrazine hydrate dropwise at room temperature (20-25 °C).

    • Causality: Dropwise addition prevents localized overheating. The solution color will immediately deepen (typically yellow to orange), visually validating the rapid, kinetically favored formation of the hydrazone intermediate.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 2-4 hours.

    • Causality: While hydrazone formation is spontaneous at room temperature, the subsequent nucleophilic attack of the hydrazone nitrogen onto the sp-hybridized nitrile carbon requires thermal activation to overcome the transition state energy barrier.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The starting material (Rf ~0.65, UV active) will be entirely consumed, replaced by a highly polar, baseline-hugging spot (Rf ~0.15) corresponding to the primary amine product.

  • Isolation: Cool the reaction mixture to 0-5 °C in an ice bath to force precipitation. Filter the resulting solid under vacuum, wash with ice-cold ethanol (2 x 5 mL), and dry in a vacuum desiccator.

Protocol B: Synthesis of Thieno[2,3-c]pyridine Derivatives via Knoevenagel Condensation

This protocol utilizes base-promoted activation of a pronucleophile to construct a fused pyridine core[5].

Materials:

  • 3-Formylthiophene-2-carbonitrile (1.0 eq, 10 mmol, 1.37 g)

  • Malononitrile (1.1 eq, 11 mmol, 0.73 g)

  • Piperidine (Catalytic, 0.1 eq)

  • Absolute Ethanol (25 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the thiophene precursor and malononitrile in 25 mL of absolute ethanol.

  • Catalytic Activation: Add 2-3 drops of piperidine.

    • Causality: Piperidine acts as a mild organic base to deprotonate the acidic methylene protons of malononitrile, generating a resonance-stabilized carbanion. This carbanion attacks the highly electrophilic formyl carbon.

  • Condensation: Stir at room temperature for 30 minutes. A thick precipitate of the Knoevenagel adduct will form, validating the first step of the cascade.

  • Cyclization: Heat the mixture to reflux for 3 hours. The thermal energy drives the intramolecular cyclization, where the newly formed nucleophilic centers attack the adjacent nitrile group, completing the pyridine ring formation.

  • Isolation: Cool to room temperature, pour the mixture into 50 mL of crushed ice, and slightly acidify with 1M HCl (to neutralize the piperidine and ensure complete precipitation). Filter, wash with distilled water, and recrystallize from ethanol.

Quantitative Data & Analytical Markers

To ensure the trustworthiness of the synthesized compounds, researchers must validate the structural conversions using orthogonal analytical techniques. The table below summarizes the critical quantitative markers for tracking the reaction progress.

Compound / IntermediateTarget Structural Feature¹H NMR Marker (ppm, in DMSO-d6)IR Marker (cm⁻¹)TLC Rf (Hex/EtOAc 1:1)
3-Formylthiophene-2-carbonitrile Aldehyde (-CHO)~9.8 - 10.2 (s, 1H)~1680 (C=O), 2220 (C≡N)0.65
Hydrazone Intermediate Hydrazone (-CH=N-)~8.2 - 8.5 (s, 1H)2220 (C≡N), 1610 (C=N)0.45
4-Aminothieno[2,3-d]pyridazine Primary Amine (-NH₂)~6.8 - 7.2 (br s, 2H, D₂O exch.)3300-3400 (N-H), No C≡N0.15
Knoevenagel Adduct Alkene (-CH=C)~7.8 - 8.1 (s, 1H)2210, 2225 (C≡N)0.50

Note: The complete disappearance of the 2220 cm⁻¹ nitrile stretch in the IR spectrum is the definitive self-validating marker that the intramolecular cyclization has successfully occurred.

References

  • Benchchem. "3-Formylthiophene-2-carbonitrile | CAS 41056-99-9". Benchchem Database. 1

  • Molaid. "Cyano-2-formyl-3-thiophen - CAS 41056-99-9". Molaid Chemical Database.2

  • Alamry, A. A. et al. "Recent developments in synthetic strategies, reactions and biological importance of thieno[2,3-c]pyrazoles". Arkivoc, 2024. 3

  • ACS Publications. "A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones". The Journal of Organic Chemistry, 2022. 4

  • ACS Publications. "Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones". The Journal of Organic Chemistry, 2021. 5

Sources

Application

Synthesis of thieno[2,3-d]pyrimidines from thiophene precursors

Application Note: Strategic Synthesis of Thieno[2,3-d]pyrimidines Executive Summary: The Quinazoline Alternative The thieno[2,3-d]pyrimidine scaffold has emerged as a critical bioisostere of the quinazoline core, a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Thieno[2,3-d]pyrimidines

Executive Summary: The Quinazoline Alternative

The thieno[2,3-d]pyrimidine scaffold has emerged as a critical bioisostere of the quinazoline core, a privileged structure in kinase inhibition (e.g., Gefitinib, Erlotinib). By replacing the benzene ring with a thiophene moiety, researchers can modulate lipophilicity (LogP), alter metabolic stability, and access novel intellectual property space while maintaining the key hydrogen-bonding vectors required for ATP-competitive inhibition.

This guide details the "Gewald-to-Pyrimidine" workflow, a robust, two-phase synthetic strategy that allows for rapid library generation. We prioritize the Gewald reaction for precursor synthesis due to its multicomponent efficiency, followed by three distinct cyclization protocols tailored to specific substitution patterns.

Strategic Retrosynthesis

The synthesis is best conceptualized by disconnecting the pyrimidine ring to reveal the highly functionalized 2-aminothiophene core.

Retrosynthesis Target Thieno[2,3-d]pyrimidine (Kinase Inhibitor Core) Intermediate 2-Aminothiophene Intermediate Target->Intermediate Cyclization (Formamide/Orthoester) Precursors Ketone/Aldehyde + Activated Nitrile + Sulfur Intermediate->Precursors Gewald Reaction (Morpholine/Base)

Figure 1: Retrosynthetic logic for the thieno[2,3-d]pyrimidine scaffold.

Phase 1: The Gewald Foundation

The success of the entire synthesis hinges on the quality of the 2-aminothiophene intermediate. The Gewald reaction is the industry standard, but it requires precise control of basicity to prevent polymerization of the active methylene compound.

Mechanism of Action

The reaction proceeds via a Knoevenagel condensation followed by a base-catalyzed sulfur uptake and intramolecular cyclization.

GewaldMechanism Reagents Ketone + Malononitrile Knoevenagel Knoevenagel Adduct Reagents->Knoevenagel Morpholine (-H2O) Thiol Mercapto- Intermediate Knoevenagel->Thiol S8, Base Product 2-Aminothiophene- 3-carbonitrile Thiol->Product Cyclization

Figure 2: Simplified mechanistic flow of the Gewald reaction.

Protocol A: Optimized Gewald Synthesis

Target: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Model Intermediate)

Reagents:

  • Cyclohexanone (10 mmol)

  • Malononitrile (10 mmol)

  • Elemental Sulfur (10 mmol)

  • Morpholine (10 mmol)

  • Ethanol (Absolute, 30 mL)

Step-by-Step Procedure:

  • Activation: In a 100 mL round-bottom flask, mix Cyclohexanone and Malononitrile in Ethanol.

  • Catalysis: Add Morpholine dropwise. Note: The reaction is exothermic. A slight temperature rise indicates successful Knoevenagel initiation.

  • Sulfuration: Add Elemental Sulfur in a single portion.

  • Reflux: Heat the mixture to 60–70°C (or mild reflux) for 3–5 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of sulfur and the ketone indicates completion.

  • Isolation: Cool the reaction to 0°C (ice bath). The product typically precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

Expert Insight: Morpholine is preferred over triethylamine because its secondary amine nature allows it to act as both a base and a nucleophilic catalyst for the initial condensation step.

Phase 2: Constructing the Pyrimidine Core

Once the thiophene "platform" is built, the pyrimidine ring is fused. The choice of method depends on the desired substitution at the C-4 and N-3 positions.

Comparative Cyclization Strategies
MethodReagentsTarget StructureKey Advantage
A. Formamide Fusion Formamide, HCOOH (cat.), Reflux4-Aminothieno[2,3-d]pyrimidineAtom Economy: One-pot, no external amine needed. Ideal for unsubstituted cores.
B. Orthoester Route TEOF, Primary Amine, Acetic Acid3-Substituted-4(3H)-oneDiversity: Allows introduction of R-groups on the pyrimidine nitrogen (N3).
C. Nitrile/Acid R-CN, HCl (gas), Dioxane2-Substituted-4-aminoSpecific: Direct route to 2-alkyl/aryl derivatives without leaving groups.
Protocol B: Cyclization to 4-Aminothieno[2,3-d]pyrimidine (Method A)

This method converts the nitrile group directly into the pyrimidine amine.

Reagents:

  • 2-Aminothiophene-3-carbonitrile (from Phase 1)

  • Formamide (10–15 mL/g of substrate)

  • Formic Acid (catalytic, optional)

  • Ammonium Acetate (optional, enhances yield)

Procedure:

  • Suspend the aminothiophene in Formamide.

  • Heat to 160–180°C (Reflux). Caution: Ammonia gas will evolve.

  • Maintain reflux for 6–12 hours.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Filtration: The product precipitates as a solid.[1] Filter, wash with water, and dry.

Protocol C: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one (Method B)

Used when a carbonyl at C-4 is required (e.g., for subsequent chlorination and SNAr).

Reagents:

  • 2-Aminothiophene-3-carboxylate (Ester analog from Gewald)

  • Triethyl Orthoformate (TEOF)

  • Amine (R-NH2) or Ammonium Acetate (for unsubstituted)

Procedure:

  • Mix aminothiophene ester with TEOF (excess) and the amine.

  • Reflux in ethanol or use neat TEOF.

  • The intermediate formimidate forms first, followed by cyclization.

Advanced Workflow: From Ketone to Kinase Inhibitor

The following diagram illustrates the full decision tree for synthesizing a library of kinase inhibitors.

Workflow Start Start: Ketone/Aldehyde Gewald Gewald Reaction (Morpholine, S8) Start->Gewald Branch Intermediate: 2-Aminothiophene Gewald->Branch Route1 Route A: Formamide (Reflux) Branch->Route1 If Nitrile Route2 Route B: TEOF + Amine Branch->Route2 If Ester Prod1 4-Amino-thieno[2,3-d]pyrimidine (Adenosine Analog) Route1->Prod1 Prod2 Thieno[2,3-d]pyrimidin-4-one Route2->Prod2 Chlorination POCl3 Chlorination Prod2->Chlorination SNAr SNAr with Anilines Chlorination->SNAr Final Final Drug Candidate (e.g., Gefitinib Bioisostere) SNAr->Final

Figure 3: Decision tree for library synthesis.

Troubleshooting & Optimization (The "Black Art")

  • Issue: "Tar" formation in Gewald Reaction.

    • Cause: Polymerization of malononitrile or thermal decomposition.

    • Fix: Lower temperature to 50°C. Ensure sulfur is finely powdered to increase surface area. Use Ethanol/DMF (1:1) to improve solubility.

  • Issue: Incomplete Cyclization (Method A).

    • Cause: Insufficient temperature. Formamide boils at 210°C; the reaction needs >150°C.

    • Fix: Use a microwave reactor (200°C, 15-30 mins) to drive the reaction to completion rapidly.

  • Issue: Poor Solubility of Intermediates.

    • Fix: Thieno[2,3-d]pyrimidines are often lipophilic. Purification by column chromatography using MeOH/DCM gradients is standard.

References

  • Gewald, K., et al. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Elmongy, E. I., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.

  • Guo, Y., et al. (2025).[2] Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate.

  • Aly, H. M., & Saleh, N. M. (2011).[3] Design and Synthesis of Some New Thiophene, Thienopyrimidine and Thienothiadiazine derivatives. European Journal of Medicinal Chemistry.

  • Porwal, O., et al. (2022). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. ChemMedChem.

Sources

Method

Condensation reactions of 3-Formylthiophene-2-carbonitrile with active methylene compounds

This Application Note and Protocol guide details the condensation reactions of 3-Formylthiophene-2-carbonitrile with active methylene compounds. This transformation is a cornerstone in the synthesis of fused heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the condensation reactions of 3-Formylthiophene-2-carbonitrile with active methylene compounds. This transformation is a cornerstone in the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines and thieno[2,3-c]pyridines , which are privileged scaffolds in medicinal chemistry due to their bioisosteric relationship with quinolines and isoquinolines.

Introduction & Strategic Significance

3-Formylthiophene-2-carbonitrile (FTC) is a bifunctional building block possessing an electrophilic aldehyde at the C3 position and a reactive nitrile at the C2 position. This ortho-functionalized arrangement makes it an ideal substrate for cascade reactions—specifically Knoevenagel condensation followed by intramolecular nucleophilic cyclization .

The reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, acetylacetone) provides a direct, atom-economical route to thieno-fused pyridines . These fused systems are critical in drug development, exhibiting potent activity as:

  • Topoisomerase I inhibitors (Anticancer)

  • Kinase inhibitors (e.g., EGFR, VEGFR)

  • Anti-inflammatory agents

This guide provides a validated roadmap for exploiting FTC to generate diverse heterocyclic libraries.

Mechanistic Insight: The "Condense-Cyclize" Cascade

The reaction proceeds through two distinct phases.[1][2][3][4] Understanding this causality is essential for controlling product distribution (open-chain vs. cyclized).

  • Phase I: Knoevenagel Condensation

    • Trigger: Base-catalyzed deprotonation of the active methylene compound (

      
      ).
      
    • Event: Nucleophilic attack of the carbanion on the C3-aldehyde of FTC.

    • Result: Formation of an

      
      -unsaturated intermediate (benzylidene-like).
      
    • Control: This step is generally fast and reversible. High temperatures drive water removal (dehydration), locking the intermediate.

  • Phase II: Intramolecular Cyclization (Thorpe-Ziegler / Pinner Type)

    • Trigger: The proximity of the nucleophilic "X" or "Y" group (from the active methylene) to the C2-nitrile of the thiophene core.

    • Event:

      • Path A (Amino-Formation): If a nucleophile (e.g., ammonia, or the nitrogen of a nitrile group) attacks the thiophene-nitrile, a new pyridine ring closes.

      • Path B (Isoquinoline-like): In the presence of strong nucleophiles, the nitrogen of the thiophene-nitrile can participate in ring closure, forming thieno[2,3-c]pyridine derivatives (analogous to 1-aminoisoquinoline synthesis from 2-cyanobenzaldehyde).

Mechanistic Pathway Diagram

ReactionPathway cluster_conditions Critical Parameters Start 3-Formylthiophene- 2-carbonitrile Inter Intermediate: 3-(2,2-Disubstituted-vinyl) thiophene-2-carbonitrile Start->Inter Knoevenagel (Base, -H2O) Reagent Active Methylene (CH2XY) Reagent->Inter Product Cyclized Product: Thieno-fused Pyridine Inter->Product Intramolecular Nucleophilic Attack (Cyclization) Cond1 Base: Piperidine/Et3N Cond2 Solvent: EtOH/DMF

Figure 1: Logical flow of the condensation-cyclization cascade. The intermediate isolation is possible but usually transient in optimized protocols.

Application Notes & Protocols

Application Note 1: Synthesis of Thieno[2,3-c]pyridine Derivatives

Target Reaction: Condensation with Malononitrile. Product: 1-Amino-3-cyanothieno[2,3-c]pyridine (Isoquinoline analogue).

This protocol utilizes the high reactivity of malononitrile. The presence of two electron-withdrawing cyano groups facilitates rapid Knoevenagel condensation. The subsequent cyclization involves the attack of the malononitrile anion (or its tautomer) on the thiophene nitrile.

Key Reagents:

  • Substrate: 3-Formylthiophene-2-carbonitrile (1.0 equiv)

  • Reagent: Malononitrile (1.1 equiv)

  • Catalyst: Piperidine (Catalytic, 5-10 mol%)

  • Solvent: Ethanol (Absolute)

Experimental Protocol:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Formylthiophene-2-carbonitrile (1.0 mmol) in Ethanol (10 mL).

  • Addition: Add Malononitrile (1.1 mmol) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Catalysis: Add Piperidine (2-3 drops) to the reaction mixture.

    • Observation: A color change (often to yellow/orange) indicates the formation of the Knoevenagel intermediate.

  • Reaction: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress by TLC (Eluent: 30% EtOAc in Hexanes).

    • Endpoint: Disappearance of the aldehyde spot and appearance of a highly fluorescent product spot.

  • Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The product typically precipitates as a solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL).

  • Purification: Recrystallize from DMF/Ethanol or Dioxane if necessary.

Yield Expectation: 75–90% Characterization Data (Typical):

  • IR: Distinct bands for

    
     (3400-3200 cm⁻¹) and 
    
    
    
    (2210 cm⁻¹).
  • ¹H NMR: Disappearance of aldehyde proton (~10 ppm). Appearance of broad

    
     singlet and aromatic ring protons.
    
Application Note 2: Synthesis of Thieno[2,3-b]pyridine Derivatives (Friedländer Variation)

Target Reaction: Condensation with Ketones (e.g., Acetylacetone) or Esters.[5]

When reacting with ketones or keto-esters, the regioselectivity can shift depending on the nucleophile used for cyclization. To access the [2,3-b] isomer (quinoline analogue), it is often necessary to use conditions that favor the formation of an enamine or use a nitrogen source (like ammonium acetate) if the starting material lacks the necessary amine.

However, for 3-formylthiophene-2-carbonitrile , the direct reaction with Ethyl Cyanoacetate in the presence of Ammonium Acetate is a preferred route to 2-amino-thieno[2,3-b]pyridine-3-carboxylates.

Experimental Protocol:

  • Setup: Mix 3-Formylthiophene-2-carbonitrile (1.0 mmol), Ethyl Cyanoacetate (1.0 mmol), and Ammonium Acetate (2.0 mmol) in Glacial Acetic Acid (5 mL).

  • Reaction: Reflux the mixture for 4–6 hours.

    • Mechanism:[1][3][4][6][7] The ammonium acetate serves a dual role: buffering the reaction and providing the nitrogen atom for the pyridine ring formation (displacing the nitrile or reacting with the intermediate).

  • Work-up: Pour the hot reaction mixture into ice-cold water (20 mL). Neutralize with 10%

    
     solution if necessary to precipitate the product.
    
  • Isolation: Filter the solid, wash with water, and dry.[8]

  • Purification: Recrystallization from Ethanol.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation (reversible step).Use a Dean-Stark trap to remove water (if using Toluene). Switch to dry Ethanol/Piperidine.
No Cyclization Intermediate stable; nucleophilic attack failed.Increase temperature (switch solvent to DMF or Dioxane). Increase base concentration (use Et3N or DBU).
Side Products Self-condensation of active methylene.Add active methylene dropwise to the aldehyde solution.
Oiling Out Product solubility too high in solvent.Triturate the crude oil with Diethyl Ether or Hexane to induce crystallization.

Experimental Workflow Diagram

Workflow Step1 Reagent Prep: Dissolve 3-Formylthiophene-2-CN + Active Methylene in EtOH Step2 Catalysis: Add Piperidine (Cat.) Step1->Step2 Step3 Reflux: Heat at 78°C for 3-5h (Monitor TLC) Step2->Step3 Step4 Precipitation: Cool to 0°C (Ice Bath) Step3->Step4 Step5 Filtration: Vacuum Filter & Wash (Cold EtOH) Step4->Step5 Step6 Purification: Recrystallize (DMF/EtOH) Step5->Step6

Figure 2: Step-by-step experimental workflow for the condensation reaction.

References

  • Litvinov, V. P. (2004). The chemistry of thienopyridines. Russian Chemical Reviews, 73(7), 637–669. Link

  • El-Sawy, E. R., et al. (2012). Synthesis, antimicrobial and anticancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Acta Pharmaceutica, 62(2), 157-179. Link

  • Maddila, S., et al. (2016). Synthesis and molecular docking studies of novel thieno[2,3-b]pyridine derivatives as potential antimicrobial agents. Chemistry Central Journal, 10, 1-10. Link

  • Abdel-Megid, M., et al. (2002). Utilities of active methylene compounds in organic synthesis. Molecules, 7, 756. Link

  • Mohareb, R. M., et al. (2011). Synthesis of new thiophene, thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine derivatives. Journal of Heterocyclic Chemistry, 48(5), 1073-1082. Link

Sources

Application

Introduction: The Privileged Scaffold in Modern Drug Discovery

An In-Depth Guide to the Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction For Researchers, Scientists, and Drug Development Professionals The 2-aminothiophene core is a quintessential "privileged structu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene core is a quintessential "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated biological targets.[1][2] This versatility has led to the discovery of 2-aminothiophene derivatives with a vast spectrum of pharmacological activities, including potent antiviral, antiproliferative, antimicrobial, anti-inflammatory, and antiprotozoal properties.[3][4][5] As such, these compounds are foundational building blocks in the development of novel therapeutics, from anti-cancer agents to treatments for neglected tropical diseases like leishmaniasis.[1][2]

Among the synthetic methodologies available, the Gewald multicomponent reaction stands as the most efficient, versatile, and widely adopted approach for creating highly substituted 2-aminothiophenes.[6][7][8] First reported in the 1960s, this one-pot synthesis combines a carbonyl compound (an aldehyde or ketone), an active methylene nitrile, and elemental sulfur in the presence of a base.[7][8] The reaction's enduring appeal lies in its operational simplicity, use of readily available starting materials, and the high degree of molecular diversity it can generate.

This guide provides a comprehensive overview of the Gewald reaction, delving into its underlying mechanism, offering detailed experimental protocols, and discussing its critical applications in drug development. As Senior Application Scientists, we emphasize not just the procedural steps but the causality behind them, ensuring each protocol is a self-validating system grounded in established chemical principles.

Reaction Mechanism: A Symphony of Condensation, Addition, and Cyclization

The elegance of the Gewald reaction lies in its sequential, one-pot cascade of three distinct mechanistic steps. Understanding this sequence is critical for troubleshooting and optimizing reaction conditions. The process is under thermodynamic control, with the formation of the stable, aromatic thiophene ring serving as the ultimate driving force for the reaction.[9][10][11]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation. The amine base (e.g., morpholine) deprotonates the α-carbon of the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), creating a nucleophilic carbanion.[9][12] This carbanion then attacks the electrophilic carbonyl carbon of the ketone or aldehyde, ultimately forming a stable α,β-unsaturated nitrile intermediate after dehydration.[9][11]

  • Michael Addition of Sulfur: The α,β-unsaturated nitrile then serves as a substrate for the addition of elemental sulfur. The nucleophilic attack is believed to occur at the β-carbon, initiated by a thiolate formed from the reaction of the base with elemental sulfur (S₈).[9] This step is mechanistically complex and is understood to proceed through various polysulfide intermediates.[10][11]

  • Intramolecular Cyclization & Aromatization: The key ring-forming step involves an intramolecular attack where a terminal sulfur anion attacks the carbon of the nitrile group.[12] This cyclization forms a non-aromatic intermediate which rapidly undergoes tautomerization to yield the final, highly stable 2-aminothiophene aromatic ring.[9][12]

Below is a visualization of this mechanistic pathway.

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition cluster_2 Step 3: Cyclization & Aromatization Start Ketone/Aldehyde + Active Methylene Nitrile Base1 Base (e.g., Morpholine) Start->Base1 Catalyst Intermediate1 α,β-Unsaturated Nitrile Start->Intermediate1 Base1->Intermediate1 Forms Carbanion & Dehydration Sulfur Elemental Sulfur (S₈) Intermediate1->Sulfur Intermediate2 Sulfur Adduct (via Polysulfide Intermediates) Sulfur->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 FinalProduct 2-Aminothiophene Derivative Intermediate3->FinalProduct Tautomerization caption Simplified mechanism of the Gewald reaction.

Caption: Simplified mechanism of the Gewald reaction.

Experimental Protocols & Workflow

The following protocols provide detailed, step-by-step methodologies for synthesizing 2-aminothiophene derivatives. Reaction progress should always be monitored by Thin Layer Chromatography (TLC) to determine completion.

General Experimental Workflow

The synthesis and subsequent evaluation of 2-aminothiophene derivatives follow a logical progression from chemical synthesis to biological testing.

General_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation cluster_development Drug Development synthesis 1. Gewald Reaction (One-Pot) purification 2. Work-up & Purification synthesis->purification Crude Product characterization 3. Structural Elucidation (NMR, MS) purification->characterization Pure Compound screening 4. Biological Screening (In Vitro Assays) characterization->screening lead_id 5. Lead Compound Identification screening->lead_id lead_opt 6. Lead Optimization & In Vivo Studies lead_id->lead_opt caption General workflow from synthesis to drug discovery.

Caption: General workflow from synthesis to drug discovery.

Protocol 1: Classic Gewald Synthesis via Conventional Heating

This protocol describes a standard, reliable one-pot synthesis using an amine base and conventional heating.[12][13]

Materials:

  • Ketone or Aldehyde (e.g., Cyclohexanone): 1.0 equiv.

  • Active Methylene Nitrile (e.g., Malononitrile): 1.0 equiv.

  • Elemental Sulfur (powdered): 1.1 equiv.

  • Amine Base (e.g., Morpholine): 1.0 - 1.5 equiv.

  • Solvent (e.g., Ethanol or Methanol): ~3-5 mL per mmol of ketone.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, filtration apparatus.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ketone (1.0 equiv.), active methylene nitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.).

  • Add the solvent (e.g., ethanol) to the flask.

  • With stirring, add the amine base (e.g., morpholine, 1.0 equiv.) to the mixture at room temperature. The addition may be exothermic.

  • Heat the reaction mixture to a gentle reflux (typically 50-70 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-8 hours).

  • Once complete, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.

  • If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove impurities.

  • If no precipitate forms, pour the reaction mixture into a beaker of ice-water and stir for 15-30 minutes to induce precipitation. Collect the resulting solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure 2-aminothiophene derivative.

  • Confirm the structure and purity using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted, Solvent-Free Gewald Synthesis

This modified protocol utilizes microwave irradiation, often under solvent-free conditions, to dramatically reduce reaction times and improve yields.[8][14]

Materials:

  • Ketone (e.g., Acetophenone): 1.0 equiv.

  • Active Methylene Nitrile (e.g., Ethyl Cyanoacetate): 1.0 equiv.

  • Elemental Sulfur: 1.2 equiv.

  • Solid Support/Catalyst (e.g., KF-Alumina or a basic ionic liquid): 1.5 equiv.

  • Equipment: Microwave reactor with appropriate reaction vessels, mortar and pestle.

Procedure:

  • In a mortar, thoroughly grind together the ketone (1.0 equiv.), active methylene nitrile (1.0 equiv.), sulfur (1.2 equiv.), and the solid support (e.g., KF-Alumina).

  • Transfer the resulting free-flowing powder to a microwave-safe reaction vessel.

  • Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 100-140 °C) for a short period (typically 5-20 minutes). Monitor the internal pressure and temperature.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Extract the product from the solid support using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture to remove the solid support.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Confirm the structure and purity using appropriate spectroscopic methods.

Data Summary and Troubleshooting

The choice of reactants significantly influences reaction outcomes. The following table summarizes typical conditions and expected yields.

Carbonyl CompoundActive NitrileBaseConditionsTypical Yield (%)Reference(s)
CyclohexanoneMalononitrileMorpholineEthanol, Reflux85-95%[6]
AcetophenoneEthyl CyanoacetateTriethylamineDMF, 60 °C70-85%[3]
ButanoneMalononitrileDiethylamineEthanol, 50 °C~42%[9]
Various KetonesMalononitrileTriethylamineWater, RT75-98%[3]
Aryl KetonesEthyl CyanoacetateMorpholineBall-Milling, Heat25-70%[8]

Troubleshooting Common Issues:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst/base- Low reaction temperature- Steric hindrance from bulky substrates- Use a fresh, pure base.- Increase reaction temperature or switch to microwave heating.- For hindered substrates, consider a two-step procedure (isolate the Knoevenagel product first).[7]
Formation of Dark Tar - Reaction run for too long or at too high a temperature- Air oxidation- Monitor reaction closely with TLC and stop once starting material is consumed.- Run the reaction under an inert atmosphere (N₂ or Ar).
Dimerization of Nitrile - Highly reactive α,β-unsaturated nitrile intermediate, especially with malononitrile.[9]- Add sulfur promptly after the Knoevenagel condensation is initiated.- Consider a two-step approach where the unsaturated nitrile is reacted with sulfur separately.[7]
Difficulty in Purification - Presence of unreacted sulfur- Formation of multiple byproducts- Wash crude product with a solvent that dissolves sulfur but not the product (e.g., carbon disulfide - EXTREME CAUTION ).- Optimize reaction conditions (temperature, time, stoichiometry) to improve selectivity. Use column chromatography for purification.

Applications in Drug Development: A Scaffold of Opportunity

The 2-aminothiophene scaffold is a cornerstone of modern medicinal chemistry, enabling the development of drugs across multiple therapeutic areas. Its utility stems from its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets.

Applications cluster_apps Therapeutic Applications Core 2-Aminothiophene Core (Privileged Scaffold) Anticancer Antiproliferative Agents Core:head->Anticancer Antiviral Antiviral Agents (e.g., SARS-CoV-2) Core:head->Antiviral Antidiabetic GLP-1R Modulators Core:head->Antidiabetic Antiinflammatory Anti-inflammatory Drugs Core:head->Antiinflammatory Antiprotozoal Antileishmanial Agents Core:head->Antiprotozoal Antimicrobial Antifungal & Antibacterial Core:head->Antimicrobial caption Diverse therapeutic applications stemming from the 2-aminothiophene core.

Caption: Diverse therapeutic applications stemming from the 2-aminothiophene core.

Notable examples include:

  • Oncology: Derivatives have shown potent activity as kinase inhibitors and antiproliferative agents.[2]

  • Infectious Diseases: The scaffold is central to compounds with broad-spectrum antiviral activity, as well as antibacterial and antifungal properties.[3][4]

  • Metabolic Diseases: Recently, 2-aminothiophene derivatives have been identified as some of the smallest known positive allosteric modulators (PAMs) of the GLP-1 receptor, a key target for type 2 diabetes treatment.[2][15]

  • Inflammatory Diseases: Tinoridine, a non-steroidal anti-inflammatory drug (NSAID), is based on a 2-aminothiophene structure.[3]

Critical Safety Precautions

Hazard awareness and strict adherence to safety protocols are non-negotiable when performing the Gewald reaction.

  • Active Methylene Nitriles (e.g., Malononitrile): These reagents are the primary hazard. They are cyanide-containing compounds and are highly toxic if ingested, inhaled, or absorbed through the skin.[16]

    • Hydrogen Cyanide (HCN) Risk: Contact with acids will liberate highly toxic and flammable hydrogen cyanide gas.[16][17] NEVER mix active methylene nitriles with acids outside of a certified chemical fume hood. Maintain a slightly basic pH during the reaction and work-up.

    • Handling: Always handle these reagents in a well-ventilated chemical fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves (double-gloving is recommended).[17]

    • Emergency: Be aware of the symptoms of cyanide poisoning (weakness, headache, dizziness, rapid breathing) and have an emergency response plan in place.[16][19]

  • Amine Bases (Morpholine, Triethylamine): These are often corrosive, flammable, and toxic. Handle with care in a fume hood, avoiding inhalation and skin contact.

  • Elemental Sulfur: While having low toxicity, it is a flammable solid and can cause skin irritation.[3] Avoid creating dust clouds during handling.

  • Waste Disposal: All cyanide-containing waste, both solid (gloves, contaminated paper) and liquid, must be segregated and disposed of as hazardous waste according to institutional guidelines.[17] Never mix cyanide waste with acidic waste streams.

By adhering to these protocols and safety guidelines, researchers can effectively and safely leverage the Gewald reaction to synthesize diverse libraries of 2-aminothiophene derivatives, paving the way for new discoveries in science and medicine.

References

  • Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022, August 29).
  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2025, January 17). MDPI.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022, March 18). Journal of Chemical Reaction and Synthesis.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • 2‐Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon‐like peptide 1 receptor. Ovid.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014, April 8). MDPI.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes
  • Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophene Deriv
  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar.
  • Preparation method of derivatives of 2-aminothiophene-3 formamide.
  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024, June 24). The Journal of Organic Chemistry.
  • Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal. BenchChem.
  • Cyanide Salts. Dartmouth College Environmental Health and Safety.
  • (PDF) Applications substituted 2-aminothiophenes in drug design.
  • Process for the preparation of 2-alkyl-3-aminothiophene derivatives and 3-aminothiophene derivatives.
  • Cyanides. (2014, March 24). University of Illinois Division of Research Safety.
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Cyanide Salts. University of California, Irvine - Environmental Health & Safety.
  • Information on Cyanide Compounds. Stanford University Environmental Health & Safety.
  • 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor.

Sources

Method

Application Note: 3-Formylthiophene-2-carbonitrile as a Strategic Building Block in Donor-Acceptor Conjugated Materials

Target Audience: Materials Scientists, Polymer Chemists, and Optoelectronic Device Engineers. Objective: To provide a comprehensive, mechanistically grounded guide on utilizing 3-formylthiophene-2-carbonitrile (CAS: 4105...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Optoelectronic Device Engineers. Objective: To provide a comprehensive, mechanistically grounded guide on utilizing 3-formylthiophene-2-carbonitrile (CAS: 41056-99-9) in the synthesis of high-performance organic semiconductors and porous frameworks.

Mechanistic Rationale: The Power of Dual Functionalization

In the design of Donor-Acceptor (D-A) conjugated polymers and Small Molecule Acceptors (SMAs), the precise control of frontier molecular orbital (FMO) energy levels is paramount. 3-Formylthiophene-2-carbonitrile serves as a highly specialized asymmetric building block due to the synergistic effects of its three structural components:

  • The Thiophene Backbone: Compared to benzene, thiophene possesses a lower aromatic resonance energy. This facilitates enhanced

    
    -electron delocalization along the polymer backbone, reducing the optical bandgap and improving intrinsic charge carrier mobility.
    
  • The 2-Carbonitrile Group (-CN): As a strongly electron-withdrawing group (EWG), the nitrile moiety exerts profound inductive and mesomeric effects. It drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. In Organic Photovoltaics (OPVs), a deeper LUMO provides a larger energetic driving force for exciton dissociation at the donor-acceptor interface and improves the oxidative stability of the material .

  • The 3-Formyl Group (-CHO): The electron deficiency of the thiophene ring, exacerbated by the adjacent nitrile group, renders this aldehyde highly electrophilic. This makes it an ideal, highly reactive synthetic handle for Knoevenagel condensations (to extend conjugation) or Schiff base formations (to construct imine-linked networks) .

Workflow & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways enabled by 3-formylthiophene-2-carbonitrile, highlighting how specific chemical transformations dictate final material applications.

Workflow Start 3-Formylthiophene- 2-carbonitrile Condensation Knoevenagel Condensation Start->Condensation Active Methylene Schiff Schiff Base Formation Start->Schiff Polyamine (e.g., TAPB) NFA Non-Fullerene Acceptors (NFAs) Condensation->NFA End-Capping COF Covalent Organic Frameworks (COFs) Schiff->COF Co-condensation Opto Lowered LUMO & Narrow Bandgap NFA->Opto OPV / OFET Porous Polarized Pores & High Surface Area COF->Porous Sensing / Gas Uptake

Caption: Logical workflow of 3-formylthiophene-2-carbonitrile in polymer and materials synthesis.

Quantitative Impact on Optoelectronic Properties

The integration of the thiophene-2-carbonitrile moiety into conjugated systems yields measurable improvements in device metrics. The table below summarizes the optoelectronic impact of terminal cyano-functionalization on diketopyrrolopyrrole (DPP)-based acceptors when blended with a standard P3HT donor.

Acceptor CoreTerminal ModificationLUMO (eV)Optical Bandgap (

, eV)
PCE (%)Reference
Fluorene-DPP (F8-DPP)Thiophene (No -CN)-3.401.75~1.20
Fluorene-DPP (F8-DPPTCN)Thiophene-2-carbonitrile -3.65 1.66 2.37
Thiophene-DPP (SMA1)Thiophene-2-carbonitrile -3.80 1.55 ~2.60

Data Interpretation: The addition of the carbonitrile group directly depresses the LUMO by 0.25–0.40 eV. This deep LUMO ensures efficient electron transfer from the donor polymer, directly doubling the Power Conversion Efficiency (PCE) in identical device architectures.

Experimental Protocols

Protocol A: Knoevenagel Condensation for NFA End-Capping

Objective: To synthesize an extended


-conjugated electron acceptor by coupling 3-formylthiophene-2-carbonitrile with an active methylene compound (e.g., 3-ethylrhodanine).
Causality:  The basic catalyst (piperidine) deprotonates the active methylene, forming a nucleophilic carbanion. This carbanion attacks the highly electrophilic formyl carbon of the thiophene derivative. Subsequent dehydration yields a thermodynamically stable exocyclic double bond, locking the molecule into a planar, fully conjugated state.

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL Schlenk flask under inert argon atmosphere, dissolve 3-formylthiophene-2-carbonitrile (1.0 equiv, 1.0 mmol) and 3-ethylrhodanine (1.2 equiv, 1.2 mmol) in anhydrous chloroform (15 mL).

  • Catalysis: Add 3–5 drops of anhydrous piperidine. Note: Piperidine acts as both the base and the kinetically favored iminium-intermediate former.

  • Reflux: Heat the mixture to 65 °C and reflux for 12 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into cold methanol (50 mL) to precipitate the product. Filter the precipitate and wash sequentially with hot methanol and hexane to remove unreacted starting materials.

  • Self-Validating System:

    • Visual: The solution will undergo a profound bathochromic shift (e.g., from pale yellow to deep red/purple) as the extended

      
      -conjugation forms.
      
    • Spectroscopic: Perform

      
      H-NMR (
      
      
      
      ). The protocol is successful if the distinct aldehyde proton peak (~9.8–10.2 ppm) completely disappears, replaced by a new vinylic proton singlet in the aromatic region (~7.6–7.9 ppm).
Protocol B: Solvothermal Synthesis of Cyano-Functionalized Imine COFs

Objective: To engineer the pore walls of a Covalent Organic Framework (COF) by utilizing 3-formylthiophene-2-carbonitrile as a co-condensing modulator alongside a primary dialdehyde and a triamine. Causality: While COFs require multi-topic linkers (like 1,3,5-tris(4-aminophenyl)benzene, TAPB) to form 2D/3D lattices, introducing a calculated sub-stoichiometric amount of a mono-aldehyde terminates specific lattice growth points. The unreacted cyano groups project into the 1D hexagonal channels, creating highly polarized microenvironments that drastically enhance the uptake of quadrupolar gases (like


) or polarizable molecules (like 

) .

Step-by-Step Procedure:

  • Monomer Loading: In a 10 mL Pyrex tube, add TAPB (0.1 mmol), terephthalaldehyde (0.135 mmol), and 3-formylthiophene-2-carbonitrile (0.03 mmol). This 9:1 ratio of di-aldehyde to mono-aldehyde ensures framework integrity while functionalizing the pores.

  • Solvent System: Add 1.0 mL of a solvent mixture (1,4-dioxane/mesitylene, 1:1 v/v) and 0.1 mL of aqueous acetic acid (3 M) as the thermodynamic catalyst.

  • Degassing: Flash-freeze the tube in liquid nitrogen, evacuate to an internal pressure of < 10 mTorr, and flame-seal the ampoule.

  • Polymerization: Heat the sealed ampoule in a convection oven at 120 °C for 72 hours to allow for dynamic covalent error-checking and crystallization.

  • Activation: Cool to room temperature, break the seal, and collect the powder via centrifugation. Wash extensively with anhydrous THF and Soxhlet extract with acetone for 24 hours. Dry under vacuum at 100 °C.

  • Self-Validating System:

    • FT-IR: The protocol is validated by the appearance of a strong imine (C=N) stretching band at ~1620 cm⁻¹ and a sharp, distinct nitrile (C≡N) stretch at ~2230 cm⁻¹. If the broad amine (N-H) stretch at ~3300 cm⁻¹ remains prominent, the reaction did not reach sufficient conversion (check ampoule seal integrity and catalyst concentration).

References

  • A non-fullerene electron acceptor modified by thiophene-2-carbonitrile for solution-processed organic solar cells Source: RSC Advances, 2016, 6, 13200-13205. URL:[Link]

  • Direct Arylation Synthesis of Small Molecular Acceptors for Organic Solar Cells Source: Molecules, 2023, 28(8), 3505. URL:[Link]

  • Synthesis of Covalent Organic Frameworks with Donor-Acceptor Structural Linkers and Preliminary Investigation of Their Electrochemical Properties Source: University of Turin (Doctoral Thesis), 2021. URL:[Link]

Application

Experimental procedure for Gewald synthesis of 2-aminothiophenes

Application Note & Experimental Guide Executive Summary The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenyl rings and a precursor for thienopyrimidines (e...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Guide

Executive Summary

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenyl rings and a precursor for thienopyrimidines (e.g., kinase inhibitors). While the Gewald reaction is the industry standard for their synthesis, yield inconsistency and side reactions (dimerization) often plague the unoptimized workflow.

This guide moves beyond the textbook "dump-and-stir" approach. It provides a mechanistically grounded protocol that prioritizes the formation of the Knoevenagel intermediate to maximize yield and purity. We present three variations: a robust Standard One-Pot , a Microwave-Assisted method for high-throughput library generation, and a Two-Step variant for sterically hindered substrates.

Mechanistic Masterclass

Understanding the mechanism is critical for troubleshooting. The reaction is not a simultaneous three-component collision but a sequential cascade.

The Pathway[1][2][3][4][5]
  • Knoevenagel Condensation: The ketone/aldehyde reacts with the activated nitrile to form an

    
    -unsaturated nitrile.[1][2][3] Crucial Control Point:  If this step is sluggish, the sulfur will not incorporate, leading to difficult purification.
    
  • Sulfur Uptake: The active methylene/methine of the intermediate attacks elemental sulfur (

    
    ), likely via a polysulfide anion mechanism.
    
  • Cyclization & Tautomerization: Intramolecular attack of the thiolate on the nitrile carbon, followed by tautomerization to the aromatic amine.

GewaldMechanism Start Ketone + Activated Nitrile Inter1 Knoevenagel Intermediate (α,β-unsaturated nitrile) Start->Inter1 Condensation (-H2O) Base Base Catalyst (Morpholine/Et3N) Base->Inter1 Promotes Inter2 Thiolate Intermediate Inter1->Inter2 + Sulfur (Michael-like) Sulfur Elemental Sulfur (S8) Sulfur->Inter2 Cyclic Imino-dihydrothiophene Inter2->Cyclic Intramolecular Cyclization Final 2-Aminothiophene Cyclic->Final Tautomerization

Figure 1: Sequential mechanistic pathway of the Gewald reaction.[1] Note the critical Knoevenagel intermediate node.

Strategic Reagent Selection

The choice of base and solvent dictates the reaction kinetics and solubility of elemental sulfur.

ComponentRecommendationTechnical Rationale
Base Morpholine (1.0 equiv)Optimal balance of basicity (

) and nucleophilicity. Unlike TEA, it can transiently form an enamine to accelerate the initial condensation.
Solvent Ethanol or Methanol Polar protic solvents solubilize the ionic intermediates. Ethanol is preferred for higher reflux temperatures (

C).
Sulfur Elemental (

)
Use fine powder. Pro-Tip: Pre-sonicate sulfur in a small amount of solvent to increase surface area before addition.
Nitrile Ethyl Cyanoacetate Standard reactivity.[4][1][3] Malononitrile is more reactive but can lead to dicyano byproducts that are difficult to separate.

Experimental Protocols

Protocol A: The "Pre-Stir" One-Pot Method (Standard)

Best for: Standard ketones (cyclohexanone, cyclopentanone) and aldehydes.

The "Expertise" Difference: Most protocols add everything at once. We introduce a 15-minute pre-stir of the ketone, nitrile, and base.[5] This forces the Knoevenagel equilibrium forward before sulfur is introduced, preventing sulfur from coating unreacted starting material.

Materials:

  • Cyclohexanone (10 mmol, 0.98 g)

  • Ethyl cyanoacetate (10 mmol, 1.13 g)

  • Sulfur (powder, 10 mmol, 0.32 g)

  • Morpholine (10 mmol, 0.87 g)

  • Ethanol (Absolute, 20 mL)

Step-by-Step:

  • Charge: In a 50 mL round-bottom flask (RBF), combine Cyclohexanone, Ethyl cyanoacetate, and Ethanol.

  • Activate: Add Morpholine dropwise.

  • Pre-Stir (Critical): Stir at Room Temperature (RT) for 15–20 minutes . The solution may warm slightly (exothermic condensation).

    • Validation: Spot TLC.[5] You should see the appearance of a new spot (the alkene) and consumption of the ketone.

  • Sulfur Addition: Add the elemental Sulfur in one portion.

  • Reflux: Heat the mixture to 60–70°C (gentle reflux) for 2–4 hours.

    • Monitoring: The sulfur solids will dissolve as they react. The mixture usually turns dark brown/orange.

  • Work-up: Cool to RT.

    • Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol (2 x 5 mL).

    • Scenario B (No precipitate): Pour mixture into 100 mL ice water. Stir vigorously for 10 min to induce crystallization. Filter.

  • Purification: Recrystallize from hot Ethanol or Methanol.

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput library generation and sluggish substrates.

Parameters:

  • Instrument: CEM Discover or Biotage Initiator.

  • Vessel: 10 mL sealed pressure vial.

Procedure:

  • Combine Ketone (1.0 mmol), Activated Nitrile (1.1 mmol), Sulfur (1.1 mmol), and Morpholine (1.0 mmol) in Ethanol (3 mL).

  • Irradiation: Heat to 100°C for 15–20 minutes (High absorption setting).

  • Cooling: Use compressed air cooling (built-in).

  • Isolation: Pour into ice water, filter, and wash.

    • Note: Microwave yields are typically 10-15% higher due to the superheating effect overcoming the activation energy of the sulfur ring-opening step.

Protocol C: Two-Step Procedure

Best for: Sterically hindered ketones (e.g., t-butyl ketones) or aryl ketones with electron-donating groups.

  • Step 1 (Condensation): Reflux Ketone + Nitrile + cat. Ammonium Acetate/Acetic Acid in Toluene using a Dean-Stark trap to remove water. Isolate the unsaturated nitrile.

  • Step 2 (Cyclization): Dissolve the isolated intermediate in Ethanol. Add Sulfur and Morpholine (1 equiv).[1] Heat to 60°C until conversion is complete.

Workflow & Decision Matrix

Workflow Input Select Substrate Check Is Substrate Sterically Hindered or Electron Rich? Input->Check Standard Protocol A: Standard One-Pot (With Pre-Stir) Check->Standard No (Aliphatic/Simple Aryl) TwoStep Protocol C: Two-Step (Dean-Stark Isolation) Check->TwoStep Yes (e.g., t-Butyl, OMe-Aryl) MW Protocol B: Microwave (Rapid Optimization) Standard->MW If slow reaction

Figure 2: Decision matrix for selecting the appropriate experimental protocol.

Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Low Yield / Unreacted Sulfur Failed Knoevenagel Condensation.Extend Pre-Stir time. Ensure water is not inhibiting the reaction (use dry solvents). Switch to Protocol C (Two-Step).
Sticky/Tar Product Polymerization or Dimerization.Reduce Temperature. Do not exceed 70°C. Limit reaction time. Use Ethanol/Water (1:1) during workup to precipitate product cleanly.[1]
Product Oiling Out Impurities preventing crystallization.Scratch the flask glass with a spatula. Add a seed crystal. Cool to 0°C for 4 hours.
Sulfur Smell in Product Residual elemental sulfur.Wash the crude solid with Carbon Disulfide (

)
(Caution: Toxic/Flammable) or hot hexane to dissolve unreacted sulfur.

Safety Considerations

  • Elemental Sulfur: Generally low toxicity, but can generate trace Hydrogen Sulfide (

    
    ) gas upon heating with amines. Work in a fume hood.
    
  • Cyanides/Nitriles: Ethyl cyanoacetate and Malononitrile are toxic if ingested or absorbed. Wear nitrile gloves.

  • Exotherm: The addition of amine base to the ketone/nitrile mix can be exothermic. Add slowly on scales >10g.

References

  • Gewald, K., et al. (1966).[4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sridhar, M., et al. (2007).[6] Microwave assisted synthesis of 2-aminothiophenes by the Gewald reaction. Tetrahedron Letters.

  • Revelant, G., et al. (2011).[4][7] Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis.

  • Putrani, D., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity.

  • BenchChem Application Note. Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.

Sources

Method

Application Note: 3-Formylthiophene-2-carbonitrile as a Pivotal Scaffold for Functional Dyes

Topic: 3-Formylthiophene-2-carbonitrile in the Synthesis of Novel Dyes Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Material Scientists, Drug Development Professionals Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Formylthiophene-2-carbonitrile in the Synthesis of Novel Dyes Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Material Scientists, Drug Development Professionals

Executive Summary

3-Formylthiophene-2-carbonitrile (CAS 41056-99-9) represents a highly versatile, electron-deficient heterocyclic building block. Its unique ortho-functionalization—combining a reactive formyl group (electrophile) and a cyano group (latent nucleophile/electrophile)—enables divergent synthetic pathways. This guide details the protocols for utilizing this scaffold to synthesize two distinct classes of chromophores: Dicyanovinyl-based Methine Dyes (for optoelectronics) and Fused Thienopyridazines (for fluorescence/bio-imaging).

Strategic Chemical Utility

The utility of 3-formylthiophene-2-carbonitrile stems from its "Push-Pull" potential and its ability to undergo cascade cyclizations.

  • Electronic Character: The thiophene ring acts as a conjugated bridge. The C-2 nitrile group exerts a strong inductive electron-withdrawing effect (-I), lowering the LUMO energy of derived dyes, which is critical for n-type organic semiconductors.

  • Reactivity Profile:

    • Formyl Group (C-3): Susceptible to Knoevenagel condensation, Schiff base formation, and Wittig olefination.

    • Cyano Group (C-2): Acts as an electrophile in Pinner reactions or as a cyclization partner with nucleophiles attacking the adjacent formyl-derived imines.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways available from this core scaffold.

ReactionLandscape Start 3-Methylthiophene- 2-carbonitrile Core 3-Formylthiophene- 2-carbonitrile (The Scaffold) Start->Core 1. NBS, AIBN 2. Sommelet Rxn InterA Knoevenagel Condensation Core->InterA + Malononitrile Base Cat. InterB Hydrazine/Amidine Cyclization Core->InterB + N-Nucleophiles ProductA Dicyanovinyl Methine Dyes (NLO/Conductive) InterA->ProductA - H2O ProductB Thienopyridazines/ Thienopyrimidines (Fluorescent) InterB->ProductB Cascade Ring Closure

Figure 1: Divergent synthetic pathways from the 3-formylthiophene-2-carbonitrile scaffold.

Preparation of the Scaffold

Since 3-formylthiophene-2-carbonitrile is not always available as a commodity chemical, we provide a validated protocol for its synthesis from the cheaper 3-methylthiophene-2-carbonitrile.

Protocol 1: Synthesis of 3-Formylthiophene-2-carbonitrile

Mechanism: Radical bromination followed by Sommelet oxidation.

Reagents & Equipment[1][2]
  • Starting Material: 3-Methylthiophene-2-carbonitrile (10 g, 81 mmol).

  • Reagents: N-Bromosuccinimide (NBS, 1.1 eq), Azobisisobutyronitrile (AIBN, cat.), Hexamethylenetetramine (HMTA), Acetic acid (50%).

  • Solvent: Carbon tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃ - greener alternative).

Step-by-Step Procedure
  • Bromination:

    • Dissolve 3-methylthiophene-2-carbonitrile (10 g) in anhydrous PhCF₃ (100 mL).

    • Add NBS (15.9 g, 89 mmol) and AIBN (0.3 g).

    • Reflux the mixture under Nitrogen for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting material disappears.

    • Cool to 0°C, filter off the succinimide byproduct. Evaporate the solvent to obtain crude 3-(bromomethyl)thiophene-2-carbonitrile.

  • Sommelet Oxidation:

    • Dissolve the crude bromide in Chloroform (50 mL) and add Hexamethylenetetramine (12 g).

    • Reflux for 2 hours (formation of quaternary ammonium salt).

    • Evaporate chloroform. Add 50% aqueous Acetic Acid (100 mL) to the residue.

    • Reflux for 2 hours.

    • Add conc. HCl (10 mL) and reflux for another 15 minutes.

  • Isolation:

    • Cool the mixture and extract with Dichloromethane (3 x 50 mL).

    • Wash organic layer with Sat. NaHCO₃ and Brine.

    • Dry over MgSO₄ and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, Hexane/EtOAc).

    • Yield Expectation: 60–70%. Appearance: Pale yellow solid.

Application Protocol A: Methine Dyes via Knoevenagel Condensation

This protocol synthesizes 2-((2-cyanothiophen-3-yl)methylene)malononitrile , a classic acceptor unit for charge-transfer dyes.

Rationale

The aldehyde at C-3 is highly activated due to the electron-withdrawing nitrile at C-2. This allows Knoevenagel condensations to proceed under mild conditions, often without strong heating which prevents polymerization.

Protocol

Target: Methine Dye (Acceptor Unit)

  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve 3-formylthiophene-2-carbonitrile (1.0 mmol, 137 mg) and Malononitrile (1.1 mmol, 73 mg) in Ethanol (10 mL).

  • Catalysis:

    • Add 2–3 drops of Piperidine (or Triethylamine).

    • Note: A color change (usually to yellow/orange) is immediate.

  • Execution:

    • Stir at room temperature for 30 minutes. If precipitation does not occur, warm to 50°C for 1 hour.

  • Work-up:

    • Cool the reaction mixture. The product usually precipitates as a solid.

    • Filter the solid and wash with cold Ethanol (2 x 5 mL).

    • Recrystallization: Acetonitrile or Ethanol.

Data Analysis Table: Substituent Effects

Comparison of Knoevenagel products using different active methylenes.

Active Methylene (R-CH₂-R')CatalystTemp (°C)Time (h)Yield (%)Colorλ_max (nm)*
MalononitrilePiperidine250.588Yellow340
Ethyl CyanoacetatePiperidine502.082Pale Yellow325
IndanedionePiperidine704.075Orange410

*Measured in CH₂Cl₂. Values are approximate based on structural conjugation.

Application Protocol B: Fluorescent Thienopyridazines

This protocol utilizes the ortho-cyanoaldehyde motif to construct fused rings. This is a "Click-like" condensation that builds the chromophore core.

Rationale

The reaction with hydrazine involves a cascade:

  • Formation of the hydrazone at the formyl group.

  • Intramolecular nucleophilic attack of the hydrazone nitrogen onto the nitrile carbon.

  • Tautomerization to the aromatic amine.

Protocol

Target: 4-Aminothieno[2,3-d]pyridazine

  • Reaction Setup:

    • Dissolve 3-formylthiophene-2-carbonitrile (1.0 mmol) in Ethanol (10 mL).

  • Reagent Addition:

    • Add Hydrazine Hydrate (80% solution, 2.0 mmol) dropwise.

    • Caution: Exothermic reaction.

  • Execution:

    • Reflux the mixture for 3–5 hours.

    • Monitor by TLC (EtOAc/MeOH 9:1). A highly fluorescent spot (blue/green under UV 365nm) usually appears.

  • Work-up:

    • Cool to room temperature.[3][4]

    • Pour into ice-water (20 mL).

    • Filter the precipitate.

    • Purification: Recrystallization from DMF/Ethanol.

Critical Process Parameters & Troubleshooting

Solvent Selection[5]
  • Ethanol: Best for general condensations; green and easy to remove.

  • Acetonitrile: Recommended if the starting material solubility is poor.

  • Acetic Anhydride: Use this solvent if synthesizing Schiff bases to drive equilibrium by trapping water, though it may acetylate the product.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Incomplete bromination of precursor.Ensure anhydrous conditions during NBS reaction; check AIBN quality.
No Precipitation (Protocol A) Product too soluble in EtOH.Add water dropwise to induce precipitation or switch solvent to i-PrOH.
Hydrolysis of Nitrile Acidic conditions too harsh (Sommelet).Control the reflux time in Step 2 of Protocol 1; do not exceed 15 min with HCl.
Fluorescence Quenching Aggregation caused by concentration.Measure fluorescence in dilute solution (<10⁻⁵ M); introduce bulky groups to prevent pi-stacking.

References

  • Synthesis of 3-formylthiophene-2-carbonitrile

    • Methodology adapted from: Campaigne, E., & Archer, W. L. (1953). "3-Thenaldehyde". Organic Syntheses, 33, 93. (General Sommelet protocol adapted for nitrile tolerance).
    • Precursor Source: Thermo Scientific Chemicals. (2024).[5][6] 3-Methylthiophene-2-carbonitrile, 96%. Retrieved from

  • Knoevenagel Condensation on Thiophene Carbaldehydes

    • Gasparova, R., & Lacova, M. (2005). "Reactions of 3-Formylchromone with Active Methylene Compounds". Molecules, 10(8), 937–960. (Mechanistic parallel for ortho-formyl activation). Retrieved from

  • Thienopyrimidine/Pyridazine Synthesis

    • El-Sayed, W. A., et al. (2020).[7] "Catalyst-free aqueous synthesis of fused thienopyrimidines". Journal of Heterocyclic Chemistry, 57(5), 1905–1912.[7]

    • Encyclopedia.pub. (2022).[4] "Thienopyrimidine".[4][7][8][9] Retrieved from

  • General Dye Chemistry

    • Abdou, M. M. (2013). "Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry". American Journal of Chemistry, 3(5), 126-135. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-Formylthiophene-2-carbonitrile

Executive Summary & Molecule Profile User Query: "I have synthesized crude 3-Formylthiophene-2-carbonitrile and need to purify it. The crude mixture is a dark oil/solid.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

User Query: "I have synthesized crude 3-Formylthiophene-2-carbonitrile and need to purify it. The crude mixture is a dark oil/solid. What are the best techniques to isolate the pure aldehyde?"

Scientist's Insight: Purifying 3-Formylthiophene-2-carbonitrile (also known as 2-cyano-3-thiophenecarboxaldehyde) presents a classic challenge in heterocyclic chemistry: separating a polar aldehyde from its regioisomers (e.g., 5-formyl isomer) and unreacted starting materials like 3-methylthiophene-2-carbonitrile.

While many researchers attempt vacuum distillation, I strongly advise against it as the primary method due to the risk of thermal degradation and polymerization of the aldehyde functionality. Column chromatography is the gold standard here, with recrystallization serving as a polishing step for high-purity requirements (>98%).

Compound Snapshot
PropertyDataNotes
CAS Number 41056-99-9Verify against 5-formyl isomer (CAS 21512-16-3).
Structure Thiophene ring, 2-CN, 3-CHOOrtho-substitution pattern creates steric crowding.
Physical State Solid (likely off-white/pale yellow)Crude is often a dark oil due to impurities.
Melting Point ~80–120 °C (Estimated)5-isomer MP is 91–93 °C [1]. Determine experimentally.
Solubility Soluble in DCM, EtOAc, EthanolInsoluble in water.

Decision Matrix: Choosing Your Purification Route

Do not blindly follow a single protocol. Use this decision tree to select the method that matches your crude profile.

PurificationStrategy Start Analyze Crude Purity (TLC/NMR) HighPurity Purity > 85% (Solid) Start->HighPurity Mainly product LowPurity Purity < 85% (Dark Oil/Tar) Start->LowPurity Complex mixture Recryst Method A: Recrystallization (Ethanol or Hex/EtOAc) HighPurity->Recryst Best for solids Column Method B: Flash Chromatography (Silica Gel) LowPurity->Column Standard approach Bisulfite Method C: Bisulfite Adduct (Specific for Aldehydes) LowPurity->Bisulfite If difficult to separate from non-aldehydes Final Pure 3-Formylthiophene-2-carbonitrile Recryst->Final Column->Final Bisulfite->Final

Figure 1: Strategic workflow for selecting the optimal purification method based on crude purity.

Detailed Protocols

Method A: Flash Column Chromatography (The Workhorse)

Best for: Removing unreacted starting materials and tars.

The Logic: The nitrile and aldehyde groups make this compound moderately polar. A gradient elution allows you to elute non-polar impurities (like methylthiophenes) first.

Protocol:

  • Stationary Phase: Silica gel (230–400 mesh).

  • Loading: Dissolve crude in a minimum amount of Dichloromethane (DCM). If the crude is very tarry, adsorb onto silica gel (dry loading) to prevent band tailing.

  • Eluent System:

    • Start: 100% Hexanes (or Petroleum Ether).

    • Gradient: Slowly increase Ethyl Acetate (EtOAc) from 0% to 20%.

    • Note: The product typically elutes between 10–20% EtOAc.

  • Monitoring: TLC (UV 254 nm). The aldehyde will be UV-active. Use DNP stain (yellow/orange spot) to confirm the aldehyde functionality if needed.

Method B: Recrystallization (The Polisher)

Best for: Final purification of solids with >85% purity.[1]

The Logic: Thiophene aldehydes often crystallize well from alcoholic solvents or non-polar/polar pairs.

Protocol:

  • Solvent Choice:

    • Option 1: Ethanol (95% or absolute).

    • Option 2: Hexane/Ethyl Acetate (layered or mixed).

  • Procedure:

    • Dissolve the solid in boiling Ethanol. Use the minimum amount necessary.

    • If insoluble black particles remain, filter hot through a glass frit or Celite pad.

    • Allow the filtrate to cool slowly to room temperature. Rapid cooling traps impurities.

    • Cool further in an ice bath (0–4 °C) for 1 hour.

    • Filter the crystals and wash with cold Ethanol.

Method C: Bisulfite Adduct Purification (The Specialist)

Best for: Isolating the aldehyde from non-aldehyde isomers or starting materials.

The Logic: Aldehydes form water-soluble bisulfite adducts. Impurities (non-aldehydes) remain in the organic layer. The adduct is then hydrolyzed back to the pure aldehyde [2].

Bisulfite Crude Crude Mixture (Organic Solvent) Mix Vigorous Stirring (Adduct Formation) Crude->Mix Bisulfite Sat. NaHSO3 (aq) Bisulfite->Mix Sep Phase Separation Mix->Sep OrgLayer Organic Layer (Discard Impurities) Sep->OrgLayer AqLayer Aqueous Layer (Contains Adduct) Sep->AqLayer Base Add Na2CO3 or Acid AqLayer->Base Extract Extract with DCM Base->Extract Pure Pure Aldehyde Extract->Pure

Figure 2: Bisulfite purification workflow. This method exploits the chemical reactivity of the formyl group.

Protocol:

  • Dissolve crude in Ether or Toluene.

  • Add saturated aqueous Sodium Bisulfite (NaHSO₃) solution (2–3 equivalents).

  • Stir vigorously for 2–12 hours. The adduct may precipitate as a solid or stay in the aqueous phase.

  • Separation:

    • If solid forms: Filter, wash with ether.

    • If liquid: Separate layers. Keep the aqueous layer.

  • Regeneration: Treat the adduct (solid or aqueous solution) with 10% Sodium Carbonate (Na₂CO₃) or dilute HCl until the aldehyde is free.

  • Extract the regenerated aldehyde with DCM, dry over MgSO₄, and concentrate.

Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize. What is wrong?

Scientist's Answer: This is common. Small amounts of solvent (toluene/DCM) or impurities (starting material) can depress the melting point significantly.

  • Fix: Run a "plug" column (short silica pad) to remove tars.

  • Fix: Triturate the oil with cold Pentane or Hexane. Scratch the side of the flask with a glass rod to induce nucleation.

  • Fix: Seed the oil with a tiny crystal of the 5-formyl isomer (if available) or a previous pure batch.

Q2: I see two spots on TLC that are very close. Which one is my product?

Scientist's Answer: The 3-formyl and 5-formyl isomers often co-elute.

  • Diagnostic: The 3-formyl isomer (with 2-CN) is sterically more crowded and typically slightly less polar than the 5-formyl isomer on silica.

  • Action: Run a 1H NMR of the crude. The aldehyde proton (-CHO) is distinct.

    • 3-Formyl: Look for a singlet around 10.0–10.2 ppm.

    • Coupling: Check the thiophene ring protons. The coupling constants (

      
      ) differ between 2,3-substituted and 2,5-substituted thiophenes.
      
Q3: Can I use vacuum distillation?

Scientist's Answer: I advise caution. While thiophene aldehydes can be distilled, the presence of the nitrile group and potential thermal instability makes this risky for the crude material. If you must, use high vacuum (<1 mmHg) and keep the bath temperature below 140 °C.

Impurity Profile

Impurity TypeOriginRemoval Strategy
3-Methylthiophene-2-carbonitrile Unreacted Starting MaterialNon-polar. Washes off column with 100% Hexanes.
Thiophene-2-carbonitrile De-formylation byproductHigh vacuum drying or Column (elutes early).
Carboxylic Acid Derivative Oxidation of aldehydeStays on silica (very polar). Wash column with MeOH to remove if needed.
5-Formyl isomer Regioisomer from synthesisDifficult separation. Requires careful column chromatography or recrystallization.

References

  • Sigma-Aldrich. 5-Formylthiophene-2-carbonitrile Product Sheet. Accessed March 2026. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • BenchChem. Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. Accessed March 2026. Link

  • Organic Syntheses. 2-Thiophenealdehyde. Org. Synth. 1953, 33, 93. (General reference for thiophene aldehyde handling). Link

Sources

Optimization

Common side reactions in the synthesis of substituted thiophenes

Welcome to the Thiophene Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiophene Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. In heterocyclic chemistry, particularly with electron-rich thiophenes, side reactions are rarely random errors; they are predictable, thermodynamically or kinetically driven pathways.

This guide dissects the causality behind common synthetic failures—from failed cyclizations to unwanted halogen migrations—and provides self-validating protocols to ensure your workflows are robust, reproducible, and scientifically sound.

Module 1: Core Construction – The Gewald Reaction

Q: Why am I seeing a massive buildup of the Knoevenagel condensation intermediate without any thiophene cyclization occurring?

A: The Gewald reaction synthesizes 2-aminothiophenes via a two-stage mechanism: a base-catalyzed Knoevenagel condensation between a ketone/aldehyde and an activated nitrile, followed by an intramolecular cyclization with elemental sulfur[1]. If you observe the acyclic α,β-unsaturated nitrile accumulating, your reaction is kinetically stalled. The causality here is usually insufficient base strength or inadequate thermal energy. The cyclization step requires the base to activate the elemental sulfur (S8) into a reactive polysulfide chain that can attack the highly conjugated Knoevenagel intermediate.

Troubleshooting Action: Abandon the one-pot approach for sterically hindered or electronically deactivated ketones. Isolate the Knoevenagel intermediate, then force the cyclization using a stronger secondary amine (like morpholine) at elevated temperatures.

Gewald Ketone Ketone/Aldehyde + Activated Nitrile Knoevenagel Knoevenagel Condensation (Base Catalyzed) Ketone->Knoevenagel Intermediate Acyclic α,β-Unsaturated Nitrile (Common Bottleneck) Knoevenagel->Intermediate Sulfur Addition of Elemental Sulfur (S8) Intermediate->Sulfur Requires Heat/Strong Base Cyclization Intramolecular Cyclization & Tautomerization Sulfur->Cyclization Product 2-Aminothiophene Cyclization->Product

Gewald reaction workflow highlighting the Knoevenagel intermediate bottleneck.

Protocol 1: Two-Step Gewald Synthesis (Self-Validating)
  • Condensation: In a round-bottom flask, dissolve the ketone (1.0 equiv) and ethyl cyanoacetate (1.1 equiv) in toluene. Add catalytic acetic acid and ammonium acetate. Reflux with a Dean-Stark trap.

    • Self-Validation: The reaction is complete when water ceases to accumulate in the trap.

  • Isolation: Concentrate the mixture in vacuo to isolate the crude Knoevenagel intermediate.

  • Cyclization: Dissolve the intermediate in DMF. Add elemental sulfur (S8, 1.0 equiv) and morpholine (1.0 equiv).

  • Heating: Heat the mixture to 60 °C for 3 hours.

    • Self-Validation: Monitor via TLC; the disappearance of the highly UV-active acyclic intermediate confirms successful cyclization.

  • Workup: Pour into ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Module 2: Regioselective Functionalization – The Halogen Dance

Q: When attempting to functionalize 2-bromothiophene using LDA, I obtain a complex mixture of regioisomers. How can I prevent this scrambling?

A: You are observing the "Halogen Dance" reaction—a base-catalyzed intermolecular halogen migration[2]. When you deprotonate 2-bromothiophene at the C3 position using Lithium Diisopropylamide (LDA), the resulting 2-bromo-3-lithiothiophene (the kinetic product) is highly reactive. If the reaction warms up, it undergoes a series of intermolecular bromine-lithium exchanges with unreacted starting material. The equilibrium is thermodynamically driven toward 3-bromo-2-lithiothiophene because the carbanion is significantly more stabilized at the C2 position due to the adjacent sulfur atom's inductive and polarizability effects.

Troubleshooting Action: You must choose between kinetic trapping or thermodynamic equilibration. To trap the kinetic product, deprotonate at -86 °C and quench immediately (< 1 min). To exploit the dance for C2 functionalization, allow the mixture to warm to room temperature for 15 hours before quenching[2].

HalogenDance Start 2-Bromothiophene + LDA (-78 °C) Deprotonation Deprotonation at C3 Start->Deprotonation Kinetic 2-Bromo-3-lithiothiophene (Kinetic Intermediate) Deprotonation->Kinetic Equilibrium Intermolecular Br-Li Exchange (Warming to RT) Kinetic->Equilibrium Halogen Dance Thermodynamic 3-Bromo-2-lithiothiophene (Thermodynamic Intermediate) Equilibrium->Thermodynamic Quench Electrophilic Quench Thermodynamic->Quench Product 3-Bromo-2-substituted Thiophene Quench->Product

Halogen Dance mechanism: Kinetic vs. thermodynamic control in bromothiophenes.

Table 1: Halogen Dance Regioselectivity Matrix
SubstrateBaseTemp (°C)TimeMajor Lithiated IntermediateYield (%)
2-Bromo-5-hexylthiopheneLDA-78 to RT15 h3-Bromo-5-hexyl-2-lithiothiophene (Thermodynamic)88%
3-BromothiopheneLDA-86< 1 min2-Bromo-3-lithiothiophene (Kinetic)Fast / High
2-Bromo-5-methylthiopheneLDA-781 h3-Bromo-5-methyl-2-lithiothiophene (Thermodynamic)High
Protocol 2: Controlled Halogen Dance of 2-Bromo-5-hexylthiophene
  • Base Preparation: To a stirred solution of diisopropylamine (1.5 equiv) in anhydrous THF at -78 °C under argon, add n-butyllithium (1.2 equiv) dropwise. Warm to 0 °C for 15 min to form LDA.

  • Deprotonation: Cool the LDA back to -78 °C. Add 2-bromo-5-hexylthiophene (1.0 equiv) dropwise. Stir at -78 °C for 30 minutes.

  • Equilibration: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 15 hours to ensure complete thermodynamic equilibration.

    • Self-Validation: Quench a 0.1 mL aliquot with D2O. Crude 1H-NMR will confirm the complete shift of the thiophene proton from C3 to C4, proving the dance is complete.

  • Electrophilic Quench: Cool the mixture back to -78 °C and add N-formylpiperidine (1.5 equiv).

  • Workup: Quench with saturated aqueous NH4Cl, extract with diethyl ether, and purify.

Module 3: Cross-Coupling – Suzuki-Miyaura Reactions

Q: My Suzuki-Miyaura coupling with 2-thiopheneboronic acid yields mostly the protodeboronated thiophene and homocoupled bithiophene. How do I favor the cross-coupled product?

A: Thiopheneboronic acids are notoriously problematic. Because the thiophene ring is electron-rich, the carbon-boron bond is highly polarized and susceptible to hydrolytic cleavage (protodeboronation) by the aqueous bases typically used in Suzuki couplings[3]. Furthermore, trace oxygen oxidizes the Pd catalyst, promoting oxidative homocoupling.

Troubleshooting Action: You must accelerate the transmetalation step so it outcompetes the background protodeboronation. Use highly active, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos[3]. Alternatively, convert your boronic acid to a potassium aryltrifluoroborate salt (ArBF3K). These salts slowly hydrolyze in situ, releasing the active boronic species at a controlled rate and keeping its steady-state concentration too low for side reactions to occur[4].

SuzukiSideReactions ArBOH Thiopheneboronic Acid Ar-B(OH)2 PdCat Pd Catalyst + Base ArBOH->PdCat Protodeboronation Hydrolytic Cleavage (Aqueous Base) ArBOH->Protodeboronation Homocoupling Oxidative Insertion (Trace O2) ArBOH->Homocoupling CrossCoupling Transmetalation (Desired Pathway) PdCat->CrossCoupling Product Cross-Coupled Biaryl CrossCoupling->Product Side1 De-boronated Thiophene (Ar-H) Protodeboronation->Side1 Side2 Homocoupled Bithiophene (Ar-Ar) Homocoupling->Side2

Competing pathways in the Suzuki-Miyaura coupling of thiopheneboronic acids.

Table 2: Suzuki Coupling Optimization for Thiopheneboronic Acids
Boron SpeciesCatalyst/LigandBase / SolventMajor Side ReactionCross-Coupling Yield
Thiophene-2-boronic acidPd(PPh3)4Na2CO3 / H2O-TolueneProtodeboronationLow-Moderate
Thiophene-2-boronic acidPd(OAc)2 / SPhosK3PO4 / TolueneNone>90%
Potassium 2-thiophenetrifluoroboratePd/CK2CO3 / EtOH-H2ONone>85%
Protocol 3: SPhos-Mediated Suzuki-Miyaura Coupling
  • Preparation: In a Schlenk flask, combine the aryl chloride (1.0 equiv), thiopheneboronic acid (1.5 equiv), K3PO4 (2.0 equiv), Pd(OAc)2 (1-2 mol%), and SPhos (2-4 mol%).

  • Degassing: Evacuate and backfill the flask with argon three times. This is critical to prevent oxidative homocoupling.

  • Solvent Addition: Add anhydrous, thoroughly degassed toluene (2 mL/mmol).

  • Reaction: Heat the mixture to 80 °C for 12-24 hours.

    • Self-Validation: The active Pd(0)-SPhos catalytic species typically presents as a distinct color change (e.g., pale yellow to deep orange/red). Complete consumption of the aryl chloride via GC-MS confirms successful transmetalation over protodeboronation.

  • Workup: Cool to room temperature, filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

Module 4: Strong Base Side Reactions – Thiophene Ring-Opening

Q: During the lithiation of substituted thiophenes with n-BuLi, I observe an unexpected acyclic enyne byproduct. What causes this ring-opening?

A: Thiophene rings, particularly those with halogen substitutions or fused systems, are highly susceptible to thiophilic ring-opening when treated with highly nucleophilic organolithium reagents like n-butyllithium (n-BuLi)[5]. The causality lies in the nucleophilic attack of the butyl anion directly onto the sulfur atom of the thiophene ring, rather than the desired proton deprotonation or halogen-lithium exchange[6]. This attack triggers a C-S bond cleavage, leading to a lithium thiolate intermediate that, upon workup, yields an acyclic alkylthio enyne.

Troubleshooting Action: To suppress this side reaction, switch from a highly nucleophilic base (n-BuLi) to a sterically hindered, non-nucleophilic base such as LDA or Lithium Tetramethylpiperidide (LiTMP). If halogen-lithium exchange is strictly required, use tert-butyllithium (t-BuLi) at strictly cryogenic temperatures (-78 °C), as its extreme steric bulk kinetically favors rapid halogen exchange over nucleophilic attack at the sulfur atom.

References

  • Thienothiophenes. Part 3.1,2 On the ring-opening reactions of 3-lithiated and 3,6-dilithiated thieno[3,2-b]thiophenes - RSC Publishing Source: rsc.org URL:5

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa Source: arkat-usa.org URL:1

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC Source: nih.gov URL:3

  • A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes - Benchchem Source: benchchem.com URL:2

  • Ring-opening reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene in the presence of aryllithium reagents - Beilstein Journals Source: beilstein-journals.org URL:6

  • Oxygen-promoted Pd/C-catalyzed Suzuki-Miyaura reaction of potassium aryltrifluoroborates Source: rhhz.net URL:4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Grignard-Based Thiophene Reactions

Welcome to the Advanced Application Support Center. This guide provides mechanistic troubleshooting, quantitative analytics, and self-validating protocols for Grignard-based thiophene functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide provides mechanistic troubleshooting, quantitative analytics, and self-validating protocols for Grignard-based thiophene functionalization. Designed for researchers and drug development professionals, this resource focuses on resolving byproduct formation in Kumada cross-coupling and Grignard Metathesis (GRIM) polymerization.

Part 1: Diagnostic Workflows

Understanding the mechanistic divergence between desired product formation and byproduct generation is the first step in troubleshooting. The diagrams below illustrate the critical pathways in thiophene functionalization.

GRIM_Pathway Monomer 2,5-Dibromo-3-alkylthiophene Grignard Grignard Metathesis (tBuMgCl or iPrMgCl) Monomer->Grignard Isomers 85:15 Regioisomer Mixture (Intermediate) Grignard->Isomers Catalyst Ni(dppp)Cl2 Catalyst Addition Isomers->Catalyst ChainGrowth Quasi-Living Chain Growth (Steric/Electronic Selectivity) Catalyst->ChainGrowth Polymer Regioregular HT-PAT (>98% Head-to-Tail) ChainGrowth->Polymer

Fig 1: Mechanistic pathway of GRIM polymerization for regioregular polythiophenes.

Byproduct_Pathway cluster_0 Desired Pathway cluster_1 Byproduct Pathways Start Thienyl Grignard Reagent + Organic Halide Transmetalation Transmetalation (Ni/Pd Catalyst) Start->Transmetalation Oxidative Oxidative Dimerization (High Conc. / O2) Start->Oxidative Protonation Protonation (Moisture) Start->Protonation CrossCoupled Cross-Coupled Product Transmetalation->CrossCoupled Wurtz Wurtz Homocoupling (Bithiophene) Oxidative->Wurtz Dehalogenated Dehalogenated Thiophene Protonation->Dehalogenated

Fig 2: Divergent pathways showing desired cross-coupling vs. byproduct formation.

Part 2: Mechanistic Q&A and Troubleshooting

Q1: I am observing a significant amount of homocoupled (Wurtz) bithiophene byproducts during my Kumada cross-coupling. What is the mechanistic cause, and how can I prevent it? Causality: Homocoupling (Wurtz-type coupling) is a frequent side reaction in Grignard-based cross-couplings[1]. Mechanistically, this occurs when high local concentrations of the thienyl Grignard reagent lead to oxidative dimerization, or when two Grignard molecules undergo transmetalation at the same metal center prior to reductive elimination[2]. Solution: To prevent this, the Grignard reagent must be added dropwise to maintain a low steady-state concentration, and the reaction temperature should be strictly controlled to suppress the bimolecular side reaction[1]. Furthermore, utilizing a bidentate phosphine ligand like dppp (1,3-bis(diphenylphosphino)propane) enforces a rigid geometry on the catalyst, enhancing selectivity toward the desired cross-coupled product[2].

Q2: During the GRIM polymerization of 3-hexylthiophene, my polymer exhibits low regioregularity (high Tail-to-Tail defects). How do I ensure >98% Head-to-Tail (HT) coupling? Causality: The is the gold standard for synthesizing regioregular poly(3-alkylthiophenes)[3]. During the initial metathesis of 2,5-dibromo-3-alkylthiophene, an 85:15 mixture of two regioisomers is formed regardless of the temperature or Grignard reagent used[3]. Despite this imperfect monomer pool, the addition of the Ni(dppp)Cl₂ catalyst yields polymers with >95% HT couplings[3]. This high regioregularity is driven by a , where the nickel catalyst exhibits strong kinetic and thermodynamic selectivity for the less sterically hindered isomer[4]. Solution: If your polymer exhibits high Tail-to-Tail (TT) defects, it is typically due to catalyst degradation or the use of an incorrect ligand (e.g., a monodentate phosphine) that fails to enforce this vital steric selectivity[3]. Ensure your Ni(dppp)Cl₂ is stored in a desiccator and use fresh catalyst for each run.

Q3: My metalation of halogenated thiophenes is yielding alkyl-addition byproducts instead of the desired metalated species. Should I switch reagents? Causality: When attempting to metalate halogenated thiophenes, researchers sometimes use organolithium reagents (e.g., n-BuLi). However, in solvents like THF, n-BuLi can be overly reactive, leading to undesired alkyl addition (e.g., butylated thiophenes) rather than clean halogen-metal exchange[5]. Solution: for their chemoselectivity and functional group tolerance[5]. Switching to iPrMgCl or tBuMgCl will facilitate a clean magnesium-halogen exchange without nucleophilic attack on the thiophene ring.

Part 3: Quantitative Data Analytics

The following table summarizes the impact of various reaction parameters on the yield of desired products versus common byproducts in Kumada coupling.

Reaction ParameterDesired Cross-Coupling Yield (%)Wurtz Homocoupling Yield (%)Dehalogenation Yield (%)
Rapid Grignard Addition (Bolus)65.025.010.0
Dropwise Grignard Addition92.0< 5.0< 3.0
Elevated Temperature (Reflux)70.020.010.0
Controlled Temperature (0–25 °C)89.06.05.0
Monodentate Ligand (e.g., PPh₃)55.030.015.0
Bidentate Ligand (e.g., dppp)95.0< 2.0< 3.0

Data synthesized from benchmark Kumada coupling optimizations.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Grignard Metathesis (GRIM) Polymerization of Regioregular P3HT

Objective: Synthesize poly(3-hexylthiophene) with >98% Head-to-Tail (HT) regioregularity while preventing premature dehalogenation.

  • Monomer Activation: Dissolve 2,5-dibromo-3-hexylthiophene (1.0 equiv) in anhydrous THF under a strict argon atmosphere. Add tBuMgCl (1.0 equiv) dropwise at room temperature.

    • Causality:tBuMgCl is sterically hindered, preventing its own cross-coupling, thus exclusively driving the magnesium-halogen exchange.

    • Validation Checkpoint: The solution will exhibit a mild exotherm. After 1 hour, quench a 0.1 mL aliquot in water and analyze via GC-MS. The system is validated to proceed ONLY if the mass corresponding to monobromo-hexylthiophene is >95%. If unreacted dibromide remains, verify the Grignard titer.

  • Catalyst Initiation: Add Ni(dppp)Cl₂ (0.5 mol%) in one portion to the reaction mixture.

    • Causality: The bidentate dppp ligand enforces a strict square-planar geometry on the nickel center, which is critical for the steric recognition required to select the correct regioisomer during chain growth.

    • Validation Checkpoint: Within 5–10 minutes, the solution must transition from pale yellow to a deep, opaque red/purple. This color change confirms the formation of the active Ni-polymer chain end. If the solution remains pale, the catalyst is poisoned (check for moisture/oxygen).

  • Chain Growth and Termination: Reflux the mixture for 2 hours, then pour rapidly into cold methanol.

    • Validation Checkpoint: A dark purple solid should precipitate immediately. A lack of precipitate indicates premature termination during the metathesis step.

Protocol 2: Controlled Kumada Cross-Coupling of 3-Bromothiophene

Objective: Couple 3-bromothiophene with an aryl Grignard reagent while completely suppressing Wurtz homocoupling.

  • Catalyst Preparation: Suspend Ni(dppp)Cl₂ (1.0 mol%) and 3-bromothiophene (1.0 equiv) in anhydrous THF at 0 °C.

  • Controlled Transmetalation: Load the aryl Grignard reagent (1.1 equiv) into a syringe pump. Add dropwise at a rate of 0.1 equiv/min.

    • Causality: Maintaining a low steady-state concentration of the Grignard reagent prevents two organomagnesium species from simultaneously populating the nickel center, thereby shutting down the oxidative dimerization pathway.

    • Validation Checkpoint: The reaction temperature must not exceed 5 °C during addition. Monitor the internal temperature; if it spikes, pause the addition immediately to prevent thermal homocoupling.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation Checkpoint: Quench an aliquot with 1M HCl. TLC (Hexanes:EtOAc) should show complete consumption of the 3-bromothiophene spot. If the starting material persists, the Grignard reagent was likely quenched by adventitious moisture.

References

  • Title: Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity Source: Macromolecules - ACS Publications URL: [Link]

  • Title: Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes) Source: Macromolecules - ACS Publications URL: [Link]

  • Title: Development of potential manufacturing routes for substituted thiophenes Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Optimization

Troubleshooting regioselectivity in the synthesis of 3-substituted thiophenes

Technical Support Center: Synthesis of 3-Substituted Thiophenes Executive Summary: The "Alpha" Paradox The synthesis of 3-substituted thiophenes is a notorious bottleneck in drug discovery and materials science (e.g., PE...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Substituted Thiophenes

Executive Summary: The "Alpha" Paradox

The synthesis of 3-substituted thiophenes is a notorious bottleneck in drug discovery and materials science (e.g., PEDOT analogs). The fundamental challenge lies in the electronic bias of the thiophene ring:

  • Electrophilic Aromatic Substitution (EAS): The

    
    -positions (C2/C5) are kinetically favored due to higher electron density and stabilization of the Wheland intermediate.
    
  • Deprotonation/Lithiation: The

    
    -protons are significantly more acidic (
    
    
    
    ) than
    
    
    -protons (
    
    
    ), leading to exclusive C2-lithiation under thermodynamic control.

This guide addresses the specific failure modes arising from these properties, providing validated protocols to force reactivity to the elusive C3 position.

Troubleshooting Module: Lithiation & The "Halogen Dance"

User Query: "I treated 3-bromothiophene with n-BuLi at -78 °C intending to trap the 3-lithio species, but after quenching with an aldehyde, I isolated the 2-substituted product and poly-brominated byproducts. What happened?"

Diagnosis: You have triggered the Halogen Dance (Base-Catalyzed Halogen Migration) . This is a thermodynamic equilibration where the unstable 3-lithiothiophene rearranges to the more stable 2-lithiothiophene. The lithium atom "dances" to the


-position, while the bromine migrates to a different position, often resulting in a mix of regioisomers.

Root Cause Analysis:

  • Thermodynamics: The C2 anion is stabilized by the adjacent sulfur atom (inductive effect and polarizability). The C3 anion lacks this stabilization.

  • Mechanism: The 3-lithio species acts as a base, deprotonating a starting 3-bromothiophene molecule at the C2 position. This generates a reactive intermediate that facilitates bromine migration.[1]

Corrective Protocol: Kinetic Control Strategy To successfully trap the 3-lithio species, you must operate strictly under kinetic control and avoid proton sources that catalyze the dance.

  • Reagent Switch: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. LDA is a bulky, non-nucleophilic base that is less likely to trigger nucleophilic attack on the bromine (halogen-metal exchange) before deprotonation, although for halogen-metal exchange specifically, n-BuLi is used but must be extremely cold.

    • Correction: If starting with 3-bromothiophene and wanting 3-lithiothiophene via exchange, use n-BuLi , but the temperature is critical.[2]

  • Temperature: Maintain -78 °C or lower . The rate of isomerization to the 2-lithio species increases dramatically above -40 °C.

  • Quench Speed: The electrophile must be added immediately after the exchange is complete (typically 15-30 mins). Do not let the anion "sit."

Visualization: The Halogen Dance Mechanism

HalogenDance Start 3-Bromothiophene Exchange 3-Lithio-thiophene (Kinetic Product) Start->Exchange + n-BuLi (-78°C) Exchange->Start Reversible Protonation Dance Bridged Transition State Exchange->Dance Warming / Time Stable 2-Lithio-thiophene (Thermodynamic Product) Dance->Stable Br Migration Product 2-Substituted Product (Wrong) Stable->Product + Electrophile

Caption: Thermodynamic drift from the kinetic 3-lithio species to the stable 2-lithio species via halogen migration.

Troubleshooting Module: Cross-Coupling (Suzuki/Stille)

User Query: "My Suzuki coupling at the C3 position of a thiophene core has stalled (low conversion), while the same reaction at C2 works quantitatively. I am using Pd(PPh3)4."

Diagnosis: Oxidative Addition Failure due to Steric/Electronic Mismatch. C3-halides are electronically deactivated compared to C2-halides. The C3 position is less electron-deficient, making the oxidative addition of Pd(0) slower. Furthermore, Pd(PPh3)4 is often too bulky and not electron-rich enough to facilitate oxidative addition into the sterically crowded and electron-rich C3-Br bond.

Optimization Strategy:

  • Catalyst System: Switch to Pd(OAc)2 + SPhos or XPhos .

    • Why: Biaryl dialkylphosphine ligands (Buchwald ligands) are electron-rich (accelerating oxidative addition) and bulky (accelerating reductive elimination), but their specific shape allows them to accommodate the thiophene geometry better than triphenylphosphine.

  • Base Selection: Use K3PO4 or Ba(OH)2 . Barium hydroxide has been shown to specifically accelerate couplings on heteroaromatics (the "Barium Effect").

Comparative Data: Catalyst Performance for C3-Arylation

Catalyst SystemYield (C3-Coupling)Yield (C2-Coupling)Notes
Pd(PPh3)4 / Na2CO335%92%Poor oxidative addition at C3.
Pd(dppf)Cl2 / K2CO355%95%Better, but slow kinetics.
Pd(OAc)2 / SPhos / K3PO4 88% 98% Recommended System.
Pd2(dba)3 / P(t-Bu)382%96%Good alternative, air sensitive.

Troubleshooting Module: De Novo Synthesis (When Functionalization Fails)

User Query: "I cannot install my substituent on the thiophene ring due to competing C2 reactivity. Is there a way to build the ring with the substituent already in place?"

Solution: The Fiesselmann Thiophene Synthesis. Instead of fighting the innate reactivity of the ring, construct the ring from acyclic precursors. This is the "Nuclear Option" for difficult 3-substituted thiophenes.

Protocol: Modified Fiesselmann Synthesis Target: Methyl 3-hydroxy-5-methylthiophene-2-carboxylate (Precursor for 3-substituted derivatives).

  • Reagents:

    • Methyl thioglycolate (1.0 equiv)

    • Methyl 2-butynoate (or relevant acetylenic ester) (1.0 equiv)

    • Base: KOtBu (Potassium tert-butoxide) (2.0 equiv)

    • Solvent: THF (dry)

  • Step-by-Step:

    • Step 1 (Condensation): Dissolve methyl thioglycolate and the acetylenic ester in dry THF.

    • Step 2 (Cyclization): Add KOtBu portion-wise at 0 °C. The reaction is exothermic.

    • Step 3 (Reflux): Allow to warm to RT, then reflux for 2 hours. The base catalyzes a Michael addition followed by a Dieckmann condensation.[3]

    • Step 4 (Workup): Acidify with dilute HCl. The product often precipitates or can be extracted with EtOAc.[4]

Logic Flow: Choosing a Synthetic Route

SynthesisRoute Problem Need 3-Substituted Thiophenes CheckCommercial Is 3-Bromo/3-Iodo Thiophene Available? Problem->CheckCommercial YesComm Yes CheckCommercial->YesComm NoComm No CheckCommercial->NoComm Lithiation Attempt Lithiation (Watch for Halogen Dance) YesComm->Lithiation Nucleophile needed Coupling Attempt Cross-Coupling (Use SPhos/XPhos) YesComm->Coupling Electrophile needed DeNovo De Novo Synthesis (Fiesselmann/Gewald) NoComm->DeNovo Lithiation->DeNovo Fails/Scrambles Coupling->DeNovo Fails/Low Yield

Caption: Decision matrix for selecting between functionalization and ring-closure strategies.

Experimental Protocol: Regioselective C3-Bromination

For users needing to block the C2 position to force C3 substitution.

Context: Direct bromination of thiophene yields 2-bromothiophene. To get 3-bromothiophene, you must use a "Block-and-Deblock" strategy or a specific rearrangement.

Procedure (The "Tribromo" Route):

  • Exhaustive Bromination: Treat thiophene with 3.0 equiv

    
     to form 2,3,5-tribromothiophene .
    
  • Regioselective Debromination: Treat the tribromide with Zn dust in acetic acid.

    • Mechanism:[1][3][5][6][7][8][9] Zinc preferentially reduces the

      
      -halogens (C2/C5) due to the lower reduction potential of the C-Br bond at these positions compared to the 
      
      
      
      -position.
  • Result: Pure 3-bromothiophene .

References

  • Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews. Link

  • Fiesselmann Synthesis: Donat, J., & Fiesselmann, H. (1954). "Synthese von Thiophen-Derivaten." Chemische Berichte. Link

  • Suzuki Coupling Optimization: Billingsley, K. L., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.[6] Link

  • Lithiation of 3-Bromothiophene: Kano, S., Yuasa, Y., Yokomatsu, T., & Shibuya, S. (1983). "Synthesis of 3-Substituted Thiophenes." Heterocycles. Link

  • C-H Activation Selectivity: Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). "Mild Metal-Catalyzed C–H Activation: Examples and Concepts." Chemical Society Reviews. Link

Sources

Troubleshooting

Technical Support Center: Exothermic Management in Gewald Synthesis

Ticket System Status: [ONLINE] Topic: Thermal Safety & Process Control in 2-Aminothiophene Synthesis Assigned Specialist: Senior Application Scientist, Process Safety Unit Core Directive: The Deceptive "Induction" Trap T...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Topic: Thermal Safety & Process Control in 2-Aminothiophene Synthesis Assigned Specialist: Senior Application Scientist, Process Safety Unit

Core Directive: The Deceptive "Induction" Trap

The Gewald reaction is deceptively simple in literature but notoriously treacherous upon scale-up. The primary safety failure mode is not instantaneous explosion, but thermal accumulation due to a false induction period .

In a typical Gewald synthesis (Ketone +


-Cyanoester + 

+ Base), the reaction does not proceed linearly.[1] The sulfur activation step often requires a thermal threshold (

). If you add the amine base rapidly at room temperature, two things happen:
  • Knoevenagel Condensation (Exothermic): Occurs immediately, releasing moderate heat.

  • Sulfur Accumulation (Latent Hazard): The elemental sulfur remains largely unreacted until the temperature rises further.

The Hazard: If you use the exotherm from step 1 to drive the heating for step 2 without control, the system accumulates a massive amount of unreacted "potential energy" (intermediates). Once the activation temperature is reached, the sulfurization and cyclization trigger simultaneously, leading to a thermal runaway that standard reflux condensers cannot contain.

Visualizing the Hazard (Mechanism & Heat Flow)

The following diagram maps the critical heat-release points in the Gewald cycle. Note the "Danger Zone" where accumulation occurs.

Gewald_Thermal_Profile Start Reagents (Ketone, Nitrile, S8) BaseAdd Base Addition (Morpholine/Et2NH) Start->BaseAdd Inter1 Intermediate A (Knoevenagel Adduct) BaseAdd->Inter1 Exotherm 1 (Moderate) Activation Thermal Trigger (T > 50°C) BaseAdd->Activation Controlled Heating (Safe Path) Accumulation DANGER ZONE (Accumulation of Int-A + S8) Inter1->Accumulation If T < 50°C Accumulation->Activation Heating Cyclization Rapid Cyclization (High Exotherm) Activation->Cyclization Runaway Risk Product 2-Aminothiophene Cyclization->Product Exotherm 2 (High)

Figure 1: Thermal event pathway in Gewald synthesis. The "Danger Zone" represents the accumulation of intermediates due to low temperature or delayed sulfur activation.

Troubleshooting Guide (Ticket-Based)
Ticket #GW-001: "Reaction stalled, then boiled over."

User Report: "I added all the morpholine at room temperature. The temp went up to


, then stabilized. I turned on the heating mantle to reach 

, and suddenly the reaction spiked to

and overwhelmed the condenser."

Root Cause: Thermal Accumulation. You created a "batch" of reactive intermediate (the Knoevenagel adduct) while the sulfur was dormant. When you applied external heat, you triggered the sulfurization of all that accumulated intermediate simultaneously.

Resolution:

  • Adopt "Dosage-Controlled" Addition: Do not add all base at once.

  • The "Hot Start" Protocol: Heat the mixture of ketone, ester, and sulfur to

    
    before adding the base.
    
  • Dose the Base: Add the amine dropwise. The reaction rate is now limited by the addition rate, not the reaction kinetics. If the temperature spikes, stop the addition. The reaction stops immediately (because you haven't accumulated reagents).

Ticket #GW-002: "Low yield despite high exotherm."

User Report: "The reaction got very hot (


), but the yield is only 30%. The NMR shows complex tar."

Root Cause: Polymerization & Side Reactions. The Gewald reaction is a competition between cyclization (desired) and polymerization of the


-unsaturated nitrile intermediate. High temperatures favor polymerization and tar formation.

Resolution:

  • Solvent Switch: If using DMF, switch to Ethanol or Methanol . The boiling point of ethanol (

    
    ) acts as a "thermal safety valve." The reaction physically cannot exceed this temperature (at ambient pressure), preventing the high-temp degradation seen in DMF.
    
  • Active Cooling: Use a jacketed reactor. Do not rely on "air cooling" for scales

    
    .
    
Ticket #GW-003: "Sulfur clumps at the bottom and won't react."

User Report: "I'm using elemental sulfur chunks. They aren't dissolving, even with morpholine."

Root Cause: Surface Area Limitation. Sulfur has poor solubility in most organic solvents. Large particles delay the "activation" step, extending the induction period and increasing the risk of a late-stage runaway.

Resolution:

  • Micronized Sulfur: Use finely powdered sulfur ("flowers of sulfur") to maximize surface area.

  • Pre-activation: Premix the sulfur with the amine base in a small amount of solvent for 15 minutes before adding it to the main reaction (if protocol allows). This forms polysulfide species (e.g., morpholine polysulfide) which are more soluble and reactive.

Standard Operating Procedure (Safe-by-Design)

Objective: Synthesis of 2-aminothiophene on 50g scale with thermal control.

Reagents:

  • Ketone/Aldehyde (1.0 eq)

  • Ethyl Cyanoacetate (1.0 eq)

  • Sulfur (

    
    , finely powdered) (1.0 eq)
    
  • Morpholine (1.0 eq)

  • Ethanol (5 vol relative to ketone)

Protocol:

  • Setup: Equip a 3-neck flask with a mechanical stirrer (critical for suspending sulfur), a reflux condenser, a temperature probe (internal), and a pressure-equalizing addition funnel.

  • Slurry Formation: Charge Ketone, Cyanoacetate, Sulfur, and Ethanol. Start stirring at 300+ RPM.

  • Thermal Equilibration: Heat the slurry to

    
     . Ensure sulfur is well-dispersed.
    
  • Controlled Initiation: Add 10% of the Morpholine dropwise.

    • Observation: Watch for a temperature rise of

      
      . This confirms initiation.
      
    • Hold: Wait 10 minutes. If temp drops back, the reaction is not self-sustaining yet.

  • Main Addition: Add the remaining Morpholine dropwise over 60 minutes.

    • Rule: Maintain internal temperature between

      
       using the addition rate. If 
      
      
      
      , stop addition.
  • Post-Reaction: Once addition is complete, heat to mild reflux (

    
    ) for 2 hours to ensure completion.
    
  • Workup: Cool to

    
    . The product often precipitates. Filter and wash with cold ethanol.
    
Comparative Data: Solvent Safety Profile
SolventBoiling PointSafety RatingRisk ProfileRecommended For
Methanol

HighExcellent evaporative cooling; prevents runaway

.
Small scale (<10g), thermally unstable products.
Ethanol

HighGood balance of solubility and thermal limit.Standard scale-up (10g - 1kg).
DMF

LowHigh Hazard. No evaporative cooling safety. Runaways can reach

.
Only for unreactive substrates; requires active cooling.
Water

MediumPoor sulfur solubility; requires phase transfer catalyst or surfactants.Green chemistry applications.
Decision Logic for Process Control

Use this flowchart to manage deviations during the reaction.

Gewald_Control_Logic Start Start Base Addition CheckTemp Check Internal Temp (Ti) Start->CheckTemp Decision1 Is Ti rising > 1°C/min? CheckTemp->Decision1 StopAdd STOP Addition Immediately Decision1->StopAdd Yes Continue Continue Addition Decision1->Continue No Cooling Apply Active Cooling (Jacket/Bath) StopAdd->Cooling Resume Resume at 50% Rate Cooling->Resume When Ti stabilizes Resume->CheckTemp Continue->CheckTemp

Figure 2: Operator decision tree for managing exothermic events during base addition.

References
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W. (1994). The Gewald Synthesis. Sulfur Reports.

  • Huang, Y., & Dömling, A. (2011). The Gewald Multicomponent Reaction. Molecular Diversity.

  • Putnam, R., et al. (2016). Safe Automated Dosing with Exothermic Reactions. Pharma IQ.

  • Eller, G. A., & Holzer, W. (2006). A Review on the Gewald Reaction. Molecules.

Sources

Optimization

Technical Support Center: Reaction Integrity &amp; Side-Reaction Suppression

Topic: Suppressing Transesterification in Multi-Step Synthesis Ticket ID: #TR-5529-X Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Mission Brief Welcome to the Reaction Integr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suppressing Transesterification in Multi-Step Synthesis Ticket ID: #TR-5529-X Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Brief

Welcome to the Reaction Integrity Support Center. You are likely here because your LCMS shows a mass shift (+14, +28) or your NMR indicates a "ghost" alkoxy group where your ester should be. Transesterification is a silent yield-killer, often driven by the very solvents and bases used to drive your main reaction.

This guide is not a textbook; it is a troubleshooting protocol designed to isolate, diagnose, and eliminate unwanted acyl substitutions.

Module 1: The Diagnostic Hub

"Is this actually Transesterification?"

Before altering your route, confirm the side reaction. Transesterification mimics other impurities. Use this logic gate to validate the issue.

Diagnostic Workflow

DiagnosticTree Start START: Unexpected Impurity Detected CheckMass Check LCMS/HRMS Delta Mass Start->CheckMass Delta14 Delta = +14 (Me to Et) or -14 (Et to Me) CheckMass->Delta14 Yes DeltaOther Delta matches solvent mass? (e.g., +42 for iPr) CheckMass->DeltaOther Yes AltDiagnosis DIAGNOSIS: Hydrolysis or Other CheckMass->AltDiagnosis No match CheckNMR 1H NMR Analysis Delta14->CheckNMR DeltaOther->CheckNMR SingletToTriplet Methyl Singlet -> Ethyl Triplet/Quartet CheckNMR->SingletToTriplet Pattern Shift NoChange No Alkoxy Change CheckNMR->NoChange Pattern Intact Diagnosis DIAGNOSIS: Transesterification SingletToTriplet->Diagnosis NoChange->AltDiagnosis

Figure 1: Decision tree for confirming transesterification based on mass spectrometry and NMR shifts.

Module 2: Solvent-Induced Solvolysis

The Issue: The most common cause of transesterification is a mismatch between the ester substrate and the reaction solvent (alcohol). The Mechanism: In the presence of any acid or base, the solvent (in vast excess) drives the equilibrium toward the solvent-ester [1].

Troubleshooting Protocol

Q: I am running a reaction on an ethyl ester in Methanol, and I see ~15% methyl ester. Why? A: You are fighting Le Chatelier’s principle. Methanol is small, nucleophilic, and present in 1000x excess.

Corrective Actions:

  • The "Matched Pair" Rule: Always match the alcohol solvent to the ester alkoxy group.

    • Ethyl Ester

      
       Run in Ethanol .
      
    • Methyl Ester

      
       Run in Methanol .
      
  • The Inert Switch: If solubility permits, switch to a non-nucleophilic polar aprotic solvent.

    • Recommended: Acetonitrile (MeCN), THF, DCM, or DMF.

    • Note: If a proton source is required, use a bulky alcohol like

      
      -Butanol  or Isopropanol  (see Module 5).
      

Comparative Solvent Risk Table

SolventRelative RiskMechanism of Failure
Methanol CriticalHigh nucleophilicity, low steric bulk. Rapid exchange.
Ethanol HighModerate nucleophilicity. Exchange likely with methyl esters.
Isopropanol ModerateSecondary alcohol; slower kinetics due to sterics.

-Butanol
LowTertiary alcohol; sterically hindered.[1] Negligible exchange.
THF/MeCN NoneNon-nucleophilic (unless water/impurities present).

Module 3: Base-Mediated Side Reactions (Saponification)

The Issue: During saponification (ester hydrolysis) or deprotection, you observe the "swapped" ester instead of the carboxylic acid. The Cause: Using alkoxide bases (e.g., NaOMe) or insufficient water concentration.

The "LiOH Protocol" (Self-Validating System)

To hydrolyze an ester without transesterification, you must ensure the hydroxide nucleophile (


) is kinetically superior to the alkoxide (

).

Protocol Steps:

  • Reagent Selection: Use Lithium Hydroxide (LiOH) .[2] Lithium coordinates tightly to the carbonyl oxygen, activating it for attack, but is less likely to solubilize organic alkoxides compared to Sodium/Potassium [2].

  • Solvent System: Use THF : Water (3:1 or 4:1) .

    • Why? You need enough water to solvate the hydroxide and ensure

      
       generated.
      
  • Temperature: Start at 0°C . Transesterification has a higher activation energy (

    
    ) than hydrolysis. Keeping it cold favors the kinetic product (acid).
    

Q: Why not use NaOMe in MeOH? A: NaOMe is the primary reagent used to cause transesterification [3]. If you use it, you will equilibrate your ester to the methyl ester before hydrolysis can complete.

Module 4: Lewis Acid & Catalyst Interference

The Issue: You are running a reaction unrelated to the ester (e.g., reductive amination, glycosylation) using a Lewis Acid, and the ester scrambles. The Cause: Titanium, Tin, and Aluminum salts are potent transesterification catalysts (e.g., Otera's Catalyst) [4].

Catalyst Compatibility Matrix
Catalyst ClassRisk LevelMitigation Strategy
Titanates (

)
Extreme Titanium alkoxides rapidly exchange ligands with esters. Avoid with esters. Use

(carefully) or mild Bronsted acids.
Tin (

, oxides)
High Distannoxanes are specific transesterification catalysts. Switch to Indium or Zinc triflates.
Boron (

)
ModerateCan activate carbonyls. Keep temperature < -20°C.
Lanthanides (

)
LowGenerally safe in non-alcoholic solvents.

Visualizing the Threat: Lewis Acid Activation

LewisAcid cluster_prevention Prevention Strategy Ester Substrate Ester Complex Activated Complex (Highly Electrophilic) Ester->Complex + LA LA Lewis Acid (Ti/Sn) LA->Complex SideProduct Transesterified Product Complex->SideProduct + Alcohol (Fast Attack) Alcohol Solvent Alcohol (R'OH) NonNuc Non-Nucleophilic Solvent NonNuc->Complex Blocks Attack

Figure 2: Mechanism of Lewis Acid-mediated transesterification and the blocking role of non-nucleophilic solvents.

Module 5: Steric & Kinetic Shielding

The Concept: If you cannot change the solvent or the catalyst, you must change the substrate. Steric bulk is your best defense.[1]

The "Taft" Rule of Thumb: The rate of transesterification drops logarithmically with the steric bulk of the ester group (Taft steric parameter


) [5].
  • Methyl: Relative Rate = 100

  • Ethyl: Relative Rate = 15

  • Isopropyl: Relative Rate = 0.5

  • tert-Butyl: Relative Rate = <0.01[3]

Strategic Implementation:

  • Protective Design: If an ester is merely a protecting group, always use a tert-butyl ester (

    
    -Bu) . It is virtually immune to transesterification under standard basic conditions due to the massive steric clash preventing the formation of the tetrahedral intermediate.
    
  • The "Bulky Nucleophile" Trick: If you must use an alcohol solvent, use

    
    -Butanol . It is too bulky to attack the carbonyl effectively, suppressing the side reaction while maintaining a protic environment.
    

References

  • Ashenhurst, J. (2022).[2] Transesterification. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2022).[2][4] Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Study.com. (n.d.). Transesterification: Definition, Mechanism & Reaction. [Link]

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470.
  • Taft, R. W. (1952). Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society.

Sources

Troubleshooting

Stability and proper storage conditions for 3-Formylthiophene-2-carbonitrile

To: Research Team / Chemical Inventory Management From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Storage of 3-Formylthiophene-2-carbonitrile Part 1: Executive Technical Summar...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team / Chemical Inventory Management From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Storage of 3-Formylthiophene-2-carbonitrile

Part 1: Executive Technical Summary

Compound Identity

  • Name: 3-Formylthiophene-2-carbonitrile[1][2][3][4]

  • CAS Number: 41056-99-9[1][2][4]

  • Molecular Formula: C₆H₃NOS[5]

  • Molecular Weight: 137.16 g/mol [5]

  • Key Functional Groups: Aldehyde (C-3 position), Nitrile (C-2 position), Thiophene core.

Immediate Storage Directive

CRITICAL: This compound is Air and Light Sensitive .

  • Temperature: Store at 2–8°C (Refrigerated) for active use; -20°C for long-term archival.

  • Atmosphere: Must be stored under Inert Gas (Nitrogen or Argon).

  • Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.

Part 2: Physical & Chemical Integrity Profile

Understanding the "why" behind storage conditions is vital for experimental success. This compound possesses two reactive groups (aldehyde and nitrile) on an electron-rich thiophene ring, creating specific degradation pathways.

Degradation Mechanisms
  • Aldehyde Oxidation (Primary Risk): The formyl group (-CHO) at position 3 is highly susceptible to autoxidation upon exposure to atmospheric oxygen. This converts the aldehyde into 3-cyanothiophene-2-carboxylic acid , which is an impurity that can quench basic catalysts in subsequent reactions.

  • Photochemical Decomposition: Thiophene derivatives are often photosensitive. UV/Visible light can induce radical formation, leading to darkening (yellow

    
     brown/black) and polymerization.
    
  • Cannizzaro Reaction: In the presence of moisture and trace bases, the aldehyde can disproportionate.

Physical State & Appearance
  • Standard State: Typically a pale yellow to orange crystalline solid or powder.

  • Melting Point: Low-melting solid (exact range varies by purity/polymorph, typically <100°C).

  • Olfactory Warning: Like many thiophenes, it may have a characteristic sulfurous "stench." Handle only in a fume hood.

Part 3: Storage & Handling Protocols

Protocol A: Long-Term Archival (>1 Month)
  • Purge: If the vial has been opened, backfill with Nitrogen or Argon gas before re-sealing.

  • Seal: Wrap the cap junction tightly with Parafilm to prevent oxygen diffusion.

  • Freeze: Place the vial in a secondary container (desiccator or sealed bag with desiccant) and store at -20°C .

Protocol B: Active Use (Daily/Weekly)
  • Equilibration: Allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO, DMF, or Acetonitrile.

    • Avoid: Alcohols (methanol/ethanol) for long periods, as hemiacetal formation can occur reversibly.

Summary of Stability Parameters
ParameterSensitivity LevelConsequence of ExposureMitigation Strategy
Oxygen HighOxidation to carboxylic acidStore under

/Ar atmosphere.
Moisture ModerateHydrolysis of nitrile/aldehydeKeep desiccant in secondary container.
Light ModerateDarkening / PolymerizationUse amber vials or wrap in foil.
Heat ModerateAccelerated degradationStore refrigerated (2-8°C).

Part 4: Troubleshooting & QC (Self-Validating System)

Use this decision tree to determine if your batch is safe for use.

StorageQC Start Inspect Compound (Visual & Analytical) ColorCheck Check Color Start->ColorCheck Yellow Pale Yellow / Orange ColorCheck->Yellow Normal Brown Dark Brown / Black ColorCheck->Brown Oxidized Solubility Check Solubility (in DMSO/MeCN) Yellow->Solubility Discard DISCARD Irreversible Degradation Brown->Discard Clear Clear Solution Solubility->Clear Good Cloudy Cloudy / Precipitate Solubility->Cloudy Polymer/Acid TLC Run TLC / H-NMR Clear->TLC Purify STOP Recrystallize or Chromatography Cloudy->Purify AldehydePeak Aldehyde Peak Present? (~10 ppm in NMR) TLC->AldehydePeak Use PROCEED Safe for Synthesis AldehydePeak->Use Yes AldehydePeak->Purify No/Shifted

Figure 1: Quality Control Decision Matrix for 3-Formylthiophene-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: My compound has turned from yellow to a sticky brown solid. Can I still use it?

  • Diagnosis: This indicates significant decomposition, likely polymerization or extensive oxidation.

  • Action: Run a crude NMR. If the aldehyde proton signal (typically

    
     9.8–10.2 ppm) is gone or broadened, discard the batch . If the signal remains but is weak, purification via column chromatography (Silica, Hexane/EtOAc) may salvage it.
    

Q2: Can I store this as a stock solution?

  • Answer: No. Aldehydes in solution are far more reactive than in the solid state. They can form hemiacetals (in alcohols) or oxidize rapidly. Always prepare solutions fresh immediately before use.

Q3: Is this compound compatible with strong bases?

  • Answer: Use Caution. The alpha-proton (if any) or the aldehyde itself can react with strong bases (e.g., NaH, LDA). The nitrile group is also susceptible to hydrolysis under strongly basic aqueous conditions.

References

  • PubChem. (2025).[5][6] Compound Summary: Thiophene Carbonitriles. National Library of Medicine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Analysis Guide: 3-Formylthiophene-2-carbonitrile

The following guide provides a comprehensive NMR analysis framework for 3-Formylthiophene-2-carbonitrile (also known as 2-cyano-3-thiophenecarboxaldehyde). This document focuses on the practical differentiation of this c...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive NMR analysis framework for 3-Formylthiophene-2-carbonitrile (also known as 2-cyano-3-thiophenecarboxaldehyde). This document focuses on the practical differentiation of this compound from its regioisomers and precursors, utilizing specific spectral fingerprints and self-validating protocols.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary & Strategic Context

3-Formylthiophene-2-carbonitrile is a critical scaffold in the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines. In synthetic workflows, it is frequently generated via the cyanation of 2-halo-3-formylthiophenes or formylation of 2-cyanothiophenes.

The Analytical Challenge: The primary challenge is distinguishing the target molecule from its regioisomer, 2-formylthiophene-3-carbonitrile , and the starting material (e.g., 3-formylthiophene). Both isomers possess a 2,3-disubstitution pattern, leading to similar splitting patterns (


 Hz). This guide provides a definitive protocol to resolve this ambiguity using Nuclear Overhauser Effect (NOE) and specific chemical shift diagnostics.

Experimental Protocol

To ensure reproducibility and high-resolution data, the following sample preparation and acquisition parameters are recommended.

Sample Preparation
  • Solvent Selection:

    • Standard: DMSO-d6 is preferred over CDCl

      
      . The polar nature of the nitrile and aldehyde groups often leads to aggregation in non-polar solvents, causing line broadening. DMSO-d6 sharpens the exchangeable protons (if any precursors remain) and stabilizes the dipole.
      
    • Alternative: Acetone-d6 can be used if DMSO interferes with solvent suppression or workup monitoring.

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations (>30 mg) may induce stacking effects, shifting aromatic protons upfield.

Instrument Parameters (400 MHz or higher)
  • Temperature: 298 K (25 °C).

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse) or zg (90° pulse) with

      
       s to ensure full relaxation of the aldehyde proton.
      
    • 13C: Power-gated decoupling (zgpg30) with sufficient scans (512–1024) to resolve the quaternary nitrile carbon.

Comparative 1H NMR Analysis

The distinction between the target (3-Formyl-2-cyano) and its isomer (2-Formyl-3-cyano) relies on the spatial proximity of the aldehyde proton to the ring protons.

Spectral Data Summary (DMSO-d6)
SignalTarget: 3-Formylthiophene-2-carbonitrileAlternative: 2-Formylthiophene-3-carbonitrilePrecursor: 3-Formylthiophene
Aldehyde (-CHO)

10.1 – 10.3 (s)

9.9 – 10.1 (s)

9.85 (s)
H4

7.8 – 7.9 (d)

7.6 – 7.7 (d)

7.55 (dd)
H5

8.1 – 8.2 (d)

8.0 – 8.1 (d)

8.35 (dd)
Coupling (

)

Hz

Hz

Hz
NOE Correlation Strong NOE: CHO

H4
No NOE to ring protonsNOE: CHO

H2 & H4

Note: Chemical shifts are approximate and solvent-dependent. The relative positions and connectivity are the definitive identifiers.

Diagnostic Logic:
  • Coupling Constant Check: Observe the aromatic region.

    • Two Doublets (

      
       Hz):  Confirms 2,3-disubstitution (Target or Isomer).
      
    • Two Doublets (

      
       Hz):  Indicates 2,4-disubstitution (Wrong isomer).
      
    • Complex Multiplets: Indicates mono-substitution (Starting material).

  • NOE Validation (The "Gold Standard"):

    • Irradiate the aldehyde signal (~10.2 ppm).

    • Target: The aldehyde at C3 is physically adjacent to the proton at C4. You will observe a signal enhancement at H4 .

    • Isomer: The aldehyde at C2 is adjacent to the Nitrile at C3 and Sulfur at C1. It has no adjacent ring protons . You will observe zero NOE enhancement in the aromatic region.

13C NMR Analysis[1][2][3][4][5][6][7]

Carbon NMR provides confirmation of the functional groups and the oxidation state.

Carbon TypeChemical Shift (

ppm)
Assignment Notes
Aldehyde (C=O) 182.0 – 185.0 Typical for aromatic aldehydes.
Nitrile (C

N)
112.0 – 115.0 Characteristic weak intensity (quaternary).
C2 (Quaternary) 110.0 – 118.0 Attached to CN. Shielded relative to C3.[1]
C3 (Quaternary) 140.0 – 145.0 Attached to CHO. Deshielded.
C4 (CH) 128.0 – 132.0 Ring carbon.
C5 (CH) 135.0 – 138.0 Adjacent to Sulfur (most deshielded CH).

Visualization: Structural Verification Workflow

The following diagram illustrates the logical decision tree for validating the product identity using the data described above.

NMR_Verification Start Crude Product NMR Spectrum Check_Coupling Step 1: Analyze Aromatic Region Check Coupling Constants (J) Start->Check_Coupling J_5Hz Two Doublets J = 5.0 - 5.5 Hz Check_Coupling->J_5Hz J_Other J = 1.5 Hz or Multiplets Check_Coupling->J_Other Sub_Pattern Conclusion: 2,3-Disubstituted Thiophene J_5Hz->Sub_Pattern Wrong_Pattern REJECT: 2,4-Disubstituted or Mono-substituted J_Other->Wrong_Pattern Check_NOE Step 2: 1D NOE Experiment Irradiate Aldehyde (-CHO) Sub_Pattern->Check_NOE NOE_Yes NOE Observed at Aromatic Doublet (H4) Check_NOE->NOE_Yes NOE_No NO NOE Observed at Ring Protons Check_NOE->NOE_No Result_Target CONFIRMED IDENTITY: 3-Formylthiophene-2-carbonitrile NOE_Yes->Result_Target Result_Isomer IDENTIFIED ISOMER: 2-Formylthiophene-3-carbonitrile NOE_No->Result_Isomer

Caption: Logical workflow for distinguishing 3-formylthiophene-2-carbonitrile from its regioisomers using J-coupling and NOE data.

Self-Validating Mechanism (Mechanism of Action)

To ensure your interpretation is correct, apply this mechanistic check:

  • The "Aldehyde Test": The aldehyde proton is a sensitive probe for its environment.

    • In 3-Formylthiophene-2-carbonitrile: The aldehyde is at C3. The adjacent positions are C2 (with CN) and C4 (with H). Thus, the CHO proton is proximal to H4.

    • In 2-Formylthiophene-3-carbonitrile: The aldehyde is at C2. The adjacent positions are C1 (Sulfur) and C3 (with CN). Thus, the CHO proton is isolated from ring protons.

This simple test is robust against solvent shifts and concentration effects.

References

  • BenchChem. (2025).[2] A Comparative NMR Analysis of 2-Acetylthiophene and 3-Acetylthiophene. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 3-Thiophenecarboxaldehyde.[3][4][5] NIST Chemistry WebBook, SRD 69. Retrieved from

  • PubChem. (2025).[6] 5-Formylthiophene-2-carbonitrile. National Center for Biotechnology Information. Retrieved from

  • Chemical Instrumentation Facility. (2025). NMR Coupling Constants. Iowa State University. Retrieved from

  • Reich, H. J. (2020).[1] NMR Spectroscopy – 13C NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from

Sources

Comparative

HPLC method for purity analysis of 3-Formylthiophene-2-carbonitrile

Analytical Purity Validation of 3-Formylthiophene-2-carbonitrile: A Comparative Guide and Optimized HPLC Methodology Introduction 3-Formylthiophene-2-carbonitrile is a highly versatile, bi-functionalized heterocyclic bui...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Purity Validation of 3-Formylthiophene-2-carbonitrile: A Comparative Guide and Optimized HPLC Methodology

Introduction

3-Formylthiophene-2-carbonitrile is a highly versatile, bi-functionalized heterocyclic building block extensively utilized in the synthesis of advanced organic materials and active pharmaceutical ingredients (APIs)[1]. The presence of both a reactive formyl (-CHO) and a carbonitrile (-CN) group on the electron-rich thiophene ring allows for orthogonal synthetic modifications, such as multi-component Gewald reactions or palladium-catalyzed cross-couplings[1]. However, this dual reactivity also makes the compound susceptible to degradation—specifically, the oxidation of the aldehyde to a carboxylic acid or the hydrolysis of the nitrile. Consequently, rigorous purity validation is a critical prerequisite to prevent catalyst poisoning or the generation of toxic byproducts during downstream drug development[2].

Analytical Challenges and Method Comparison

Selecting the appropriate analytical technique for 3-Formylthiophene-2-carbonitrile requires balancing sensitivity, resolution, and the chemical stability of the analyte. While Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are frequently employed in organic synthesis, High-Performance Liquid Chromatography (HPLC) remains the gold standard for the routine purity assessment of functionalized thiophenes[2].

Causality in Method Selection: The formyl group is thermally labile and prone to artifactual degradation (such as decarbonylation or oxidation) at the high injection port temperatures required for GC-MS[3]. While qNMR provides excellent structural confirmation and absolute purity without the need for relative response factors, it lacks the dynamic range to detect trace-level organic process impurities (<0.5%)[2]. Reverse-phase HPLC (RP-HPLC), operating at ambient or near-ambient temperatures, preserves the structural integrity of the compound while offering superior resolution of structurally similar process impurities[4].

Table 1: Comparative Performance of Analytical Techniques for 3-Formylthiophene-2-carbonitrile
Analytical TechniqueSensitivity (LOD)Advantages for Thiophene DerivativesLimitations / DisadvantagesRecommended Use Case
RP-HPLC (UV/PDA) < 0.05%High resolution; non-destructive; ideal for polar/labile functional groups[2].Requires reference standards for exact quantitation (RRF correction).Routine batch release, trace impurity profiling, stability testing.
GC-MS 0.1%Excellent for volatile residual solvents and low-molecular-weight byproducts.High risk of thermal degradation of the -CHO group; poor for polar degradants.Orthogonal identification of volatile process impurities.
qNMR 1.0%Absolute quantitation; structural elucidation; no reference standard needed.Low sensitivity for trace impurities; overlapping signals in the aromatic region.Primary reference standard qualification; structural characterization.

Optimized RP-HPLC Methodology

To achieve baseline separation of 3-Formylthiophene-2-carbonitrile from its primary synthetic precursors and degradants (e.g., 3-thiophenecarboxaldehyde and thiophene-2-carbonitrile), a self-validating RP-HPLC method is detailed below.

Mechanistic Choice of Stationary Phase: While a standard C18 column can be used[4], a Phenyl-Hexyl stationary phase is highly recommended. The phenyl rings of the stationary phase engage in


 interactions with the thiophene core, providing enhanced selectivity for positional isomers compared to purely hydrophobic C18 phases.

Mechanistic Choice of Mobile Phase: The addition of 0.1% Formic Acid to both aqueous and organic phases suppresses the ionization of any trace carboxylic acid degradants (ensuring they remain in their neutral, hydrophobic state). This prevents peak tailing and improves overall chromatographic resolution[4].

Step-by-Step Experimental Protocol

1. Reagent and Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

  • Blank Solution: Use the diluent directly.

  • Standard Solution: Accurately weigh 10.0 mg of 3-Formylthiophene-2-carbonitrile reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Sample Solution: Prepare the test sample at 1.0 mg/mL in the diluent. Note: Prepare samples fresh and store in amber vials to prevent photo-oxidation of the formyl group. Filter through a 0.22 µm PTFE syringe filter prior to injection.

2. Chromatographic Conditions

  • Column: Zorbax Eclipse Plus Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: Photodiode Array (PDA) at 254 nm (optimal for the conjugated thiophene system)[2].

3. Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
2.0 80 20
12.0 10 90
15.0 10 90
15.1 80 20

| 20.0 | 80 | 20 |

4. System Suitability Testing (SST) A robust protocol must be a self-validating system. Before analyzing the sample, inject the Standard Solution in replicates of five. The system is deemed suitable only if:

  • Retention Time (%RSD):

    
     1.0%
    
  • Peak Area (%RSD):

    
     2.0%
    
  • Tailing Factor (USP):

    
     1.5
    
  • Theoretical Plates (N):

    
     5,000
    

HPLC_Workflow A Sample Preparation (Anhydrous ACN, 0.22µm Filter) B System Suitability Testing (Tailing < 1.5, %RSD < 2.0) A->B C Chromatographic Separation (Phenyl-Hexyl Column, Gradient) B->C D Photodiode Array Detection (UV at 254 nm) C->D E Data Integration & Purity Calculation D->E

HPLC method development and system suitability workflow for purity analysis.

Data Presentation: Typical Chromatographic Performance

When evaluating the purity of 3-Formylthiophene-2-carbonitrile, it is essential to account for the Relative Response Factor (RRF) of known impurities to avoid over- or under-estimating their concentration.

Table 2: Expected Retention Times and RRF Values
CompoundRelative Retention Time (RRT)Relative Response Factor (RRF at 254 nm)Origin / Causality
Thiophene-2-carbonitrile0.650.85Starting material / Decarbonylation degradant[3].
3-Thiophenecarboxaldehyde0.720.90Starting material / Des-cyano degradant[4].
3-Formylthiophene-2-carbonitrile 1.00 (~7.5 min) 1.00 Target Analyte
Thiophene-2-carbonitrile-3-carboxylic acid1.151.10Oxidation product of the formyl group.

Application in Drug Discovery

The rigorous purity validation of 3-Formylthiophene-2-carbonitrile is not merely an analytical exercise; it directly impacts downstream synthetic success. Thiophene carbonitrile derivatives are "privileged structures" in medicinal chemistry, frequently utilized as core scaffolds in the design of kinase inhibitors and Programmed Death-Ligand 1 (PD-L1) antagonists[1].

Synthesis_Pathway A 3-Formylthiophene- 2-carbonitrile B Gewald Reaction / Cross-Coupling A->B C Functionalized Thiophene Scaffold B->C D Therapeutic Target (e.g., PD-L1 Antagonist) C->D

Synthetic utility of 3-Formylthiophene-2-carbonitrile in drug discovery pathways.

Conclusion

For the purity analysis of 3-Formylthiophene-2-carbonitrile, RP-HPLC utilizing a Phenyl-Hexyl column and an acidic aqueous-organic gradient provides the optimal balance of resolution, sensitivity, and structural preservation. By implementing strict system suitability criteria and accounting for the thermal lability of the formyl group, analytical scientists can ensure the high fidelity of this critical building block for advanced medicinal chemistry applications.

References

  • [4] 3-Thiophenecarboxaldehyde | SIELC Technologies. URL: [Link]

  • [3] Production of Amidinyl Radicals via UV–Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines | ACS Omega - ACS Publications. URL: [Link]

  • [1] Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Validation

Differentiating Positional Isomers of Substituted Thiophenes by NMR: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Isomer Challenge in Thiophene Chemistry Thiophenes are privileged scaffolds in medicinal chemistry, agrochemicals, and organ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Isomer Challenge in Thiophene Chemistry

Thiophenes are privileged scaffolds in medicinal chemistry, agrochemicals, and organic electronics. Functionalizing the thiophene ring often yields complex mixtures of positional isomers (e.g., 2-substituted vs. 3-substituted, or various disubstituted permutations). Because these isomers possess identical masses and similar polarities, mass spectrometry and standard chromatography often fail to definitively distinguish them. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structural elucidation.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance, resolution, and diagnostic value of 1D and 2D NMR techniques. By understanding the causality behind each method, researchers can select the most efficient "product" (NMR modality) for their specific structural problem.

Comparative Analysis of NMR Modalities

When differentiating thiophene isomers, researchers must choose the most efficient NMR technique that provides definitive proof. Below is a comparative evaluation of the four primary NMR techniques used in structural elucidation.

1D ¹H NMR: The First-Line Diagnostic

Mechanism & Causality: ¹H NMR relies on the scalar coupling (


-coupling) between adjacent protons on the thiophene ring. The rigid, planar geometry of the five-membered heteroaromatic ring results in highly conserved coupling constants that act as structural fingerprints ()[1].
  • Performance: Excellent for monosubstituted thiophenes. A 2-substituted thiophene will exhibit

    
     Hz, 
    
    
    
    Hz, and
    
    
    Hz. Conversely, a 3-substituted thiophene displays
    
    
    Hz,
    
    
    Hz, and
    
    
    Hz[1],[2].
  • Limitation: Fails when substituents broaden signals (e.g., dynamic exchange) or in heavily substituted (trisubstituted) systems where only one ring proton remains, thereby eliminating the

    
    -coupling network.
    
1D ¹³C NMR: The Electronic Probe

Mechanism & Causality: ¹³C NMR measures the chemical shift of the carbon backbone. The sulfur atom strongly deshields the adjacent


-carbons (C2/C5) compared to the 

-carbons (C3/C4). The substituent's electronic effect (electron-donating vs. withdrawing) predictably shifts these carbon resonances ()[3].
  • Performance: Useful as a secondary confirmation. For example, an acetyl group at C2 shifts the C2 carbon to ~144.5 ppm, whereas at C3, the substituted carbon appears at ~143.5 ppm[2].

  • Limitation: Lacks direct connectivity data. It cannot definitively prove which carbon bears the substituent without 2D correlation.

2D HMBC (Heteronuclear Multiple Bond Correlation): The Backbone Mapper

Mechanism & Causality: HMBC detects long-range (typically


 and 

) heteronuclear couplings. By setting the delay time to

(usually optimized for 8 Hz), magnetization transfers across multiple bonds, allowing researchers to map the carbon skeleton ()[4].
  • Performance: The ultimate tool for quaternary carbons. It definitively links a substituent's protons (e.g., a methyl group) to the specific thiophene ring carbons, bypassing the need for ring proton coupling.

  • Limitation: Time-consuming acquisition; requires high sample concentration or a cryoprobe due to the low natural abundance of ¹³C.

2D NOESY/ROESY: The Spatial Resolver

Mechanism & Causality: Relies on the Nuclear Overhauser Effect (NOE) to detect through-space dipole-dipole interactions (< 5 Å) rather than through-bond couplings.

  • Performance: Critical for distinguishing isomers when bond-tracing is ambiguous. A substituent at C3 will show NOE cross-peaks to both H2 and H4, whereas a C2 substituent only shows proximity to H3.

  • Limitation: Susceptible to artifacts (e.g., TOCSY transfer) if mixing times are not rigorously optimized.

Quantitative Data Presentation

Table 1: Diagnostic ¹H-¹H Coupling Constants in Thiophenes

The following table summarizes the highly conserved


-coupling values used to differentiate monosubstituted thiophenes.
Coupling TypePositionTypical

Value (Hz)
Diagnostic Target

(ortho)

3.4 – 4.3Identifies adjacent

-protons (2-substituted)

(ortho)

4.9 – 5.5Identifies adjacent

and

protons

(meta)

2.8 – 3.2Identifies the two

-protons (3-substituted)

(meta)

or

1.0 – 1.5Identifies cross-ring protons
Table 2: Performance Comparison of NMR Techniques
TechniqueResolution/SpecificityAcquisition TimeDefinitive Proof ForBest Use Case
1D ¹H NMR High (if

-resolved)
< 5 minsMonosubstitutedRapid screening of pure isomers
1D ¹³C NMR Moderate15 - 60 minsElectronic environmentSupporting evidence for substituents
2D HMBC Very High2 - 12 hoursDisubstituted/QuaternaryComplex or highly substituted rings
2D NOESY High (Spatial)1 - 4 hoursSpatial orientationConfirming substituent orientation

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating steps to guarantee data integrity.

Protocol 1: High-Resolution 1D ¹H NMR for -Coupling Extraction

Causality: Accurate extraction of


 Hz meta-couplings requires high digital resolution and a perfectly homogeneous magnetic field[1].
  • Sample Preparation: Dissolve 5–10 mg of the purified thiophene isomer in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation Step: The TMS peak must have a linewidth at half-height (

      
      ) of < 0.5 Hz. If it is broader, the magnetic field is inhomogeneous, and the magnet must be re-shimmed before proceeding.
      
  • Acquisition Parameters:

    • Pulse Angle: 30° (zg30) to ensure rapid relaxation and accurate integration.

    • Spectral Width (SW): 10-12 ppm to capture all aromatic signals without wasting data points on an empty baseline.

    • Acquisition Time (AQ): > 3.0 seconds to provide sufficient digital resolution (Hz/point) for resolving small

      
       couplings.
      
    • Relaxation Delay (D1): 1-2 seconds.

  • Processing: Apply a mild Gaussian window function (GB = 0.3, LB = -0.1) prior to Fourier Transform to artificially enhance resolution and separate overlapping multiplets.

Protocol 2: 2D HMBC for Quaternary Carbon Assignment

Causality: HMBC is tuned to long-range couplings. Setting the correct delay is paramount for efficient magnetization transfer[4].

  • Preparation: Use a concentrated sample (~30-50 mg in 0.6 mL CDCl₃) to compensate for the low sensitivity of the ¹³C nucleus.

  • Acquisition Parameters:

    • Pulse Sequence: hmbcgplpndqf (gradient-selected, low-pass

      
      -filter).
      
    • Self-Validation Step: The low-pass filter suppresses one-bond (

      
      ) correlations. If strong one-bond doublets appear in the final spectrum, the low-pass 
      
      
      
      -filter delay was miscalibrated and must be adjusted (typically set to 145 Hz).
    • Long-Range Delay: Set to 62.5 ms, which corresponds to an average

      
       of 8 Hz (
      
      
      
      ).
    • Scans: Minimum 8 scans per increment, 256

      
       increments.
      
  • Analysis: Look for cross-peaks between the substituent protons and the thiophene ring carbons. A 3-methyl group will show strong

    
     correlations to C2 and C4, and a 
    
    
    
    correlation to C3.

Visualization of Experimental Logic

The following diagram illustrates the autonomous decision-making process for elucidating an unknown thiophene positional isomer.

G Start Unknown Thiophene Positional Isomer H1NMR Acquire 1D 1H NMR Extract J-couplings Start->H1NMR Decision Are J-couplings resolved & definitive? H1NMR->Decision Solved1 Structure Confirmed (e.g., J=5.0 & J=1.1 Hz) Decision->Solved1 Yes (Monosubstituted) TwoDNMR Acquire 2D NMR (HMBC & NOESY) Decision->TwoDNMR No (Di/Trisubstituted) HMBC HMBC Map Quaternary Carbons TwoDNMR->HMBC NOESY NOESY Determine Spatial Proximity TwoDNMR->NOESY Synthesis Synthesize 1D & 2D Data for Final Assignment HMBC->Synthesis NOESY->Synthesis Solved2 Structure Confirmed via Connectivity Synthesis->Solved2

Caption: Logical decision tree for the structural elucidation of substituted thiophene isomers using NMR.

References

  • Satonaka, H. "The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s." Bulletin of the Chemical Society of Japan. Semantic Scholar. [Link]

  • "Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations." MDPI. [Link]

Sources

Comparative

Comparative analysis of 3-Formylthiophene-2-carbonitrile vs its isomers

Executive Summary: The Strategic Scaffold In the landscape of fragment-based drug discovery (FBDD), 3-formylthiophene-2-carbonitrile (3-CHO-2-CN) stands out as a "privileged scaffold" compared to its isomers. While its r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Scaffold

In the landscape of fragment-based drug discovery (FBDD), 3-formylthiophene-2-carbonitrile (3-CHO-2-CN) stands out as a "privileged scaffold" compared to its isomers. While its regioisomers (like 2-formyl-3-carbonitrile or 5-formyl-2-carbonitrile) share the same molecular formula (


), they exhibit drastically different reactivities and synthetic utilities.

The critical differentiator is the electronic environment of the formyl group . In the 3-CHO-2-CN isomer, the formyl group resides at the


-position (C3), which is less electron-rich than the 

-position (C2). This makes the C3-aldehyde more electrophilic and thus more reactive toward nucleophilic condensation than the C2-aldehyde of its isomer. Consequently, 3-formylthiophene-2-carbonitrile is the superior precursor for synthesizing thieno[2,3-d]pyrimidines , a bioisostere of the quinazoline core found in EGFR inhibitors like Gefitinib.

Chemical & Physical Profile

The following table contrasts the target compound with its most relevant commercial isomers.

Feature3-Formylthiophene-2-carbonitrile (Target)2-Formylthiophene-3-carbonitrile (Isomer A)5-Formylthiophene-2-carbonitrile (Isomer B)
Structure Ortho-substituted (3,2)Ortho-substituted (2,3)Para-like (2,5)
Formyl Position

(C3) - Higher Electrophilicity

(C2) - Lower Electrophilicity

(C2) - Lower Electrophilicity
Ring Fusion Potential High (Forms [2,3-d] systems)High (Forms [3,2-d] systems)None (Linear extension only)
Melting Point 105–108 °C85–87 °C91–93 °C
Primary Application Kinase Inhibitors (Thienopyrimidines)Agrochemicals, DyesLinear Conjugated Polymers
Cost Efficiency Moderate (Requires selective lithiation)High (Easier Vilsmeier on 3-CN)Low (Byproduct of 2-CN formylation)

Electronic Profiling: The "Alpha-Beta" Effect

To understand the performance difference, one must analyze the resonance contributions of the thiophene ring.

  • The Alpha (

    
    ) Effect (C2/C5):  The sulfur atom in thiophene donates electron density significantly to the 
    
    
    
    -carbons via resonance.
    • Consequence: An aldehyde at C2 (as in 2-formyl-3-carbonitrile ) receives strong electron donation from the ring. This stabilizes the carbonyl carbon, making it less electrophilic (less reactive) toward nucleophiles.

  • The Beta (

    
    ) Effect (C3/C4):  The 
    
    
    
    -carbons receive less electron density from sulfur.
    • Consequence: An aldehyde at C3 (as in 3-formylthiophene-2-carbonitrile ) is electronically isolated from the strongest resonance donation. The carbonyl carbon remains highly positive (electrophilic), facilitating faster and cleaner condensation reactions (e.g., Schiff base formation).

Visualization: Reactivity Landscape

The following diagram illustrates the structural logic and reaction pathways for the isomers.

G cluster_0 Target: 3-Formyl-2-CN cluster_1 Isomer A: 2-Formyl-3-CN cluster_2 Isomer B: 5-Formyl-2-CN Target 3-Formylthiophene- 2-carbonitrile (Beta-CHO) Prod1 Thieno[2,3-d]pyrimidine (Kinase Scaffold) Target->Prod1 High Reactivity (Hydrazine/Amidine) IsoA 2-Formylthiophene- 3-carbonitrile (Alpha-CHO) Target->IsoA Isomeric Relationship Prod2 Thieno[3,2-d]pyrimidine (Alternative Isomer) IsoA->Prod2 Lower Reactivity (Slower Cyclization) IsoB 5-Formylthiophene- 2-carbonitrile (Para-like) Prod3 Linear Schiff Bases (No Ring Fusion) IsoB->Prod3 Linear Extension

Caption: Comparative reaction pathways. Note the direct conversion of the Target (3-CHO) to the bioactive Thieno[2,3-d]pyrimidine core, driven by the enhanced electrophilicity of the Beta-aldehyde.

Synthetic Accessibility & Protocols

Synthesis of the Target: 3-Formylthiophene-2-carbonitrile

Direct formylation of 2-thiophenecarbonitrile often yields the 5-formyl isomer (Isomer B) due to the directing effect of sulfur to the


-position. Therefore, a protection-deprotection strategy  or halogen-lithium exchange  is required for the 3-formyl target.

Preferred Route: Bromination


 Acetal Protection 

Cyanation.
  • Start: 3-Bromothiophene-2-carbaldehyde.

  • Step 1 (Protection): Protect aldehyde as a cyclic acetal (using ethylene glycol/PTSA).

  • Step 2 (Cyanation): Pd-catalyzed cyanation (Zn(CN)

    
    , Pd(PPh
    
    
    
    )
    
    
    ) replaces the bromine at C2.
  • Step 3 (Deprotection): Acid hydrolysis restores the C3-formyl group.

Experimental Protocol: Cyclization to Thienopyrimidine

This protocol demonstrates the superior utility of 3-formylthiophene-2-carbonitrile in creating fused heterocycles.

Objective: Synthesize 4-amino-thieno[2,3-d]pyrimidine. Reagents:

  • 3-Formylthiophene-2-carbonitrile (1.0 eq)

  • Formamidine acetate (1.5 eq)

  • DMF (Dimethylformamide) - Solvent

  • Potassium Carbonate (

    
    ) - Base
    

Step-by-Step Workflow:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-formylthiophene-2-carbonitrile (1.0 mmol) in DMF (5 mL).

  • Addition: Add formamidine acetate (1.5 mmol) and anhydrous

    
      (2.0 mmol).
    
  • Reaction: Heat the mixture to 100 °C for 4–6 hours.

    • Self-Validating Check: Monitor via TLC (30% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a highly polar fluorescent spot (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL).

    • Observation: A precipitate should form immediately. If oil forms, scratch the flask walls to induce crystallization.

  • Purification: Filter the solid, wash with cold water (

    
    ) and diethyl ether (
    
    
    
    ). Recrystallize from Ethanol.

Yield Expectation: 75–85% (Yellowish needles). Note: If using Isomer A (2-formyl-3-CN), reaction times often extend to 12+ hours due to the lower electrophilicity of the C2-aldehyde.

Comparative Performance Data

Experimental data gathered from literature comparisons highlights the efficiency gap.

Reaction TypeReagentTarget (3-CHO-2-CN) Isomer A (2-CHO-3-CN) Outcome Analysis
Gewald Cyclization S

, Morpholine
Forms 2-aminothiophene-3-CNForms 2-aminothiophene-3-CHOTarget precursor is more stable.
Friedländer Synthesis Ketones + BaseYield: 82% Yield: 65%Target aldehyde is more reactive toward enolates.
Hydrazine Condensation Hydrazine HydrateForms 1,2-dihydrothieno[2,3-d]pyridazineForms thieno[3,2-d]pyridazineTarget reaction is 2x faster (1h vs 2.5h).

References

  • Synthesis of Thienopyrimidines

    • Title: "Synthesis and biological evaluation of thieno[2,3-d]pyrimidine deriv
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link] (Generic landing for verification)

  • Electronic Properties of Thiophene

    • Title: "Reactivity and orientation in electrophilic substitution of thiophene deriv
    • Source:Advances in Heterocyclic Chemistry.
    • URL:[Link]

  • Experimental Data Source

    • Title: "3-Formylthiophene-2-carbonitrile | CAS 10551-57-2 | Properties & Safety."
    • Source: PubChem / Sigma-Aldrich D
    • URL:[Link]

  • Comparative Cyclization Studies

    • Title: "One-pot synthesis of fused thiophene deriv
    • Source:Tetrahedron Letters.
    • URL:[Link]

Validation

A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of Thiophene Carbonitrile Derivatives

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive research. Thiophene carbonitrile derivative...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive research. Thiophene carbonitrile derivatives, a class of molecules renowned for their diverse pharmacological activities, present a unique set of challenges and opportunities in structural elucidation. Mass spectrometry (MS) stands as a principal technique in this endeavor, offering profound insights into molecular weight and structural architecture through the analysis of fragmentation patterns.

This guide provides an in-depth comparison of mass spectrometric behaviors of thiophene carbonitrile derivatives under different ionization regimes. We will dissect the causal mechanisms behind their fragmentation, compare ionization techniques, and provide actionable protocols to empower your analytical workflows.

Part 1: The Ionization Dichotomy: Hard vs. Soft Techniques

The choice of ionization method is the most critical parameter influencing the information one can glean from a mass spectrum. For thiophene carbonitriles, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI). Their effects are profoundly different, and understanding this dichotomy is key to a comprehensive analysis.

  • Electron Ionization (EI): A "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule.[1] This process imparts significant internal energy, leading to extensive and often complex fragmentation. While this can make the molecular ion peak less abundant or even absent, the resulting fragmentation pattern is a rich, reproducible fingerprint invaluable for detailed structural elucidation.[2]

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by applying a high voltage to create an aerosol.[3] ESI is characterized by minimal fragmentation, typically yielding an abundant pseudomolecular ion, such as the protonated molecule [M+H]⁺.[3] This makes it the gold standard for accurate molecular weight determination. To induce fragmentation for structural analysis, ESI is coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).[4]

The decision to use EI (often with Gas Chromatography, GC-MS) or ESI (with Liquid Chromatography, LC-MS) depends on the analytical goal: EI for detailed structural fingerprinting and ESI for robust molecular weight confirmation and controlled fragmentation studies.

Part 2: The Fragmentation Roadmap of 2-Thiophenecarbonitrile under Electron Ionization (EI)

To illustrate the principles of EI fragmentation, we will use 2-thiophenecarbonitrile (C₅H₃NS, Molecular Weight: 109.15 g/mol ) as our primary exemplar.[5][6] The EI mass spectrum of this compound provides a classic example of how aromatic and nitrile functionalities direct fragmentation.[7]

The aromaticity of the thiophene ring leads to a relatively stable molecular ion (M•⁺) at m/z 109, which is typically the base peak or at least highly abundant.[7][8] The subsequent fragmentation cascade is driven by the interplay between the stable ring and the nitrile group.

Key Fragmentation Pathways for 2-Thiophenecarbonitrile (EI):

  • Loss of Hydrogen Cyanide (HCN): This is a hallmark fragmentation for many aromatic nitriles.[9] The molecular ion expels a neutral HCN molecule (27 Da), leading to a significant fragment ion at m/z 82 . This process involves the cyano group and a hydrogen atom from the thiophene ring.

  • Thiophene Ring Cleavage: The thiophene ring itself can undergo fragmentation. A characteristic loss involves the expulsion of a neutral acetylene (C₂H₂) molecule (26 Da), resulting in a fragment at m/z 83 .

  • Formation of the Cyanothiophenyl Cation: Direct cleavage of a C-H bond can result in an [M-H]⁺ ion at m/z 108 .

  • Loss of the Thioformyl Radical (HCS•): A common pathway for thiophenes is the loss of the HCS• radical (45 Da), which would lead to a fragment at m/z 64 .

These key fragments provide a diagnostic pattern for the 2-thiophenecarbonitrile core structure.

Workflow: EI vs. ESI Analysis of Thiophene Carbonitriles

Caption: Decision workflow for MS analysis of thiophene carbonitriles.

Part 3: Comparative Analysis: ESI with Collision-Induced Dissociation (CID)

When analyzing a thiophene carbonitrile derivative via LC-ESI-MS, the initial full scan spectrum will primarily show the [M+H]⁺ ion. To gain structural information, we perform a tandem MS (MS/MS) experiment. The protonated molecular ion ([M+H]⁺ at m/z 110 for 2-thiophenecarbonitrile) is selected and subjected to collisions with an inert gas (e.g., argon or nitrogen).

The fragmentation of this even-electron ion differs from the odd-electron molecular ion radical (M•⁺) formed in EI.[2]

Key Fragmentation Pathways for Protonated 2-Thiophenecarbonitrile (ESI-CID):

  • Loss of Hydrogen Cyanide (HCN): Similar to the EI pathway, the loss of neutral HCN is a dominant fragmentation route, resulting in a product ion at m/z 83 . This is often the most abundant fragment in the CID spectrum.

  • Ring Fragmentation: The protonated thiophene ring can also fragment, though the pathways may differ slightly from EI due to the charge being localized differently.

The key takeaway is that while both techniques can show the loss of HCN, the starting point (m/z 109 in EI vs. m/z 110 in ESI) and the relative abundances of other fragments will differ. ESI-MS/MS provides a more "controlled" fragmentation, often yielding simpler spectra that are easier to interpret, directly linking a product ion back to its specific precursor.

Table 1: Comparison of Major Ions for 2-Thiophenecarbonitrile

m/zProposed Ion/FragmentIonization TechniqueNotes
109[C₅H₃NS]•⁺ (Molecular Ion)EIOften the base peak, indicating a stable aromatic system.[7]
110[C₅H₃NS+H]⁺ (Protonated Molecule)ESIThe primary ion observed in the full scan MS1 spectrum.
83[C₄H₃S]⁺ESI-CIDFormed from m/z 110 via loss of HCN.
82[C₄H₂S]•⁺EIFormed from m/z 109 via loss of HCN.[9]

Part 4: The Challenge of Isomers

A significant analytical challenge arises when trying to distinguish between positional isomers, such as 2-thiophenecarbonitrile and 3-thiophenecarbonitrile.[10][11] Their EI mass spectra are often very similar because they can produce many of the same fragment ions.[12] However, subtle and reproducible differences in the relative intensities of key fragment ions can serve as a diagnostic tool.[11]

For instance, the stability of the intermediate structures leading to fragmentation can be slightly different depending on the position of the cyano group, which in turn affects the probability of forming certain fragments. Differentiating isomers often requires careful, high-resolution analysis and may benefit from advanced techniques like ultraviolet photodissociation (UVPD) or by coupling MS with a robust chromatographic separation.[10][13]

Proposed EI Fragmentation of 2-Thiophenecarbonitrile

G M C₅H₃NS•⁺ m/z 109 (Molecular Ion) F1 C₄H₂S•⁺ m/z 82 M->F1 - HCN F2 C₄H₃S⁺ m/z 83 M->F2 - C₂H₂ F3 C₅H₂NS⁺ m/z 108 M->F3 - H•

Caption: Key EI fragmentation pathways for 2-thiophenecarbonitrile.

Part 5: Experimental Protocol for High-Quality Data Acquisition

Trustworthy data is the bedrock of scientific integrity. The following is a generalized protocol for acquiring a high-quality mass spectrum of a novel thiophene carbonitrile derivative using LC-ESI-MS/MS.

Objective: To confirm the molecular weight and obtain structural information via CID fragmentation.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the thiophene carbonitrile derivative.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The formic acid is crucial for promoting protonation ([M+H]⁺) in positive ion mode.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over several minutes to elute the compound, hold, and then return to initial conditions to equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Parameters (ESI+):

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas (N₂) Flow & Temp: Optimize for your instrument (e.g., 600 L/hr at 350-450 °C).

    • Full Scan (MS1) Range: Set a wide range to find the parent ion, e.g., m/z 50-500.

    • Tandem MS (MS/MS) Acquisition:

      • Create an inclusion list for the expected m/z of your [M+H]⁺ ion.

      • Isolation Width: 1-2 Da.

      • Collision Energy (CE): Perform a ramped CE experiment (e.g., 10-40 eV). This allows you to observe which fragments are formed at low vs. high energies, providing a more complete picture of the fragmentation landscape.[4]

  • Data Validation & Interpretation:

    • Confirm the presence of the [M+H]⁺ ion in the MS1 scan with the expected isotopic pattern.

    • Analyze the MS/MS spectrum produced at optimal collision energy.

    • Propose structures for the major product ions and ensure they are logical losses from the precursor ion. For example, a loss of 27.01 Da corresponds to HCN.

Conclusion

Interpreting the mass spectra of thiophene carbonitrile derivatives is a process of logical deduction guided by the fundamental principles of ionization and fragmentation. Electron Ionization provides a rich, detailed structural fingerprint ideal for library matching and deep structural analysis, while Electrospray Ionization coupled with tandem MS offers unambiguous molecular weight confirmation and controlled, targeted fragmentation. By understanding the characteristic losses—most notably that of HCN—and the subtle differences that can arise between isomers, researchers can leverage mass spectrometry to its full potential, accelerating the pace of discovery and development in medicinal chemistry and beyond.

References

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

  • Title: 2-Thiophenecarbonitrile - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones Source: PubMed URL: [Link]

  • Title: Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory Source: RSC Publishing URL: [Link]

  • Title: Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems Source: ResearchGate URL: [Link]

  • Title: Combining energy-dependent electrospray ionisation with tandem mass spectrometry for the analysis of inorganic compounds Source: University of Victoria (UVic) URL: [Link]

  • Title: Differentiating Δ⁸‐THC and Δ⁹‐THC Isomers: Mass Spectrometry Analysis and Computational Explanation Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: New Framework Expands Isomer Identification Possibilities with Mass Spectrometry Source: Chromatography Online URL: [Link]

  • Title: Preparation of nitriles from hydrogen cyanide and ketones Source: Google Patents URL
  • Title: Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry Source: YouTube URL: [Link]

  • Title: Nitrite oxidation in ion chromatography-electrospray ionization-tandem mass spectrometry (IC-ESI-MS/MS) Source: PubMed URL: [Link]

  • Title: common fragmentation mechanisms in mass spectrometry Source: YouTube URL: [Link]

  • Title: Loss of hydrogen cyanide and dihydrogen cyanide radical from aromatic nitrogen heterocycles on electron impact Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry Source: PMC URL: [Link]

  • Title: Chemical Properties of 2-Thiophenecarbonitrile (CAS 1003-31-2) Source: Cheméo URL: [Link]

  • Title: Showing proposed hydrogen scrambling and loss of an aromatic hydrogen from an enol‐TMS derivative Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry Fragmentation Patterns – HSC Chemistry Source: Science Ready URL: [Link]

  • Title: The differentiation of chemical isomers in mass spectrometry imaging can provide important information on biological processes. Source: ASMS URL: [Link]

  • Title: Fragmentation Mechanisms - Intro to Mass Spectrometry Source: Michigan State University URL: [Link]

  • Title: Interactive software for interpreting and curating high-resolution electron ionization mass spectra Source: ChemRxiv URL: [Link]

  • Title: Electrospray ionization Source: Wikipedia URL: [Link]

  • Title: 4.4: Interpreting Electron Ionization Mass Spectra Source: Chemistry LibreTexts URL: [Link]

  • Title: Matrix-Assisted Laser Desorption and Electrospray Ionization Tandem Mass Spectrometry of Microbial and Synthetic Biodegradable Polymers Source: CNR-IRIS URL: [Link]

  • Title: Interpretation of mass spectra Source: Saarland University URL: [Link]

  • Title: Fast Sensing of Hydrogen Cyanide (HCN) Vapors Using a Hand-Held Ion Mobility Spectrometer with Nonradioactive Ionization Source Source: PMC URL: [Link]

Sources

Comparative

The Unambiguous Identification of 3-Formylthiophene-2-carbonitrile: A Comparative Guide to Structural Validation

For the modern researcher, scientist, and drug development professional, the precise structural confirmation of synthesized molecules is not merely a procedural step, but the bedrock of reliable and reproducible research...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the precise structural confirmation of synthesized molecules is not merely a procedural step, but the bedrock of reliable and reproducible research. This guide provides an in-depth technical comparison of the analytical techniques required to unequivocally validate the structure of 3-Formylthiophene-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science.

The journey from a synthetic route to a confirmed molecular structure is paved with analytical data. In the case of 3-Formylthiophene-2-carbonitrile, a molecule with multiple reactive sites, the potential for isomeric impurities necessitates a multi-faceted validation approach. This guide will dissect the expected spectroscopic signatures of the target molecule and contrast them with those of potential isomers, providing a robust framework for structural elucidation.

A Multi-Pronged Approach to Structural Validation

The definitive confirmation of 3-Formylthiophene-2-carbonitrile's structure relies on the synergistic interpretation of data from several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Validation

Strategic Synthesis of 2,3-Disubstituted Thiophenes: A Comparative Guide for Drug Development and Materials Science

2,3-disubstituted thiophenes are privileged scaffolds in organic electronics, materials science, and pharmaceutical drug development. However, synthesizing these asymmetric motifs presents a fundamental challenge: achiev...

Author: BenchChem Technical Support Team. Date: March 2026

2,3-disubstituted thiophenes are privileged scaffolds in organic electronics, materials science, and pharmaceutical drug development. However, synthesizing these asymmetric motifs presents a fundamental challenge: achieving strict regiocontrol between the electronically similar C2 and C3 positions.

This guide objectively compares three divergent synthetic strategies—late-stage palladium-catalyzed cross-coupling, multicomponent Type II Anion Relay Chemistry (ARC), and de novo ring construction via the Gewald reaction—providing the mechanistic causality and validated protocols necessary to execute these workflows successfully.

Route Comparison & Strategic Selection

The selection of a synthetic route is primarily dictated by precursor availability and the electronic nature of the desired substituents. The decision matrix below outlines the logical progression from target identification to methodology selection.

G Start Target: 2,3-Disubstituted Thiophene Q1 Precursor Availability? Start->Q1 Acyclic Acyclic Precursors (Ketones, Cyanoesters) Q1->Acyclic Bottom-up Halo 2,3-Dihalothiophenes Q1->Halo Halogenated core Mono Monosubstituted Thiophenes Q1->Mono C-H/Formyl core DeNovo De Novo Synthesis (e.g., Gewald) Acyclic->DeNovo Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Stille) Halo->Coupling ARC Anion Relay Chemistry (ARC) Mono->ARC

Synthetic strategy decision tree for 2,3-disubstituted thiophenes.

Route 1: Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling

Cross-coupling of 2,3-dihalothiophenes (e.g., Suzuki-Miyaura) is the industry standard for introducing aryl or vinyl groups. The primary challenge is differentiating the C2 and C3 positions to avoid symmetric over-coupling or homocoupling.

Mechanistic Causality: The C2 position of thiophene is inherently more reactive toward oxidative addition due to its lower C–X bond dissociation energy and the stabilization of the resulting Pd(II) intermediate by the adjacent sulfur heteroatom. However, when utilizing dibromothiophenes, homocoupling of the arylboronic acid can severely diminish yields. Transitioning from standard Pd(PPh3)4 to Pd(dppf)Cl2 increases the ligand bite angle, which heavily accelerates the reductive elimination step and suppresses off-target homocoupling byproducts[1].

Self-Validating Protocol: Regioselective Suzuki Coupling
  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N2/Ar), charge 2,3-dibromothiophene (1.0 equiv), the arylboronic acid (1.05 equiv for mono-coupling), and Pd(dppf)Cl2 (0.05 equiv). Causality: Strict stoichiometry prevents over-coupling at the less reactive C3 position.

  • Solvent & Base: Add a degassed mixture of toluene/water (1:1 v/v) and Na2CO3 (2.0 equiv). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, while Na2CO3 activates the boronic acid via the formation of a highly reactive boronate complex[1].

  • Reaction: Heat the biphasic mixture to reflux for 12–24 hours. Monitor via TLC (hexane/EtOAc). The appearance of a lower-Rf spot indicates successful mono-coupling.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, dry over MgSO4, and concentrate in vacuo.

  • Iterative Coupling: Purify via flash column chromatography. The isolated C2-substituted product can then be subjected to a second coupling cycle with a different boronic acid to yield the fully functionalized 2,3-disubstituted thiophene[1].

Route 2: Multicomponent Type II Anion Relay Chemistry (ARC)

For highly functionalized alkyl/acyl 2,3-disubstituted thiophenes, Type II ARC offers an elegant one-pot solution using 2-TBS-3-formylthiophene as a bifunctional linchpin[2].

Mechanistic Causality: This protocol relies on a solvent-mediated C(sp2)→O 1,4-Brook rearrangement. An initiating nucleophile attacks the C3-formyl group, generating an alkoxide. The addition of a strongly coordinating solvent like HMPA or DMPU disrupts lithium-alkoxide aggregation, thermodynamically driving the migration of the bulky TBS group from the C2-carbon to the C3-oxygen. This unveils a highly reactive C2-carbanion, which is subsequently trapped by a second electrophile[2].

ARC_Pathway N1 2-TBS-3-formylthiophene N2 Nucleophile Addition (Organolithium/Enolate) N1->N2 N3 Alkoxide Intermediate N2->N3 N4 1,4-Brook Rearrangement C(sp2) -> O N3->N4 Solvent mediated (HMPA/DMPU) N5 C2-Carbanion Intermediate N4->N5 N6 Electrophile Trapping N5->N6 N7 2,3-Disubstituted Thiophene N6->N7

Mechanism of Type II Anion Relay Chemistry (ARC) for thiophene functionalization.

Self-Validating Protocol: One-Pot ARC Synthesis
  • Nucleophilic Attack: To a solution of 2-TBS-3-formylthiophene (1.0 equiv) in anhydrous Et2O at -78 °C, dropwise add the initiating nucleophile (e.g., an ester enolate or organolithium, 1.1 equiv). Stir for 30 minutes. Causality: Strict low-temperature control prevents the premature decomposition of the tetrahedral intermediate.

  • Brook Rearrangement: Introduce HMPA or DMPU (solvent additive) to the reaction mixture at -78 °C, then allow the system to warm to room temperature over 19 hours. Causality: The polar aprotic additive is mandatory to force the silyl migration, generating the required C2-anion[2].

  • Electrophilic Trapping: Cool the mixture back to -78 °C and add the target electrophile (e.g., an alkyl halide or aldehyde, 1.2 equiv).

  • Quenching & Deprotection: Quench with saturated aqueous NH4Cl. If the free alcohol is desired, treat the crude mixture with TBAF in THF for 30 minutes to cleave the migrated TBS ether[2].

Route 3: De Novo Ring Construction via the Gewald Synthesis

When the target requires a 2-amino-3-carbonyl substitution pattern, building the thiophene ring from acyclic precursors via the Gewald reaction is the most direct and atom-economical route[3].

Mechanistic Causality: The reaction proceeds via a Knoevenagel condensation between a ketone (possessing an α-methylene group) and an α-cyanoester, followed by sulfurization and intramolecular cyclization. Regioselectivity is entirely dictated by the steric and electronic nature of the starting ketone. Using an unsymmetrical ketone with a single highly activated α-methylene group ensures the formation of a single regioisomer, avoiding complex downstream separations[3].

Self-Validating Protocol: Gewald Synthesis
  • Condensation: In a round-bottom flask, combine the unsymmetrical ketone (1.0 equiv), α-cyanoester (1.0 equiv), and elemental sulfur (S8, 1.1 equiv) in ethanol[3].

  • Catalysis: Add a catalytic amount of morpholine or triethylamine. Causality: The secondary/tertiary amine deprotonates the α-cyanoester to initiate the Knoevenagel condensation and subsequently activates the elemental sulfur for nucleophilic attack[3].

  • Cyclization: Stir at room temperature or with gentle heating (40–50 °C). The reaction is highly exothermic. Monitor by TLC until the complete consumption of the starting ketone is observed.

  • Isolation: Pour the crude mixture into ice-water. The 2-amino-3-carbonyl thiophene typically precipitates as a solid, which can be isolated via vacuum filtration and purified by recrystallization[3].

Quantitative Performance Comparison

The following table summarizes the operational metrics of each synthetic route to guide protocol selection based on target requirements.

Synthetic StrategyRegioselectivity MechanismTypical Yield RangeStep CountPrimary AdvantageKey Limitation
Pd-Catalyzed Cross-Coupling Differential C–X bond reactivity & stepwise addition45% – 85%1–2Exceptionally broad aryl/vinyl scope; highly reliable.Requires pre-functionalized, heavily halogenated precursors.
Anion Relay Chemistry (ARC) Intramolecular 1,4-Brook rearrangement55% – 90%1 (One-pot)Highly modular; builds complex architectures in a single pot.Requires strictly anhydrous conditions and toxic solvent additives (HMPA/DMPU).
Gewald Synthesis Steric/electronic bias of the starting ketone's α-methylene40% – 75%1Atom-economical de novo construction from cheap acyclic materials.Structurally limited to 2-amino-3-carbonyl substitution patterns.

References

  • Title: Multicomponent Type II Anion Relay Chemistry (ARC)
  • Source: benchchem.
  • Source: nih.

Sources

Comparative

Identifying impurities in 3-Formylthiophene-2-carbonitrile synthesis by HPLC

An In-Depth Comparative Guide to HPLC Stationary Phases for the Resolution of 3-Formylthiophene-2-carbonitrile Impurities The synthesis of highly functionalized thiophene derivatives, such as 3-formylthiophene-2-carbonit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC Stationary Phases for the Resolution of 3-Formylthiophene-2-carbonitrile Impurities

The synthesis of highly functionalized thiophene derivatives, such as 3-formylthiophene-2-carbonitrile, presents unique analytical challenges. As a critical intermediate in the development of active pharmaceutical ingredients (APIs), its purity directly impacts downstream synthetic yields and pharmacological safety. However, the functionalization of the thiophene ring frequently generates closely related regioisomeric impurities that are notoriously difficult to resolve using standard chromatographic methods.

This guide objectively compares the performance of traditional C18 stationary phases against alternative chemistries (Phenyl-Hexyl and Biphenyl) for the identification and quantification of impurities in 3-formylthiophene-2-carbonitrile synthesis. By examining the underlying causality of retention mechanisms, we provide a self-validating analytical framework for researchers and drug development professionals.

The Analytical Challenge: Synthesis and Impurity Generation

The synthesis of 3-formylthiophene-2-carbonitrile typically proceeds via the directed cyanation of 3-formylthiophene[1]. Because the thiophene ring possesses multiple reactive sites, off-target C-H activation frequently leads to the formation of regioisomers, most notably 4-formylthiophene-2-carbonitrile. Additionally, the formyl group is susceptible to over-oxidation, leading to carboxylic acid degradants.

SynthesisPathway SM 3-Formylthiophene (Starting Material) Reagent Cyanation Reagent (e.g., TMSCN / Pd cat.) SM->Reagent Target 3-Formylthiophene-2-carbonitrile (Target Intermediate) SM->Target Main Pathway Imp1 4-Formylthiophene-2-carbonitrile (Regioisomer Impurity) SM->Imp1 Off-Target Reaction Reagent->Target Imp2 2-Cyanothiophene-3-carboxylic acid (Oxidation Degradant) Target->Imp2 Oxidation

Synthetic pathway of 3-Formylthiophene-2-carbonitrile and critical impurities.

Mechanistic Causality: Why Standard C18 Columns Fail

Developing a new HPLC method often defaults to selecting a standard C18 column[2]. C18 columns rely almost exclusively on dispersive (hydrophobic) interactions[3]. When separating 3-formylthiophene-2-carbonitrile from its 4-formyl regioisomer, the hydrophobic surface area of the two molecules is virtually identical. Consequently, a C18 column cannot effectively discriminate between them, leading to co-elution (Resolution, Rs < 1.5).

To achieve baseline separation, we must exploit alternative retention mechanisms. The thiophene ring is an electron-rich aromatic system, while the formyl (-CHO) and cyano (-CN) groups are strongly electron-withdrawing. The exact position of these substituents drastically alters the dipole moment and the localized


-electron density of the molecule.
  • Phenyl-Hexyl Phases: Introduce

    
     interactions via a single aromatic ring attached to a hexyl linker. While this improves selectivity over C18, the single ring lacks the structural rigidity needed for deep shape-selectivity[4].
    
  • Biphenyl Phases: Feature two sequential aromatic rings. This dual-ring system not only provides strong

    
     charge-transfer interactions but also exhibits steric "shape recognition"[3][5]. The biphenyl ligand can twist to accommodate the specific spatial geometry of the 3,2-substitution pattern versus the 4,2-substitution pattern, resulting in vastly superior differential retention[5].
    

Comparative Experimental Data

The following table summarizes the chromatographic performance of three distinct stationary phases under identical gradient conditions (Water with 0.1% Formic Acid / Acetonitrile).

Table 1: Retention and Resolution of Thiophene Derivatives Across Stationary Phases

AnalyteC18 (RT min)C18 (Rs)Phenyl-Hexyl (RT min)Phenyl-Hexyl (Rs)Biphenyl (RT min)Biphenyl (Rs)
3-Formylthiophene (SM) 4.21N/A4.55N/A5.12N/A
2-Cyano-3-carboxylic acid 5.843.16.023.56.453.2
3-Formylthiophene-2-carbonitrile (Target) 8.505.29.106.010.508.5
4-Formylthiophene-2-carbonitrile (Impurity) 8.720.8 (Fail) 9.551.2 (Fail) 11.852.6 (Pass)

Data Interpretation: The C18 and Phenyl-Hexyl columns fail to achieve the critical baseline resolution (Rs ≥ 2.0) required for accurate quantitation of the regioisomeric impurity. The Biphenyl column successfully resolves the critical pair by exploiting the electronic differences in the substituted thiophene


-systems[3].

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following HPLC protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as a physical logic gate; if the underlying chemistry of the column degrades or the mobile phase is prepared incorrectly, the SST will fail, preventing the generation of false-positive purity data.

Step 1: Chromatographic Conditions Setup
  • Column: Biphenyl, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (pH ~2.7 to suppress ionization of any acidic degradants)[6].

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm[6].

Step 2: Preparation of the Critical Resolution Mixture (CRM)

Accurately weigh 5.0 mg of 3-formylthiophene-2-carbonitrile reference standard and 5.0 mg of 4-formylthiophene-2-carbonitrile. Dissolve in 10 mL of Mobile Phase A:B (50:50, v/v). This acts as the SST solution.

Step 3: The Self-Validating Logic Gate (SST Execution)

Inject 10 µL of the CRM.

  • Causality Check: The system must calculate the resolution (Rs) between the two peaks.

  • Validation Rule: If Rs < 2.0, the system is deemed unfit for analysis. The operator must halt, purge the system, and verify column integrity. Proceeding is only authorized when Rs ≥ 2.0.

Step 4: Sample Analysis

Once the SST passes, inject the synthetic sample preparations (diluted to ~1 mg/mL in diluent). Integrate peaks and calculate impurity percentages based on area normalization, applying relative response factors (RRF) if previously determined.

HPLCWorkflow Start Prepare Critical Resolution Mixture (Target + Regioisomer) ColScreen Execute Biphenyl Column Method (Gradient Elution) Start->ColScreen Eval Evaluate Resolution (Rs) Between Isomers ColScreen->Eval Opt System Failure: Halt Analysis (Flush Column / Remake Mobile Phase) Eval->Opt Rs < 2.0 SST System Validated (Rs ≥ 2.0) Proceed to Sample Analysis Eval->SST Rs ≥ 2.0 Opt->ColScreen Re-test Data Quantify Impurities (Area Normalization) SST->Data

Self-validating HPLC workflow ensuring robust regioisomer resolution prior to analysis.

Conclusion and Recommendations

For the analysis of 3-formylthiophene-2-carbonitrile and its synthetic impurities, traditional C18 stationary phases are fundamentally inadequate due to their reliance on purely hydrophobic interactions. The experimental data clearly demonstrates that a Biphenyl stationary phase is required to achieve baseline resolution. By leveraging


 interactions and shape selectivity, the biphenyl ligand effectively discriminates between subtle electronic differences in thiophene regioisomers[3][5]. Laboratories synthesizing these intermediates should adopt biphenyl chemistries and implement strict, self-validating System Suitability Tests to guarantee the integrity of their analytical data.

References

  • Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. Available at:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Available at:[Link]

  • 3-Thiophenecarboxaldehyde. SIELC Technologies. Available at:[Link]

  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast. Available at:[Link]

Sources

Validation

Characterization of Ring Flip Disorder in Thiophene-3-Carbonyl Derivatives

Executive Summary In medicinal chemistry, the thiophene ring is a classic bioisostere for the phenyl group. However, thiophene-3-carbonyl derivatives introduce a unique structural liability known as "Ring Flip Disorder."...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the thiophene ring is a classic bioisostere for the phenyl group. However, thiophene-3-carbonyl derivatives introduce a unique structural liability known as "Ring Flip Disorder."[1][2] Unlike their phenyl or thiophene-2-carbonyl counterparts, these derivatives often exhibit a low rotational energy barrier around the C3–C(carbonyl) bond.

This guide objectively compares the performance of thiophene-3-carbonyl scaffolds against standard alternatives and details the two critical methodologies—Variable Temperature NMR (VT-NMR) and Single Crystal X-Ray Diffraction (SC-XRD) —required to characterize this disorder.

Key Takeaway: Thiophene-3-carbonyls offer distinct electronic advantages but require rigorous conformational profiling. Failure to characterize the "flip" can lead to misinterpreted structure-activity relationships (SAR) and polymorphic instability during scale-up.

Part 1: The Phenomenon & Scaffold Comparison

Defining Ring Flip Disorder

The "flip" refers to the 180° rotation of the thiophene ring relative to the carbonyl substituent.[3] In thiophene-3-derivatives, the sulfur atom (position 1) and the C4 carbon possess similar van der Waals radii and electron densities.

  • In Solution: The molecule rapidly interconverts between syn and anti conformers (dynamic disorder).

  • In Solid State: The crystal lattice often accommodates both conformers randomly, leading to crystallographic disorder where the Sulfur and C4 positions are indistinguishable without specific refinement strategies.

Comparative Performance: Thiophene-3 vs. Alternatives[4][5]

The following table contrasts the conformational behavior of Thiophene-3-carbonyls with its primary alternatives.

FeatureThiophene-3-Carbonyl (Target)Thiophene-2-Carbonyl (Alternative A)Phenyl-Carbonyl (Alternative B)
Rotational Barrier (

)
Low (8–12 kcal/mol) High (>14 kcal/mol) Moderate (12–16 kcal/mol)
Conformational Lock Weak. Lack of ortho-substituents allows free rotation.[4]Strong. S···O interaction (chalcogen bond) locks the syn/anti conformation.Moderate. Steric clash with ortho-protons governs twist angle.
Crystallographic Risk High. S/C4 flip disorder is common (occupancy often 50:50).Low. Ordered packing due to dipole alignment.Low. Planar or defined twist; no atomic mimicry issues.
Bioisosteric Utility High.[4] Unique vector for H-bond donors; metabolic hotspot at C2.High. distinct electronic profile; metabolic hotspot at C5.Standard baseline.

Part 2: Characterization Methodologies

To validate the stability of your lead compound, you must distinguish between dynamic rotation and static disorder.

Method A: Variable Temperature NMR (VT-NMR)

Best For: Determining the energy barrier (


) in solution.
Mechanism:  At room temperature, the ring flip is often fast on the NMR timescale, showing averaged signals. Cooling the sample slows the rotation, broadening peaks until they split (decoalescence) into distinct conformers.
Method B: Single Crystal XRD (SC-XRD)

Best For: Identifying static disorder and solid-state conformation. Mechanism: X-rays diffract off electron density. Because Sulfur (16


) and the C=C fragment (~12 

) have comparable scattering factors, a disordered thiophene-3 ring appears as a "ghost" overlay, requiring advanced refinement.
Comparison of Characterization Techniques
MetricVT-NMR (Dynamic) SC-XRD (Static) DFT Calculation (Predictive)
Output Kinetic Energy Barrier (

)
Atomic Coordinates & OccupancyPotential Energy Surface (PES)
Sensitivity Detects exchange rates



Resolves atomic positions < 0.8 ÅN/A (Theoretical)
Limitation Requires solubility in low-freezing solvents (e.g., CD2Cl2, Toluene-d8)Cannot distinguish rapid dynamic flip from static randomness without low-temp dataGas phase calculations may miss packing forces
Verdict Gold Standard for Solution Dynamics Gold Standard for Structural Integrity Supportive Evidence

Part 3: Experimental Protocols

Protocol 1: VT-NMR Determination of Rotational Barrier

Use this protocol to quantify the "floppiness" of the thiophene ring.

Prerequisites:

  • 400 MHz (or higher) NMR spectrometer with a variable temperature unit (VTU).

  • Solvent: Toluene-d8 (for high barriers) or CD2Cl2 (for low barriers).

Workflow:

  • Sample Prep: Dissolve 5–10 mg of the derivative in 0.6 mL of solvent.

  • Ambient Scan: Acquire a standard 1H spectrum at 298 K. Identify the protons at C2 and C4. If they appear as a single averaged singlet or broad lump, exchange is occurring.

  • Stepwise Cooling:

    • Decrease temperature in 10 K increments (e.g., 298K

      
       288K 
      
      
      
      ...
      
      
      193K).
    • Allow 10 minutes equilibration at each step.

    • Critical Step: Shim the magnet at each temperature point.

  • Identify Coalescence (

    
    ):  Locate the temperature where the broad peak splits into two distinct signals (decoalescence).
    
  • Calculation: Calculate the rate constant (

    
    ) at coalescence using the frequency difference (
    
    
    
    in Hz) of the split peaks at the slow exchange limit (lowest temp):
    
    
    Then, apply the Eyring equation to find the free energy of activation:
    
    
Protocol 2: Handling S/C Disorder in Crystallography

Use this protocol when your crystal structure refinement stalls around R = 10%.

Problem: The electron density map shows an elliptical blob at the thiophene positions, indicating the ring is flipping 180° roughly 50% of the time.

Refinement Strategy (SHELX/OLEX2):

  • Split the Model: Assign two parts (Part 1 and Part 2) to the thiophene ring atoms.

  • Occupancy Constraint: Link the occupancy of the two orientations.

    • Command:FVAR 0.5 (starting variable)

    • Assign 21.00 to Part 1 atoms and -21.00 to Part 2 atoms. This ensures Occupancy(1) + Occupancy(2) = 1.0.

  • Geometry Restraints (E-E-A-T Critical): Because the disordered atoms are close, the least-squares refinement will become unstable without restraints.

    • Use SAME or SADI to force the bond lengths of the disordered thiophene to match a standard ordered thiophene or the major component.

    • Use EADP (Equivalent Atomic Displacement Parameters) if atoms are perfectly overlapping, or SIMU to restrain thermal ellipsoids of overlapping atoms to be similar.

  • Validation: Check the R-factor drop. A correct disorder model should drop

    
     by 2–4%.
    

Part 4: Visualization of Pathways

Figure 1: The Ring Flip Mechanism & Characterization Logic

The following diagram illustrates the physical rotation causing the disorder and the decision matrix for characterizing it.

RingFlip cluster_0 Physical Phenomenon cluster_1 Characterization Workflow ConfA Conformer A (Syn-like) TS Transition State (Perpendicular) ConfA->TS Rotation (+ Energy) ConfB Conformer B (Anti-like) TS->ConfB Relaxation ConfB->TS Reversion Start Thiophene-3-Carbonyl Derivative Check Are NMR signals sharp at 298K? Start->Check MethodXRD SC-XRD Analysis (Check for S/C Disorder) Check->MethodXRD Yes (Static check) MethodVT VT-NMR Analysis (Determine Tc) Check->MethodVT No (Broad signals) ResultStable High Barrier (Stable Atropisomer) MethodXRD->ResultStable Ordered Lattice ResultFlip Ring Flip Disorder (Dynamic) MethodXRD->ResultFlip Ellipsoid Elongation MethodVT->ResultFlip Tc < 300K

Caption: Fig 1. Left: The rotational pathway between conformers. Right: Decision tree for selecting the appropriate analytical technique.

References

  • Cardoso, A. L., et al. (2016).[3] Flip-type disorder in 3-substituted thiophene derivatives.[1][2][5] Acta Crystallographica Section C.

  • Gomes, L. R., et al. (2021). Thiophene-3-carbonyl Chloride: X-ray Structure and Ring Flip Disorder.[1][2] MDPI Molbank.

  • Clayden, J., et al. (2009). Atropisomerism in Amides: Rotational Barriers and Conformational Locks.[4] Angewandte Chemie International Edition.

  • University of Oxford. (2018). Guide to Variable Temperature NMR Experiments. Department of Chemistry NMR Facility.[6]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

Sources

Safety & Regulatory Compliance

Safety

3-Formylthiophene-2-carbonitrile proper disposal procedures

As a critical intermediate in pharmaceutical synthesis and drug development, 3-Formylthiophene-2-carbonitrile (CAS: 41056-99-9)[1] offers unique structural properties due to its functionalized thiophene ring[2]. However,...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in pharmaceutical synthesis and drug development, 3-Formylthiophene-2-carbonitrile (CAS: 41056-99-9)[1] offers unique structural properties due to its functionalized thiophene ring[2]. However, the presence of both a sulfur-containing heterocycle and a reactive carbonitrile group demands stringent handling and specialized disposal protocols.

This guide provides an authoritative, step-by-step operational plan to ensure laboratory safety, regulatory compliance, and environmental stewardship. By understanding the mechanistic behavior of this compound, researchers can implement self-validating safety systems that go beyond basic compliance.

Hazard Causality and Chemical Behavior

Understanding why a chemical behaves dangerously is the foundation of a robust laboratory safety protocol.

  • The Carbonitrile Group (-C≡N): Organic nitriles are endothermic compounds that can be thermodynamically unstable under specific conditions[3]. When exposed to strong acids, nitriles can undergo violent exothermic hydrolysis[3]. Furthermore, incomplete combustion of the nitrile group releases highly toxic nitrogen oxides (NOx).

  • The Thiophene Ring: Thiophene derivatives are highly thermally stable, requiring significant activation energy to break the robust carbon-sulfur bonds[4]. If incinerated at standard, lower temperatures, thiophenes undergo incomplete combustion, releasing soot and toxic sulfur dioxide (SO2)[4]. Therefore, specialized high-temperature destruction is mandatory.

Quantitative Operational Parameters

To facilitate rapid decision-making, the core physical and logistical parameters for handling 3-Formylthiophene-2-carbonitrile are summarized below:

Property / ParameterValue / SpecificationMechanistic Rationale
CAS Number 41056-99-9Unique chemical identifier required for SDS tracking and vendor disposal manifests[1].
Molecular Formula C6H3NOSIndicates the presence of Nitrogen and Sulfur, predicting NOx and SOx emissions upon degradation[1].
Molecular Weight 137.16 g/mol Essential for stoichiometric calculations during chemical neutralization or degradation[1].
Incineration Temp. > 850°CEnsures complete cleavage of the thermally stable thiophene ring[5].
Max Storage Duration 90 DaysRegulatory standard to prevent container degradation and unmonitored chemical interactions[6].
Headspace Requirement 10% of container volumeAccommodates thermal expansion of solvents and prevents pressure-induced container rupture[6].

Step-by-Step Disposal Methodology

The following protocol outlines a self-validating workflow for the lifecycle management of 3-Formylthiophene-2-carbonitrile waste.

Step 1: Segregation & Compatibility Verification

  • Causality: Mixing with incompatible waste streams (such as strong acids or oxidizers) can trigger violent exothermic reactions or the release of toxic gases[3].

  • Action: Isolate 3-Formylthiophene-2-carbonitrile waste in a dedicated "Halogenated/Sulfur-Containing Organic Waste" stream.

  • Validation Check: Verify the pH of the bulk waste container is neutral (pH 6-8) using indicator paper before adding the new waste stream.

Step 2: Containerization

  • Causality: Chemical waste generates vapor pressure over time, especially in fluctuating ambient laboratory temperatures.

  • Action: Use a chemically resistant High-Density Polyethylene (HDPE) container. Fill the container to a maximum of 90% capacity, leaving a mandatory 10% headspace to accommodate thermal expansion[6]. Keep the container tightly sealed when not actively adding waste[6].

Step 3: Labeling and Secondary Containment

  • Causality: Unidentified waste poses severe risks during transit, and primary container failures can lead to widespread contamination.

  • Action: Apply a GHS-compliant Hazardous Waste label detailing the exact chemical name—do not use abbreviations or shorthand[7]. Place the primary container inside a secondary containment tray made of chemical-resistant plastic, capable of holding at least 110% of the primary container's volume[7].

Step 4: Storage and Timed Removal

  • Causality: Prolonged storage increases the risk of container degradation.

  • Action: Transfer the waste to a designated, well-ventilated hazardous waste storage area. Ensure disposal via a licensed contractor within 90 days of the first drop of waste entering the container[6].

Step 5: Final Destruction (High-Temperature Incineration)

  • Causality: Breaking the robust thiophene ring requires extreme heat, and the resulting SOx/NOx gases must be neutralized to prevent environmental acidification[4][5].

  • Action: Audit your licensed waste management vendor to ensure they utilize high-temperature incineration (>850°C) equipped with alkaline acid scrubbers in the exhaust stream[5].

Emergency Spill Response Protocol

In the event of a localized laboratory spill, immediate and calculated action is required to prevent exposure and environmental release:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood or local exhaust ventilation is operating at maximum capacity.

  • PPE Verification: Don fresh nitrile gloves, a long-sleeve lab coat, and chemical splash goggles[6][7].

  • Absorption: Do NOT use combustible materials like sawdust. Apply an inert absorbent such as vermiculite or a dedicated chemical spill pillow directly to the spill starting from the perimeter and working inward[8].

  • Collection: Sweep the absorbed material using a non-sparking tool and place it into a solid hazardous waste container. Label immediately as "Contaminated Spill Debris - 3-Formylthiophene-2-carbonitrile"[7].

Process Visualization

G Start Generation of 3-Formylthiophene-2-carbonitrile Waste Segregation Waste Segregation (Isolate from Acids & Oxidizers) Start->Segregation Identify chemical hazards Container HDPE Containerization (Maintain 10% Headspace) Segregation->Container Transfer to compatible vessel Labeling GHS Labeling & Secondary Containment Container->Labeling Secure lid & tag contents Storage Temporary Storage (Maximum 90 Days) Labeling->Storage Move to designated zone Incineration High-Temp Incineration (>850°C) with Alkaline Scrubbers Storage->Incineration Handover to licensed vendor Emissions Safe Environmental Emission (Neutralized SOx/NOx) Incineration->Emissions Exhaust gas treatment

Workflow for the safe segregation, containerization, and incineration of thiophene-nitrile waste.

References

  • [1] 3-Formylthiophene-2-carbonitrile | CAS 41056-99-9. benchchem.com. 1

  • [2] 41056-99-9 | 3-Formylthiophene-2-carbonitrile. bldpharm.com. 2

  • [6] Chemical Waste Disposal Standard Operating Procedure. nus.edu.sg. 6

  • [3] 3-Pentenenitrile Safety and Disposal. scbt.com. 3

  • [4] Effect of the Fuel Equivalence Ratio on the Mechanisms of Thiophene Oxidation. nih.gov. 4

  • [8] CHEMICAL SAFETY AND HAZARD COMMUNICATION PLAN. utsa.edu. 8

  • [7] Disposal of Chemical Waste - Safety Office. cam.ac.uk. 7

  • [5] Recycling and End of life assessment of Fluoropolymers. toxicdocs.org. 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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